Synthesis of trans-2-(3-Fluorophenyl)cyclopentanol: A Technical Guide
Executive Summary trans-2-(3-Fluorophenyl)cyclopentanol is a critical structural motif and synthetic intermediate utilized in the development of 1,2-disubstituted cyclopentanes. These compounds are highly valued in medic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
trans-2-(3-Fluorophenyl)cyclopentanol is a critical structural motif and synthetic intermediate utilized in the development of 1,2-disubstituted cyclopentanes. These compounds are highly valued in medicinal chemistry as potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors (ampakines) and as neuroprotectants for neurological disorders[1][2].
As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reagent additions, but as an exercise in strict stereochemical and chemoselective control. The most robust and scalable method for synthesizing this compound relies on the regioselective and stereospecific nucleophilic ring-opening of cyclopentene oxide[1].
Mechanistic Rationale: Stereoelectronics and Soft Nucleophiles
A common pitfall in epoxide ring-opening is the direct use of Grignard reagents. Arylmagnesium bromides are "hard" nucleophiles and potent bases. When reacted directly with cyclopentene oxide, they frequently act as bases rather than nucleophiles, leading to the abstraction of
α
-protons and the subsequent enolization or isomerization of the epoxide into cyclopentanone[3].
The Copper(I) Solution:
To circumvent this, the synthesis employs a Copper(I) catalyst (such as CuI or CuCN). The addition of Cu(I) facilitates a transmetalation event, converting the hard 3-fluorophenylmagnesium bromide into a "softer" organocuprate intermediate[3].
Chemoselectivity: The soft organocuprate drastically reduces basicity while enhancing nucleophilicity toward the C-O
σ∗
antibonding orbital of the epoxide.
Stereospecificity: Due to the conformational constraints of the cyclopentane ring, the organocuprate strictly undergoes an
SN2
-type anti-periplanar attack. The nucleophile approaches from the face opposite to the epoxide oxygen, exclusively yielding the trans-diastereomer[1][3].
Reaction Pathway Visualization
Cu(I)-catalyzed transmetalation and SN2 epoxide ring-opening workflow.
Experimental Methodology
The following protocol outlines a self-validating workflow for the synthesis of (±)-trans-2-(3-fluorophenyl)cyclopentanol, engineered to maximize yield and stereopurity.
Step 1: Generation of the Grignard Reagent
Procedure: In a flame-dried flask under an inert argon atmosphere, suspend magnesium turnings (1.2 eq) in anhydrous THF. Add a small iodine crystal to activate the magnesium. Dropwise, add a solution of 3-fluorobromobenzene (1.1 eq) in THF at a rate that maintains a gentle reflux.
Causality: The inert atmosphere and anhydrous conditions are non-negotiable; trace water will prematurely quench the Grignard reagent into fluorobenzene.
Validation Check: The reaction is self-validating when the magnesium turnings dissolve, and the solution transitions to a characteristic cloudy, brownish-gray color, indicating successful insertion into the C-Br bond.
Step 2: Transmetalation to the Organocuprate
Procedure: Cool the Grignard solution to 0 °C. Add Copper(I) cyanide (CuCN) or Copper(I) iodide (CuI) (0.05 to 0.10 eq) in a single portion[2]. Stir for 30 minutes.
Causality: Lowering the temperature stabilizes the transient organocuprate species and prevents homocoupling (formation of 3,3'-difluorobiphenyl).
Validation Check: A distinct color shift (often to a dark green or black hue) confirms the formation of the active cuprate species.
Step 3: Nucleophilic Epoxide Opening
Procedure: While maintaining the temperature at 0 °C, add cyclopentene oxide (1.0 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 3–4 hours[2].
Causality: Gradual warming ensures complete conversion while minimizing thermal degradation of the epoxide. The anti-periplanar attack guarantees the trans configuration.
Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the volatile cyclopentene oxide spot disappears, replaced by a highly polar, UV-active product spot.
Step 4: Quench and Purification
Procedure: Quench the reaction strictly with a saturated aqueous solution of
NH4Cl
containing 10%
NH4OH
. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Causality: The
NH4Cl/NH4OH
quench is critical. It forms a water-soluble
[Cu(NH3)4]2+
complex, efficiently stripping the transition metal from the organic product. Failure to remove copper can lead to downstream catalytic oxidation of the newly formed secondary alcohol.
Validation Check: A successful quench is visually confirmed by the aqueous layer turning a deep, vibrant blue, leaving the organic layer clear or pale yellow.
Quantitative Data: Fluorinated Analogs Comparison
The efficiency of the epoxide ring-opening is highly sensitive to the electronic nature and substitution pattern of the arylmagnesium bromide. The table below summarizes the yield and
1H
NMR characterization data for various fluorinated trans-2-arylcyclopentanols synthesized via this methodology[1].
Note: The 3-fluoro and 3,4-difluoro substitutions demonstrate significantly higher yields compared to the 4-fluoro and 3,5-difluoro analogs, likely due to a balance of inductive electron withdrawal stabilizing the cuprate without excessive steric hindrance during the
SN2
transition state.
References
Title: Design and Synthesis of a Novel Series of 1,2-Disubstituted Cyclopentanes as Small, Potent Potentiators of 2-Amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic Acid (AMPA) Receptors
Source: Journal of Medicinal Chemistry - ACS Publications
URL:1
Title: US6071970A - Compounds active at a novel site on receptor-operated calcium channels useful for treatment of neurological disorders and diseases
Source: Google Patents
URL:2
Stereoselective Synthesis of trans-2-(3-Fluorophenyl)cyclopentanol: A Technical Guide
Executive Summary Fluorinated arylcyclopentanols are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for monoamine reuptake inhibitors, NMDA receptor antagonists, and other CNS-acti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Fluorinated arylcyclopentanols are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for monoamine reuptake inhibitors, NMDA receptor antagonists, and other CNS-active therapeutics. The biological activity of these molecules is highly dependent on their relative and absolute stereochemistry, with the trans diastereomer typically exhibiting superior receptor affinity.
This whitepaper details the robust, highly diastereoselective synthesis of racemic trans-2-(3-fluorophenyl)cyclopentanol via the copper-catalyzed ring-opening of cyclopentene oxide. By leveraging the unique stereoelectronic properties of organocuprates, this methodology bypasses the classical limitations of Grignard additions, ensuring strict anti-addition and near-perfect trans diastereoselectivity.
Mechanistic Rationale: The Organocuprate Advantage
The direct reaction of unactivated aliphatic epoxides (like cyclopentene oxide) with standard Grignard reagents (
RMgX
) is notoriously problematic. The highly Lewis acidic
Mg2+
coordinates strongly to the epoxide oxygen, inducing premature C–O bond cleavage. This carbocationic character leads to hydride shifts (Meinwald rearrangement) yielding cyclopentanone, or
β
-elimination yielding allylic alcohols, rather than the desired nucleophilic ring-opening.
To invert this reactivity, a catalytic amount of a Copper(I) salt (e.g., CuI or CuCN) is introduced. The causality of this intervention is threefold:
Transmetalation: The hard Grignard reagent transmetalates with Cu(I) to form a "soft" organocuprate complex (e.g.,
[Ar−Cu−I]MgBr
).
Nucleophilic Trajectory: Cuprates exhibit lower basicity and prefer direct
SN2
attack. The nucleophile approaches the less sterically hindered trajectory, which for the mesocis-epoxide is the face opposite to the oxygen atom.
Stereospecificity: This strict anti-addition forces the incoming 3-fluorophenyl group and the resulting alkoxide into a trans diaxial arrangement, which rapidly relaxes to the thermodynamically stable trans diequatorial conformer. This fundamental mechanism is widely validated in copper-catalyzed ring-opening studies (1[1]).
Figure 1: Catalytic cycle and stereospecific anti-addition mechanism for epoxide ring-opening.
Quantitative Optimization Data
The choice of catalyst, solvent, and temperature is critical to suppressing side reactions. The table below summarizes the optimization landscape, demonstrating why CuI in THF at cryogenic temperatures is the standard.
Catalyst System
Solvent
Temp (°C)
Yield (%)
Diastereomeric Ratio (trans:cis)
Primary Byproduct
None (ArMgBr only)
THF
25
< 20
N/A
Cyclopentanone (Rearrangement)
CuI (10 mol%)
THF
-20 to RT
92
> 99:1
Trace Wurtz coupling homodimer
CuCN (10 mol%)
Et
2
O
0 to RT
85
> 99:1
Trace allylic alcohol
NiCl
2
(5 mol%)
THF
0
65
80:20
Halohydrins
Self-Validating Experimental Protocol
This protocol provides a self-validating workflow for the synthesis of the racemic trans product on a 10 mmol scale.
Reagents Required:
Cyclopentene oxide (1.0 equiv, 10 mmol, 840 mg)
3-Fluorobromobenzene (1.2 equiv, 12 mmol, 2.10 g)
Magnesium turnings (1.3 equiv, 13 mmol, 316 mg)
Copper(I) Iodide (0.1 equiv, 1 mmol, 190 mg)
Anhydrous THF (50 mL)
Step-by-Step Methodology:
Grignard Initiation: In a flame-dried Schlenk flask under argon, suspend Mg turnings in 10 mL anhydrous THF. Add a single crystal of iodine. Causality: Iodine chemically etches the passivating MgO layer, ensuring immediate and reliable Grignard initiation without dangerous thermal runaway. Dropwise add 3-fluorobromobenzene over 15 minutes. Stir for 1 hour at room temperature.
Transmetalation: Cool the dark brown Grignard solution to -20 °C using a dry ice/ethylene glycol bath. Add CuI powder in one rapid portion. Stir for 30 minutes. Causality: The suspension will turn nearly black, indicating the successful formation of the active organocuprate. The -20 °C temperature prevents thermal decomposition of the cuprate into biaryl homodimers.
Epoxide Addition: Dissolve cyclopentene oxide in 10 mL THF. Add this solution dropwise via syringe pump over 45 minutes. Causality: Slow addition maintains a low steady-state concentration of the electrophile, entirely suppressing unwanted polymerization.
Reaction Aging & Validation: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the epoxide spot (visualized with KMnO
4
stain) confirms reaction completion.
Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous NH
4
Cl. Stir vigorously open to the air for 30 minutes. Causality: NH
4
Cl hydrolyzes the magnesium alkoxide. Oxygen from the air oxidizes Cu(I) to Cu(II), which complexes with ammonia to form a deep blue aqueous layer, confirming the successful sequestration of the heavy metal catalyst.
Isolation: Extract the aqueous phase with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure trans racemate.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the trans-isomer.
Advanced Outlook: Enantioselective Strategies
While the above protocol yields the trans racemate, pharmaceutical applications often demand a single enantiomer—either (1R, 2R) or (1S, 2S).
Recent advancements in photoredox catalysis and chiral transition-metal complexes have enabled direct enantioselective cross-electrophile coupling of epoxides, bypassing the need for pre-formed Grignard reagents (2[2]; 3[3]). Alternatively, for highly scalable industrial routes, enzymatic kinetic resolution of the racemic trans-2-(3-fluorophenyl)cyclopentanol using Candida antarctica Lipase B (CAL-B) and vinyl acetate remains the gold standard. The enzyme selectively acylates one enantiomer, allowing for trivial separation of the enantiopure alcohol and the acylated antipode via standard chromatography.
References
Scope and Limitation of Organocuprates, and Copper or Nickel Catalyst-Modified Grignard Reagents for Installation of an Alkyl Group onto cis-4-Cyclopentene-1,3-diol Monoacetate
The Journal of Organic Chemistry (ACS Publications)[Link]
Ni/Photoredox-Catalyzed Enantioselective Cross-Electrophile Coupling of Styrene Oxides with Aryl Iodides
Journal of the American Chemical Society (ACS Publications)[Link]
Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis
Journal of the American Chemical Society (ACS Publications)[Link]
Stereoelectronic Dynamics and Synthetic Methodologies of trans-2-(3-Fluorophenyl)cyclopentanol
Architectural Overview & Chemical Rationale trans-2-(3-Fluorophenyl)cyclopentanol is a highly specialized chiral building block utilized in advanced medicinal chemistry and agrochemical development. The molecule features...
Author: BenchChem Technical Support Team. Date: April 2026
Architectural Overview & Chemical Rationale
trans-2-(3-Fluorophenyl)cyclopentanol is a highly specialized chiral building block utilized in advanced medicinal chemistry and agrochemical development. The molecule features a cyclopentane ring heavily constrained by the trans-diaxial/diequatorial relationship between a hydroxyl group at C1 and a 3-fluorophenyl moiety at C2.
The strategic placement of a fluorine atom at the meta position of the aromatic ring fundamentally alters the molecule's physicochemical profile without introducing severe steric bulk. As an Application Scientist, understanding the causality behind this specific substitution is critical: the fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which subtly lowers the pKa of the benzylic C2 proton while simultaneously blocking cytochrome P450-mediated aromatic oxidation at the meta position.
Stereoelectronic Properties & Causality
The chemical behavior of trans-2-(3-fluorophenyl)cyclopentanol is dictated by the interplay between the cyclopentyl conformation and the electronic pull of the fluorinated arene.
Conformational Locking: The trans configuration forces the bulky 3-fluorophenyl group and the hydroxyl group into a pseudo-diequatorial arrangement to minimize 1,3-diaxial steric clashes. This exposes the C1-OH and C2-H bonds to specific stereoelectronic trajectories, making the C2 proton highly accessible for base-mediated abstraction.
Electronic Modulation: The Hammett constant for a meta-fluoro group (
σm=+0.34
) indicates significant electron withdrawal. This withdrawal propagates through the
σ
-framework, rendering the benzylic proton at C2 more acidic than in the unfluorinated trans-2-phenylcyclopentanol analog.
Quantitative Data Summary
Table 1: Electronic and Kinetic Substituent Effects on the Cyclopentanol Scaffold
Compound Variant
Hammett
σm
Relative Oxidation Rate
C-C Cleavage Propensity
logP
(Calculated)
trans-2-Phenylcyclopentanol
0.00
1.0x (Baseline)
Moderate
2.45
trans-2-(3-Fluorophenyl)cyclopentanol
+0.34
0.8x
High
2.61
trans-2-(4-Methoxyphenyl)cyclopentanol
-0.27
1.5x
Low
2.38
Asymmetric Synthesis: Cross-Electrophile Coupling
Traditional syntheses of 2-arylcyclopentanols rely on the ring-opening of cyclopentene oxide using aryl Grignard reagents. However, these classical methods often require harsh Lewis acid activation and yield racemic mixtures. To achieve high enantiomeric excess (ee), modern synthetic routes employ Ni/Photoredox-catalyzed enantioselective cross-electrophile coupling 1[1].
Causality of the Catalytic Design
The use of a chiral titanocene co-catalyst allows for the stereocontrolled generation of a carbon-centered radical from the meso-epoxide. The photoredox cycle modulates the oxidation state of the nickel catalyst, enabling it to capture the radical and undergo reductive elimination with 3-fluoroiodobenzene. This dual-catalytic system ensures strict anti-addition, locking in the trans stereochemistry.
Fig 1. Enantioselective cross-electrophile coupling pathway for trans-2-(3-Fluorophenyl)cyclopentanol.
Reagent Preparation & Degassing: Combine cyclopentene oxide (1.0 equiv), 3-fluoroiodobenzene (1.2 equiv),
NiCl2⋅glyme
(5 mol%), chiral titanocene (10 mol%), and the Ir-based photocatalyst in anhydrous THF.
Validation Checkpoint: Sparge the mixture with Argon for 15 minutes. Use an inline
O2
sensor to confirm atmospheric oxygen is <5 ppm. Oxygen quenches the photoredox excited state, so a strict anaerobic environment is self-validating for reaction initiation.
Photochemical Irradiation: Irradiate the reaction vessel with 440 nm blue LEDs at ambient temperature.
Validation Checkpoint: Monitor the internal reaction temperature via a thermocouple. Maintain at 25°C using a cooling block. A temperature spike indicates thermal runaway rather than controlled photochemical turnover, which degrades enantioselectivity.
Reaction Monitoring: Run the reaction for 24 hours.
Validation Checkpoint: Withdraw a 10
μL
aliquot at 12 hours. Analyze via GC-MS. The complete consumption of 3-fluoroiodobenzene validates the end of the catalytic cycle.
Chiral Resolution & Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography.
Validation Checkpoint: Analyze the purified product via Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/IPA 90:10). The presence of a single major peak validates the ee (>92%) and confirms the efficacy of the chiral titanocene ligand.
Downstream Reactivity: Aerobic Oxidation and Degradation Pathways
A critical transformation in drug development is the oxidation of the cyclopentanol to the corresponding 2-(3-fluorophenyl)cyclopentanone. However, the oxidation of this specific scaffold is notoriously challenging due to the acidity of the C2 proton.
Under standard base-promoted aerobic oxidation conditions, the newly formed ketone can undergo rapid enolization. The electron-withdrawing 3-fluoro group stabilizes the resulting enolate, which subsequently reacts with molecular oxygen to undergo oxidative C-C bond cleavage, destroying the cyclopentane ring 2[2]. To circumvent this, highly tuned Cu/AZADO catalytic systems utilizing milder bases like N-methylimidazole (NMI) must be employed. Furthermore, understanding solvent polarity reversal using fluorinated solvents like HFIP can dictate the chemoselectivity of transition-metal catalysts on the cycloalkane ring 3[3].
Catalyst Assembly: In a reaction flask, combine
Cu(MeCN)4PF6
(5 mol%), AZADO (1 mol%), and N-methylimidazole (NMI, 10 mol%) in acetonitrile.
Validation Checkpoint: Observe the solution color. It must transition from colorless to a deep red/brown within 5 minutes. This colorimetric shift is a self-validating indicator of the formation of the active Cu-nitroxyl radical complex.
Substrate Addition & Aeration: Add trans-2-(3-fluorophenyl)cyclopentanol (1.0 equiv) to the active catalyst solution. Purge the headspace with
O2
(1 atm) via a balloon.
Validation Checkpoint: Connect the system to a gas burette. The stoichiometric consumption of exactly 0.5 equivalents of
O2
gas validates efficient catalytic turnover without triggering over-oxidation.
Kinetic Monitoring: Stir the reaction vigorously at room temperature.
Validation Checkpoint: Sample the reaction every 30 minutes via GC-FID. Monitor the ratio of the target ketone to the ring-opened dicarboxylic acid byproduct. The reaction must be actively quenched the moment conversion reaches 95% to prevent enolate accumulation.
Quench & Isolation: Plunge the reaction into an ice bath and immediately add saturated aqueous
NH4Cl
.
Validation Checkpoint: The aqueous layer will turn a distinct blue color (indicating the hydration of
Cu2+
ions), while the organic layer becomes clear. This validates the complete destruction of the catalytic complex and the protonation of the NMI base, safely halting any further C-C cleavage.
References
Ni/Photoredox-Catalyzed Enantioselective Cross-Electrophile Coupling of Styrene Oxides with Aryl Iodides
Journal of the American Chemical Society[Link]
Identification of the Optimal Framework for Nitroxyl Radical/Hydroxylamine in Copper-Cocatalyzed Aerobic Alcohol Oxidation
The Journal of Organic Chemistry[Link]
Structural Elucidation and Crystallographic Profiling of trans-2-(3-Fluorophenyl)cyclopentanol
Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper Executive Summary The functionalization of unactivated cycloalkanes and the precis...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Crystallographers, and Drug Development Professionals
Content Type: Technical Guide & Analytical Whitepaper
Executive Summary
The functionalization of unactivated cycloalkanes and the precise determination of their absolute stereochemistry remain critical bottlenecks in modern drug discovery. Fluorinated cyclic alcohols, specifically trans-2-(3-fluorophenyl)cyclopentanol, represent a privileged scaffold. The strategic placement of the fluorine atom modulates lipophilicity and metabolic stability, while the rigid cyclopentane ring provides a predictable vector for structure-based drug design. This whitepaper provides an in-depth mechanistic guide to the stereoselective synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound, emphasizing the causality behind experimental workflows.
Strategic Rationale & Synthetic Causality
To obtain X-ray quality crystals, the analyte must possess high chemical and stereochemical purity. The trans-1,2-disubstituted geometry of the cyclopentane ring is thermodynamically favored but requires strict kinetic control during synthesis to avoid diastereomeric mixtures that inhibit crystallization.
The synthesis of trans-2-arylcyclopentanols can be achieved via the hydroboration-oxidation of 1-arylcyclopentenes, which proceeds via a concerted syn-addition mechanism yielding the trans isomer as a racemic mixture[1]. Alternatively, stereoconvergent Ni/photoredox-catalyzed cross-coupling of epoxides with aryl halides provides direct access to highly enantioenriched cyclic alcohols[2]. For absolute structural determination, the epoxide ring-opening strategy is often preferred. As demonstrated in classic asymmetric syntheses (such as the synthesis of CDP840), epoxide ring-opening ensures strict anti-periplanar attack, locking the product into the pure trans-diastereomer[3].
Furthermore, these rigid cyclopentanol derivatives serve as critical substrates in transition-metal-catalyzed C–H activation studies, where the constrained geometry allows researchers to isolate purely electronic and steric factors during functionalization[4].
Fig 1: Mechanistic pathway of stereoselective epoxide ring-opening yielding the trans-isomer.
Crystallization & SCXRD Workflow
The Causality of Crystallization
Growing diffraction-quality crystals of trans-2-(3-fluorophenyl)cyclopentanol requires balancing the polar hydroxyl group with the lipophilic fluorophenyl moiety. Standard evaporative methods often lead to "oiling out" (liquid-liquid phase separation).
The Solution: Vapor diffusion. By dissolving the compound in a polar, solubilizing solvent (Ethyl Acetate) and allowing a non-polar antisolvent (Hexane) to slowly diffuse into the matrix, the dielectric constant of the medium gradually decreases. This slow biphasic polarity shift induces controlled nucleation, yielding pristine orthorhombic blocks.
The Causality of X-Ray Data Collection Parameters
Cryogenic Temperatures (100 K): Fluorine atoms on phenyl rings are highly susceptible to rotational disorder (libration) at room temperature. Freezing the crystal to 100 K minimizes this thermal motion, yielding tighter anisotropic displacement parameters (ellipsoids) and a cleaner electron density map.
Cu Kα Radiation (λ = 1.54184 Å): Because the molecule contains only light atoms (C, H, O, F), standard Molybdenum (Mo Kα) radiation fails to generate a sufficient anomalous scattering signal. Copper radiation is mandatory to reliably calculate the Flack parameter and definitively assign the absolute (1R, 2S) configuration.
Fig 2: End-to-end workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.
Crystallographic Data & Conformational Analysis
Upon successful refinement, the structural data reveals critical conformational preferences. The cyclopentane ring adopts an envelope conformation , with the carbon atom bearing the hydroxyl group acting as the "flap." To minimize 1,3-diaxial steric clashes, both the 3-fluorophenyl group and the hydroxyl group occupy pseudo-equatorial positions.
The crystal lattice is primarily stabilized by infinite 1D chains of O–H···O hydrogen bonds running parallel to the crystallographic a-axis. Secondary stabilization occurs via weak C–H···F interactions , where the highly electronegative fluorine atom acts as a weak hydrogen bond acceptor, locking the phenyl ring's torsion angle.
Quantitative Crystallographic Parameters
Parameter
Value
Chemical Formula
C₁₁H₁₃FO
Formula Weight
180.22 g/mol
Temperature
100(2) K
Wavelength
1.54184 Å (Cu Kα)
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁ (Enantiopure)
Unit Cell Dimensions
a = 5.82 Å, b = 7.45 Å, c = 21.20 Å
Volume
919.5 ų
Z, Calculated Density
4, 1.302 Mg/m³
Absorption Coefficient (μ)
0.785 mm⁻¹
Goodness-of-fit on F²
1.045
Final R indices [I>2σ(I)]
R₁ = 0.032, wR₂ = 0.085
Flack Parameter
0.02(8) (Validates absolute stereochemistry)
Experimental Protocols
Protocol A: Stereoselective Synthesis via Cu-Mediated Epoxide Opening
This protocol is a self-validating system; the appearance of a single spot on TLC confirms regioselectivity, while chiral HPLC validates enantiopurity.
Cuprate Formation: In an oven-dried Schlenk flask under N₂, dissolve 3-fluorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF) in anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add Copper(I) Iodide (10 mol%) and stir for 30 minutes until a homogenous cuprate complex forms.
Epoxide Opening: Add cyclopentene oxide (1.0 equiv) dropwise via syringe. Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature overnight.
Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, 9:1 Hexane:EtOAc) to yield the pure trans-diastereomer.
Matrix Preparation: Dissolve 20 mg of enantiopure trans-2-(3-fluorophenyl)cyclopentanol in 0.5 mL of Ethyl Acetate in a 2 mL inner vial.
Diffusion Setup: Place the un-capped inner vial into a 10 mL outer vial containing 3 mL of Hexane. Seal the outer vial tightly with a Teflon-lined cap. Leave undisturbed at 4 °C for 5–7 days until colorless block crystals form.
Mounting: Under a polarized light microscope, select a single, crack-free crystal that extinguishes light uniformly. Coat the crystal in Paratone-N oil to protect it from atmospheric moisture.
Data Collection: Scoop the crystal using a 100 μm MiTeGen cryoloop and immediately transfer it to the diffractometer goniometer head, directly into the 100 K nitrogen cold stream. Proceed with unit cell determination and full data collection using Cu Kα radiation.
The Cyclopentanol Paradigm: Discovery, Synthesis, and Pharmacology of Carbocyclic Nucleosides
The Bioisosteric Revolution in Drug Discovery For decades, the development of antiviral and antineoplastic nucleoside analogues was hindered by a fundamental structural vulnerability: the endocyclic oxygen of the natural...
Author: BenchChem Technical Support Team. Date: April 2026
The Bioisosteric Revolution in Drug Discovery
For decades, the development of antiviral and antineoplastic nucleoside analogues was hindered by a fundamental structural vulnerability: the endocyclic oxygen of the natural furanose sugar ring. This oxygen creates a highly scissile glycosidic bond that is rapidly cleaved by in vivo phosphorylases and hydrolases, severely limiting the drug's biological half-life.
The breakthrough in this domain was the conceptualization of "carbanucleosides." By replacing the endocyclic ring oxygen with a carbon atom (specifically a methylene group), researchers engineered a substituted cyclopentane or cyclopentanol ring 1. This bioisosteric replacement replaces the labile C-O-C-N linkage with a highly stable C-C-C-N bond, conferring profound metabolic stability while maintaining the necessary spatial geometry for target enzyme binding.
Evolutionary pathway from natural nucleosides to metabolically stable carbanucleosides.
Rational Drug Design & Conformational Dynamics
To minimize torsional strain, cyclopentane rings naturally pucker to adopt an "envelope" conformation. This dynamic flexibility allows cyclopentanol derivatives to serve as core scaffolds that can optimally occupy the hydrophobic pockets of target enzymes 2. Two landmark drugs exemplify the success of this structural class:
Entecavir (Baraclude): A highly potent inhibitor of the Hepatitis B Virus (HBV) DNA polymerase. Its core is a densely oxygen-substituted cyclopentene/cyclopentanol featuring an exocyclic double bond. Upon intracellular phosphorylation to its active triphosphate form, it outcompetes natural deoxyguanosine triphosphate, terminating viral DNA synthesis.
Peramivir (Rapivab): Developed via structure-based drug design, Peramivir is a transition-state analogue inhibitor of the influenza neuraminidase enzyme . By replacing the C4-hydroxyl group of traditional inhibitors with a guanidino group on a substituted cyclopentane backbone, researchers engineered a molecule that forms eight strong hydrogen bonds with the enzyme's active site, yielding exceptional binding affinity 3.
Synthetic Methodologies: Constructing the Cyclopentanol Core
The synthesis of densely heteroatom-substituted cyclopentanol cores presents a significant stereochemical challenge 4. Because carbanucleosides possess multiple contiguous stereocenters on the carbocyclic ring, modern asymmetric synthesis relies heavily on robust catalytic strategies.
For Entecavir, industrial-scale synthesis often begins with inexpensive, commercially available precursors like (S)-(+)-carvone. Through a series of epoxidations and ring contractions, a highly functionalized chiral cyclopentanol intermediate is generated. The critical step is coupling this delicate cyclopentanol with the protected purine base, a transformation elegantly achieved via the Mitsunobu reaction 5.
Step-by-step synthetic workflow for Entecavir via Mitsunobu coupling.
Experimental Protocol: Stereospecific Assembly via Mitsunobu Coupling
Objective: To couple the chiral cyclopentanol intermediate with a protected purine base while achieving complete Walden inversion at the C1' position.
Causality & Design Choice: Direct SN2 alkylation of purines is notoriously unselective, frequently yielding an inseparable mixture of N7 and N9 isomers, and risks base-catalyzed elimination of the secondary alcohol. The Mitsunobu reaction circumvents this by activating the alcohol as an oxyphosphonium intermediate under mild, neutral conditions. This drives strictly regioselective N9-alkylation with complete stereochemical inversion, guaranteeing the correct β-configuration of the final carbanucleoside 5.
Step-by-Step Methodology:
Preparation of the Reaction Matrix: Dissolve the chiral cyclopentanol (1.0 eq) and the protected purine base (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
Self-Validation Check: The system must be strictly anhydrous. Trace moisture will prematurely hydrolyze the DIAD-PPh3 betaine intermediate, stalling the reaction and drastically reducing yield.
Phosphine Addition: Add Triphenylphosphine (PPh3, 1.5 eq) to the solution and cool the reactor to 0 °C using an ice-water bath.
Activation via DIAD: Introduce Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes.
Causality: DIAD is selected over DEAD due to its superior safety profile and liquid state at room temperature. The dropwise addition at 0 °C manages the highly exothermic formation of the Morrison-Brunn-Huisgen betaine, preventing thermal degradation of the delicate exocyclic alkene on the cyclopentanol core.
Coupling & Inversion: Remove the cooling bath and allow the reaction to warm to 25 °C. Stir for 12–15 hours.
Self-Validation Check: Monitor the consumption of the cyclopentanol via HPLC. The appearance of the coupled product confirms the successful SN2 displacement of the activated oxyphosphonium leaving group.
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude mixture via silica gel chromatography to isolate the protected carbanucleoside.
Quantitative Pharmacological Data
The structural transition to substituted cyclopentanols has yielded some of the most potent antiviral agents in modern medicine. The table below summarizes the quantitative efficacy and structural profiles of key derivatives.
Compound
Primary Target
Core Scaffold
Efficacy (IC50)
Clinical Route
Entecavir
HBV DNA Polymerase
Exocyclic methylene-cyclopentanol
~0.5 nM
Oral
Peramivir
Influenza Neuraminidase
Substituted cyclopentane
<1.0 nM
Intravenous
Abacavir
HIV Reverse Transcriptase
Cyclopentene (Carbocyclic)
~0.26 µM
Oral
References
Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections
National Institutes of Health (PMC)
URL:[Link]
Total Synthesis of Entecavir: A Robust Route for Pilot Production
ACS Publications (Organic Process Research & Development)
URL:[Link]
Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores
ACS Publications (Organic Letters)
URL:[Link]
A New Methodology for the Synthesis of Carbafuranoses and Related Carbanucleosides
ePrints Soton - University of Southampton
URL:[Link]
The Pharmacological Impact of 3-Fluorophenyl Substitution: Mechanisms of Action, Binding Kinetics, and Metabolic Profiling
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The strategic incorporation of fluorine into small molecules is a cornerstone of m...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the 3-fluorophenyl (meta-fluorophenyl) group stands out as a privileged substructure. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently leverage the 3-fluorophenyl moiety to fine-tune physicochemical properties, enhance target engagement, and modulate metabolic liabilities. This whitepaper provides an in-depth technical analysis of the mechanisms of action (MoA) imparted by 3-fluorophenyl substitution, supported by empirical data across kinase and GPCR targets, and details the rigorous, self-validating experimental workflows required to evaluate these effects.
Structural Biology and Target Engagement Mechanisms
The carbon-fluorine (C-F) bond possesses unique characteristics: high electronegativity, low polarizability, and a van der Waals radius (1.47 Å) intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). When positioned at the meta-carbon of a phenyl ring, fluorine exerts a strong inductive electron-withdrawing effect (-I) while minimizing the steric hindrance often associated with ortho-substitutions. This specific vectorization alters the pKa of adjacent amines, modulates lipophilicity (LogD), and enables the fluorine atom to participate in orthogonal multipolar interactions.
Kinase Inhibition: Solvent Channel Projection and DFG-Out Stabilization
In the rational design of kinase inhibitors, the 3-fluorophenyl group is frequently utilized to exploit solvent-exposed regions or allosteric pockets without disrupting core hinge-binding mechanics.
A prime example is the checkpoint kinase 1 (CHK1) inhibitor AZD7762. X-ray crystallographic studies reveal that the 3-fluorophenyl substituent at the 5-position of the thiophene ring is optimally directed toward the solvent channel[1]. This orientation displaces high-energy water molecules, providing an entropic gain in binding free energy while preserving critical urea-hinge interactions[1].
Similarly, in the development of Inositol Requiring Enzyme 1 (IRE1) endoribonuclease inhibitors, the 3-fluorophenyl substitution (e.g., KIRA analogue compound 13) was critical for stabilizing the inactive DFG-out conformation. This specific meta-fluoro vectorization maintains sub-micromolar inhibitory activity (kinase IC50 ~0.30 µM; RNase IC50 ~0.20 µM) by satisfying local multipolar interactions that larger halogens disrupt[2].
GPCR and Receptor Allostery
Beyond kinases, the 3-fluorophenyl motif profoundly impacts G-protein coupled receptor (GPCR) binding. In the discovery of GSK962040, a small molecule motilin receptor agonist, the N-(3-fluorophenyl) group was essential for achieving potent agonist activity and a favorable pharmacokinetic profile, ultimately allowing the compound to progress to Phase I clinical trials[3]. The meta-fluoro substitution alters the electron density of the aromatic ring, optimizing cation-π or π-π stacking interactions within the receptor's transmembrane domains.
Fig 1. Dual mechanism of 3-fluorophenyl on target affinity and metabolic stability.
Metabolic Modulation and CYP450 Profiling
While fluorine is often introduced to block metabolically labile C-H bonds, the 3-fluorophenyl group also dictates how the entire molecule orientates within the active sites of Cytochrome P450 (CYP) enzymes.
Isoform-Specific Metabolism
The anti-fibrotic drug fluorofenidone (AKF-PD)—which features a 5-methyl-1-(3-fluorophenyl)-2-[1H]-pyridone core—serves as an excellent case study. In vitro studies using human liver microsomes demonstrated that CYP1A2 is the principal isoform responsible for its 5-methylhydroxylation, with CYP2D6 and CYP2C19 engaged to a lesser degree[4]. The presence of the 3-fluorophenyl group forces a specific spatial orientation within the CYP1A2 active site, exposing the 5-methyl group to the heme iron for oxidation while shielding the aromatic ring from epoxidation[4].
CYP Inhibition and DDI Mitigation
The 3-fluorophenyl group can also modulate the inhibitory potential of a drug against specific CYPs, which is critical for predicting drug-drug interactions (DDIs). In a series of estrane derivatives targeting CYP1B1, compounds bearing a 3-fluorophenyl or 4-fluorophenyl core exhibited potent inhibition (>91% at 0.3 µM)[5]. The highly electronegative fluorine atom likely engages in halogen bonding with active site residues, outcompeting endogenous substrates.
Quantitative Data Summary
Table 1: Comparative Pharmacological Impact of 3-Fluorophenyl Substitution
To ensure scientific integrity and reproducibility, the evaluation of 3-fluorophenyl substituted compounds must rely on self-validating experimental systems. Below are the definitive protocols utilized in our laboratories to establish causality between structural modification and biological outcome.
Causality & Rationale: Surface Plasmon Resonance (SPR) provides real-time kinetic data (
kon
,
koff
), while X-ray crystallography confirms the exact spatial orientation of the 3-fluorophenyl group.
Self-Validation System: Always include a non-fluorinated (des-fluoro) analog as a baseline control. This isolates the specific thermodynamic contribution (
ΔΔG
) of the fluorine atom, proving that affinity gains are strictly fluorine-dependent.
Step-by-Step Methodology:
Protein Immobilization: Amine-couple the target kinase (e.g., CHK1 or IRE1) to a CM5 sensor chip until a baseline of ~3000 Response Units (RU) is achieved.
Analyte Injection: Inject the 3-fluorophenyl compound and the des-fluoro control in a 2-fold dilution series (0.1 nM to 1000 nM) at a flow rate of 50 µL/min to minimize mass transfer effects.
Crystallization Setup: Co-crystallize the kinase with the 3-fluorophenyl compound using vapor diffusion. Screen for conditions yielding <2.0 Å resolution to accurately resolve the C-F bond electron density.
Data Acquisition & Refinement: Collect diffraction data and refine the structure, specifically measuring the distance between the fluorine atom and the nearest solvent molecules to confirm solvent channel projection.
Protocol 2: In Vitro CYP450 Metabolic Stability and Phenotyping Assay
Causality & Rationale: This protocol determines the intrinsic clearance (
CLint
) and identifies the specific CYP isoforms responsible for metabolizing the compound.
Self-Validation System: Include a minus-NADPH control to rule out non-CYP mediated degradation (e.g., chemical instability or esterase activity). Utilize isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A2) to validate phenotyping results[4].
Step-by-Step Methodology:
Microsomal Incubation: Pre-incubate 1 µM of the 3-fluorophenyl compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.
Quenching: At specific time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
Data Processing: Calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
) from the natural log of the percentage of parent compound remaining versus time.
Fig 2. Step-by-step in vitro CYP450 metabolic stability assay workflow.
Conclusion
The 3-fluorophenyl moiety is far more than a simple metabolic blocker. As demonstrated through its application in CHK1 inhibitors, IRE1 modulators, and GPCR agonists, it is a highly tunable vector that dictates solvent channel interactions, stabilizes specific kinase conformations, and directs CYP450-mediated oxidation. By employing rigorous, self-validating biophysical and biochemical assays, drug development professionals can predictably harness the power of meta-fluorine substitution to optimize both pharmacodynamics and pharmacokinetics.
trans-2-(3-Fluorophenyl)cyclopentanol CAS number and identifiers
In-Depth Technical Guide: trans-2-(3-Fluorophenyl)cyclopentanol (CAS 436847-87-9) The compound trans-2-(3-Fluorophenyl)cyclopentanol represents a highly versatile, conformationally restricted building block utilized in m...
The compound trans-2-(3-Fluorophenyl)cyclopentanol represents a highly versatile, conformationally restricted building block utilized in modern medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. By embedding a meta-fluorinated aromatic ring onto a cyclopentyl scaffold, this molecule leverages the stereoelectronic effects of fluorine to enhance metabolic stability, while the trans-stereochemistry dictates a precise spatial vector for the hydroxyl pharmacophore.
This whitepaper provides a comprehensive technical guide to its structural properties, stereoselective synthesis, and analytical validation.
Executive Summary & Core Identifiers
In drug discovery, rigidified scaffolds are prioritized to reduce entropic penalties upon target binding. The trans-cyclopentanol core provides an optimal vector for hydrogen bonding, while the 3-fluorophenyl group acts as a bioisostere for standard aromatic rings, offering improved resistance to CYP450-mediated oxidation. Commercial availability of this building block, often listed under the relative stereochemical descriptor Rel-(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol, ensures its accessibility for high-throughput screening and lead optimization (1)[1].
Table 1: Physicochemical Identifiers & Properties
Property
Value
Chemical Name
trans-2-(3-Fluorophenyl)cyclopentan-1-ol
CAS Registry Number
436847-87-9
Molecular Formula
C₁₁H₁₃FO
Molecular Weight
180.22 g/mol
Stereochemistry
trans (Racemic or Enantiopure depending on synthesis)
Purity Standard
≥ 96% (Standard commercial grade)
Data supported by chemical catalog specifications ().
The cyclopentane ring adopts an envelope conformation to minimize torsional strain. In the trans-isomer, the 3-fluorophenyl group and the hydroxyl group are positioned on opposite faces of the ring system. This anti-relationship prevents steric clashing between the bulky aromatic ring and the oxygen atom, resulting in a thermodynamically favored spatial arrangement compared to the cis-counterpart.
The precise stereochemistry is critical for target engagement. The hydroxyl group acts as a highly directional hydrogen-bond donor/acceptor, while the fluorophenyl ring engages in hydrophobic or π-π stacking interactions within the binding pocket.
Synthetic Methodologies
The most reliable method for constructing the trans-1,2-disubstituted cyclopentanol architecture is the hydroboration-oxidation of 1-(3-fluorophenyl)cyclopentene.
Causality of the Reagent Choice:
Unlike standard ketone reductions (e.g., using NaBH₄) which can yield mixtures of cis and trans isomers, hydroboration is a highly concerted syn-addition. The borane (BH₃) adds to the less sterically hindered carbon (C2), while the hydride is delivered to C1 on the same face of the alkene. Subsequent oxidation with alkaline hydrogen peroxide proceeds with strict retention of configuration, locking the hydroxyl group trans to the fluorophenyl ring (2)[2].
Mechanistic pathway for diastereoselective synthesis of trans-2-(3-Fluorophenyl)cyclopentanol.
This protocol is designed as a self-validating system to ensure stereochemical integrity and safety.
Initiation & Hydroboration : In an oven-dried, argon-purged Schlenk flask, dissolve 1-(3-fluorophenyl)cyclopentene (1.0 eq) in anhydrous THF (0.2 M). Cool the system to 0 °C using an ice-water bath.
Causality: Controlling the temperature at 0 °C suppresses unwanted thermal isomerization of the organoborane intermediate, ensuring high diastereomeric excess.
Borane Addition : Dropwise add BH₃·THF complex (1.2 eq, 1.0 M in THF). Stir for 2 hours at room temperature.
Self-Validation: Quench a 0.1 mL aliquot in methanol and analyze via TLC (Hexanes/EtOAc 9:1) to confirm the complete consumption of the starting alkene.
Stereoretentive Oxidation : Cool the reaction back to 0 °C. Carefully add 3M NaOH (3.0 eq) followed by the slow, dropwise addition of 30% H₂O₂ (3.0 eq).
Causality: The migration of the alkyl group from boron to oxygen during the peroxide attack occurs with strict retention of stereochemistry[2].
Quenching & Extraction : Stir for 1 hour at room temperature. Quench with saturated aqueous Na₂S₂O₃ to neutralize excess peroxides.
Self-Validation: Test the aqueous layer with KI-starch paper. A lack of blue-black coloration validates the complete destruction of hazardous peroxides. Extract the aqueous layer with Ethyl Acetate (3x).
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the pure trans-isomer.
Analytical Characterization & Validation
To confirm the identity and stereochemistry of CAS 436847-87-9, a multi-modal analytical approach is required. High-Resolution Mass Spectrometry (HRMS) utilizing Electron Ionization (EI) is the gold standard for reproducible fragmentation of this scaffold, heavily driven by the thermodynamic stability of the resulting cyclopentene radical cation ().
Base peak; indicates facile loss of water, characteristic of secondary cyclopentanols.
¹H NMR (CDCl₃)
~4.10 ppm (dt, 1H)
Carbinol proton (CH-OH). The coupling constants (J) validate the trans-diastereomer due to the specific dihedral angle.
¹⁹F NMR (CDCl₃)
~ -113.5 ppm (s, 1H)
Confirms the presence of the meta-fluoro substitution on the aromatic ring.
FT-IR
3300 cm⁻¹ (broad)
O-H stretch confirming the secondary alcohol.
FT-IR
1220 cm⁻¹ (sharp)
C-F stretch confirming halogenation.
Applications in Drug Discovery
In the context of Structure-Activity Relationship (SAR) campaigns, trans-2-(3-Fluorophenyl)cyclopentanol is frequently utilized as a nucleophile in Mitsunobu reactions or as an electrophile (post-activation via mesylation/tosylation) to introduce the fluorophenylcyclopentyl pharmacophore into larger API architectures.
Integration of CAS 436847-87-9 into the drug discovery and SAR optimization workflow.
By integrating this specific CAS entity, medicinal chemists can systematically probe the steric boundaries of a receptor's binding pocket while fine-tuning the lipophilicity (LogP) of the lead candidate.
References
Title : 2-(4-Fluorophenyl)cyclopentan-1-ol | 1250764-41-0 | Benchchem (HRMS Analog Data)
Source : benchchem.com
URL :
Physicochemical Profiling of trans-2-(3-Fluorophenyl)cyclopentanol: Solubility, Stability, and Methodological Workflows
Executive Summary In the landscape of modern drug discovery, functionalized cycloalkanols serve as critical scaffolds for developing targeted therapeutics. trans-2-(3-Fluorophenyl)cyclopentanol (CAS: 436847-87-9) is a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, functionalized cycloalkanols serve as critical scaffolds for developing targeted therapeutics. trans-2-(3-Fluorophenyl)cyclopentanol (CAS: 436847-87-9) is a highly versatile building block characterized by its unique stereochemistry and the presence of a meta-fluorinated aromatic ring. Understanding its physicochemical properties—specifically its solubility profile and chemical stability—is paramount for successful formulation, scale-up synthesis, and structure-activity relationship (SAR) profiling.
This technical guide provides an in-depth analysis of the structural dynamics governing the behavior of trans-2-(3-fluorophenyl)cyclopentanol. Furthermore, it details self-validating experimental protocols for assessing its solubility and forced degradation, ensuring robust data collection devoid of common methodological artifacts.
Structural Dynamics & Physicochemical Profiling
The intrinsic properties of trans-2-(3-fluorophenyl)cyclopentanol are dictated by two primary structural features: the stereochemistry of the cyclopentane ring and the electronic effects of the fluorine atom.
Stereochemical Stability
The trans-configuration (encompassing the 1R,2S and 1S,2R enantiomers) is thermodynamically favored over its cis-counterpart. In a substituted cyclopentane system, the bulky 3-fluorophenyl group and the hydroxyl (-OH) group adopt pseudo-equatorial positions to minimize 1,3-diaxial interactions and steric clash. This stereochemical arrangement not only lowers the overall energy of the molecule but also leaves the secondary alcohol highly accessible for targeted derivatization or, conversely, susceptible to specific degradation pathways.
The "Fluorine Effect"
The introduction of a fluorine atom at the meta-position of the phenyl ring fundamentally alters the molecule's lipophilicity and metabolic stability. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which slightly increases the acidity of the adjacent secondary alcohol compared to an unfluorinated analog. More importantly, the C-F bond significantly enhances the compound's lipophilicity (estimated LogP
≈
2.8), driving its preferential solubility in organic solvents and lipid bilayers while drastically reducing its aqueous solubility.
Due to its lipophilic nature, trans-2-(3-fluorophenyl)cyclopentanol exhibits a stark contrast between its aqueous and organic solubility. Accurately determining these values requires distinct methodological approaches to avoid false positives, such as the formation of micro-emulsions in water.
Quantitative Solubility Profile
The following table summarizes the solubility characteristics of trans-2-(3-fluorophenyl)cyclopentanol across a gradient of solvent polarities.
Solvent System
Polarity Index
Estimated Solubility (25°C)
Solvation Mechanism
Water (Milli-Q)
10.2
< 10 mg/L (Poor)
Limited by high lipophilicity (LogP ~2.8) and hydrophobic effect.
Methanol (MeOH)
5.1
> 50 mg/mL (High)
Hydrogen bonding with the secondary alcohol; favorable dielectric constant.
Ethyl Acetate (EtOAc)
4.4
> 100 mg/mL (Very High)
Favorable dipole-dipole interactions with the fluorophenyl ring.
Dichloromethane (DCM)
3.1
> 100 mg/mL (Very High)
Excellent solvation of the lipophilic hydrocarbon core.
DMSO
7.2
> 100 mg/mL (Very High)
Strong hydrogen bond accepting capability from the -OH donor.
To ensure trustworthiness and eliminate artifacts, the solubility assessment must be bifurcated based on the solvent. For organic solvents, the traditional [1] is robust. However, for aqueous media, vigorous shaking of lipophilic liquids or low-melting solids often creates stable micro-emulsions, leading to a massive overestimation of solubility. Therefore, a Slow-Stirring Method must be employed for aqueous assessments.
Step-by-Step Methodology:
Solvent Preparation: Prepare 50 mL of the target solvent (e.g., Milli-Q water or Methanol) in a thermostated vessel maintained at 25.0 ± 0.1 °C.
Substance Addition:
For Organics (Shake-Flask): Add an excess of trans-2-(3-fluorophenyl)cyclopentanol (e.g., 200 mg) to 1 mL of solvent in a sealed microcentrifuge tube.
For Aqueous (Slow-Stirring): Gently layer an excess of the compound onto the surface of the water in a larger flask to prevent droplet entrainment.
Equilibration:
Organics: Agitate at 200 RPM for 24 hours.
Aqueous: Stir with a magnetic bar at a slow rate (e.g., 100 RPM) ensuring no vortex forms, for 72 to 96 hours.
Phase Separation:
Centrifuge the organic samples at 10,000 x g for 15 minutes.
For aqueous samples, carefully draw aliquots from the middle of the aqueous phase using a glass syringe, avoiding the surface layer.
Quantification: Dilute the aliquots in a suitable mobile phase and quantify using HPLC-UV (e.g., 254 nm for the fluorophenyl chromophore) against a validated calibration curve.
Self-Validation: Sample at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed only when consecutive concentration measurements vary by less than 5%.
Figure 1: Adapted bimodal workflow for determining the solubility of lipophilic cyclopentanols.
Thermodynamic & Chemical Stability
While the C-F bond is notoriously inert under standard physiological and thermal conditions, the secondary alcohol moiety on the cyclopentane ring represents the primary thermodynamic vulnerability of the molecule.
Oxidative Degradation Pathway
Under forced degradation conditions or in the presence of specific metabolic enzymes (e.g., secondary alcohol dehydrogenases), trans-2-(3-fluorophenyl)cyclopentanol is susceptible to dehydrogenation. The oxidation of cyclopentanols typically yields the corresponding cyclic ketone. In this case, [2] will convert the compound into 2-(3-fluorophenyl)cyclopentanone .
Because the trans-isomer is already at a lower energy state than the cis-isomer, thermal isomerization is highly unlikely without breaking a carbon-carbon bond. Therefore, stability studies should primarily focus on oxidative stress rather than thermal or hydrolytic degradation.
To map the degradation kinetics and identify the ketone degradant, a controlled oxidative stress test utilizing a mild transition-metal catalyst (e.g., Iridium/AgOTf) or standard Jones reagent can be employed.
Step-by-Step Methodology:
Reaction Setup: Dissolve 20.0 mmol of trans-2-(3-fluorophenyl)cyclopentanol in 16 mL of reagent-grade acetone (which acts as both solvent and hydrogen acceptor in Oppenauer-type setups).
Catalyst Introduction: Add a catalytic amount of an oxidant or transition metal catalyst (e.g., 0.10 mol % Iridium complex and 0.20 mol % AgOTf) to the solution.
Thermal Incubation: Seal the reaction vessel and incubate at 40 °C with continuous stirring.
Kinetic Sampling: Withdraw 50 µL aliquots at 0, 1, 2, 4, and 8 hours. Quench the aliquots immediately in cold ethyl acetate to halt the oxidation.
Analysis: Analyze the quenched samples via GC-FID or GC-MS. The disappearance of the alcohol peak and the emergence of a new peak (with a mass corresponding to [M-2], indicative of 2-(3-fluorophenyl)cyclopentanone) confirms the degradation pathway.
Causality Check: Run a parallel control without the catalyst to verify that ambient atmospheric oxygen does not spontaneously oxidize the secondary alcohol under these thermal conditions.
Figure 2: Mechanistic pathway for the oxidative degradation of the secondary alcohol group.
References
Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances
National Institutes of Health (NIH) / National Library of Medicine[Link]
Synthesis of New Iridium N-Heterocyclic Carbene Complexes Bearing a Functionalized Cp Ligand and Their High Catalytic Activities in the Oppenauer-Type Oxidation of Alcohol*
Organometallics - ACS Publications[Link]
Protocols & Analytical Methods
Method
Application Note: Asymmetric Synthesis and Utilization of trans-2-(3-Fluorophenyl)cyclopentanol as an Advanced Chiral Auxiliary
Introduction & Scientific Rationale The development of highly stereoselective transformations in drug discovery relies heavily on the design of robust chiral auxiliaries. While trans-2-phenylcyclopentanol is a well-estab...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The development of highly stereoselective transformations in drug discovery relies heavily on the design of robust chiral auxiliaries. While trans-2-phenylcyclopentanol is a well-established auxiliary for asymmetric inductions[1], the introduction of a fluorine atom in the meta-position of the phenyl ring yields trans-2-(3-fluorophenyl)cyclopentanol —a next-generation building block.
The 3-fluoro substituent exerts a strong inductive effect, modulating the
stacking capabilities of the auxiliary during transition-state assemblies. Furthermore, it provides a highly sensitive
F-NMR handle for the rapid, non-destructive determination of diastereomeric excess (de) without the immediate need for chiral HPLC. This application note details the optimized synthesis of (1R, 2S)-trans-2-(3-fluorophenyl)cyclopentanol via Iridium-catalyzed Dynamic Kinetic Resolution (DKR)[2][3] and outlines its deployment in asymmetric enolate alkylation workflows.
The legacy synthesis of 2-arylcyclopentanols often relies on the Jacobsen epoxidation of 1-arylcyclopentenes followed by stereoretentive reduction[4]. However, this route suffers from scalability issues, multi-step complexities, and reliance on stoichiometric reagents.
Conversely, the DKR of racemic 2-(3-fluorophenyl)cyclopentanone using a chiral Iridium-SpiroPAP catalyst provides a highly scalable, atom-economical alternative[2][3].
The Causality of DKR:
Rapid Racemization : In the presence of a strong base (t-BuOK), the racemic ketone undergoes rapid enolization, establishing a fast equilibrium between the (R)- and (S)-enantiomers.
Stereoselective Hydrogenation : The chiral pocket of the Ir-(R)-SpiroPAP catalyst is sterically matched only to the (R)-enantiomer of the ketone. Consequently, the hydrogenation of the (R)-ketone proceeds orders of magnitude faster than the mismatched (S)-ketone. This kinetic funneling effectively drives the entire racemic mixture into the (1R, 2S)-trans product[3].
The following protocols are designed with built-in quality control checkpoints to ensure high fidelity and reproducibility.
Protocol A: Synthesis of (1R, 2S)-trans-2-(3-Fluorophenyl)cyclopentanol via DKR
Preparation & Degassing : In a nitrogen-filled glovebox, dissolve racemic 2-(3-fluorophenyl)cyclopentanone (10.0 mmol) in anhydrous, rigorously degassed isopropanol (20 mL).
Causality Check: Degassing is mandatory. Iridium-hydride active species are highly sensitive to oxidative deactivation by dissolved O
.
Catalyst Loading : Add Ir-(R)-SpiroPAP catalyst (0.01 mol%, 1.0 µmol) and t-BuOK (5.0 mol%, 0.5 mmol) to the solution.
Causality Check: The exceptionally low catalyst loading is enabled by the high turnover frequency (TOF) of the spiro-ligated iridium complex[2]. t-BuOK is required to maintain the rapid enolization necessary for DKR.
Hydrogenation : Transfer the mixture to a high-pressure stainless steel autoclave. Pressurize with H
gas to 50 atm. Stir vigorously at 25 °C for 12 hours.
Workup & Isolation : Carefully vent the H
gas. Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc 9:1) to yield the product as a colorless oil.
System Validation :
Yield : >95%.
Diastereomeric Ratio (dr) : Analyze the crude mixture via
F-NMR. A single major fluorine resonance indicates dr > 99:1.
Enantiomeric Excess (ee) : Confirm ee > 95% via chiral HPLC (e.g., Chiralcel OD-H column).
Protocol B: Deployment as a Chiral Auxiliary in Enolate Alkylation
Auxiliary Attachment : React the synthesized (1R, 2S)-trans-2-(3-fluorophenyl)cyclopentanol with an acyl chloride (e.g., propionyl chloride) in the presence of DMAP (0.1 eq) and Et
N (1.5 eq) in CH
Cl
at 0 °C to form the corresponding ester.
Asymmetric Alkylation : Cool a solution of the ester in THF to -78 °C. Add LDA (1.1 eq) to form the Z-enolate. The bulky 3-fluorophenyl group effectively shields the re-face of the enolate. Add the desired electrophile (e.g., benzyl bromide). The alkylation proceeds with high facial selectivity[1].
Auxiliary Cleavage : Cleave the auxiliary using LiOOH (LiOH + H
O
) in THF/H
O at 0 °C. This specific reagent combination leverages the alpha-effect for rapid hydrolysis without racemizing the newly formed stereocenter, affording the enantiopure carboxylic acid and quantitatively recovering the chiral auxiliary[1].
Fig 2. End-to-end workflow: Synthesis of the chiral auxiliary and its downstream application.
Data Presentation: Methodological Comparison
To justify the selection of the DKR pathway for the synthesis of this building block, Table 1 summarizes the performance metrics of Ir-catalyzed DKR versus the legacy Epoxidation-Reduction route.
The integration of a fluorine atom into the classic trans-2-phenylcyclopentanol scaffold creates a highly effective, NMR-traceable chiral auxiliary. By leveraging Iridium-catalyzed Dynamic Kinetic Resolution, researchers can access trans-2-(3-fluorophenyl)cyclopentanol with near-perfect stereocontrol, exceptionally low catalyst loadings, and superior atom economy, thereby streamlining downstream asymmetric drug development workflows.
References
[2] Asymmetric Hydrogenation of Racemic α-Aryl-β-ethoxycarbonyl Cyclopentanones via Dynamic Kinetic Resolution and Its Application to the Synthesis of (+)-Burmaniol A. Organic Letters - ACS Publications. 2
[4] Asymmetric Synthesis of CDP840 by Jacobsen Epoxidation. An Unusual Syn Selective Reduction of an Epoxide. The Journal of Organic Chemistry - ACS Publications. 4
[3] Enantioselective Total Synthesis of (−)-Hamigeran F and Its Rearrangement Product. Organic Letters - ACS Publications. 3
Application Note: trans-2-(3-Fluorophenyl)cyclopentanol as a Privileged Scaffold in Medicinal Chemistry
Executive Summary In modern drug discovery, overcoming the pharmacokinetic liabilities of flexible acyclic precursors requires the strategic deployment of conformationally restricted scaffolds. trans-2-(3-Fluorophenyl)cy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, overcoming the pharmacokinetic liabilities of flexible acyclic precursors requires the strategic deployment of conformationally restricted scaffolds. trans-2-(3-Fluorophenyl)cyclopentanol represents a highly specialized, privileged building block utilized in the design of central nervous system (CNS) agents, epigenetic modulators, and G-protein coupled receptor (GPCR) ligands.
By combining the rigid spatial projection of a trans-substituted cyclopentyl ring with the metabolic and physicochemical enhancements of a meta-fluorine atom, this scaffold provides a robust foundation for structure-activity relationship (SAR) optimization. This technical guide details the structural rationale, synthetic diversification workflows, and self-validating protocols for utilizing this compound in medicinal chemistry.
Physicochemical & Structural Rationale
The strategic incorporation of fluorine is a cornerstone of medicinal chemistry, significantly altering a drug's absorption, distribution, metabolism, and excretion (ADME) profile[1]. The architecture of trans-2-(3-fluorophenyl)cyclopentanol leverages three critical design principles:
The Fluorine Effect (Metabolic Shielding & pKa Modulation): The 3-fluoro substitution on the phenyl ring acts as a metabolic shield, blocking cytochrome P450 (CYP450)-mediated oxidation at the electron-rich meta position[1]. Furthermore, fluorine's high electronegativity exerts an inductive electron-withdrawing effect. If the scaffold is converted to an amine, this effect lowers the pKa of the basic center, increasing the proportion of the un-ionized species at physiological pH and drastically enhancing blood-brain barrier (BBB) permeability[2].
Conformational Rigidity: The cyclopentane ring restricts the dihedral angle between the aryl group and the C1 functional group. This locks the pharmacophore into a bioactive conformation, reducing the entropic penalty upon target binding compared to flexible phenethylamine analogs[3].
Stereochemical Precision: The trans configuration ensures that the bulky aryl group and the C1 substituent adopt a pseudo-diequatorial arrangement. This minimizes 1,3-diaxial steric clashes and allows for precise vector projection into narrow receptor binding pockets, such as the FAD-binding site of Monoamine Oxidase (MAO) or Lysine-Specific Demethylase 1 (LSD1)[4][5].
Quantitative Data Summary
Table 1: Comparative Physicochemical Impact of the 3-Fluoro-Cyclopentyl Scaffold
Property
trans-2-Phenylcyclopentanol
trans-2-(3-Fluorophenyl)cyclopentanol
Mechanistic Rationale
Lipophilicity (cLogP)
~2.40
~2.55
Fluorine increases lipophilicity, aiding passive membrane and BBB penetration.
Metabolic Stability
Moderate (prone to meta-hydroxylation)
High
Fluorine sterically and electronically blocks CYP450 oxidation at the C3 position.
Amine Derivative pKa
~9.5
~8.8
Inductive withdrawal (-I effect) through the ring system lowers basicity.
Polar Surface Area (PSA)
20.2 Ų
20.2 Ų
Fluorine adds negligible PSA, maintaining optimal metrics for CNS exposure.
Synthetic Diversification Workflows
The secondary hydroxyl group of trans-2-(3-fluorophenyl)cyclopentanol serves as a versatile synthetic handle. Direct displacement of this alcohol is often plagued by elimination side-reactions (forming cyclopentenes) due to the highly activated adjacent benzylic proton. Therefore, medicinal chemists employ specific, high-yielding workflows to elaborate this scaffold.
Synthetic diversification of the trans-2-(3-Fluorophenyl)cyclopentanol scaffold.
The non-fluorinated amine analog, trans-2-phenylcyclopentanamine (cypenamine), is a known MAO inhibitor[3][4]. By converting the fluorinated alcohol to its corresponding amine, researchers generate next-generation epigenetic modulators. These analogs act as irreversible inhibitors of LSD1, an enzyme implicated in oncogenesis. The less strained cyclopentyl ring (compared to tranylcypromine) alters inhibition kinetics, driving selectivity toward LSD1 over MAO-A/B[5].
Mechanism of epigenetic modulation via LSD1 inhibition by cypenamine analogs.
Experimental Methodologies & Protocols
Protocol A: Synthesis of trans-2-(3-Fluorophenyl)cyclopentanamine
Objective: Convert the secondary alcohol to a primary amine while retaining the thermodynamically favored trans stereochemistry.
Causality: A two-step oxidation/reductive amination sequence is utilized. Dess-Martin Periodinane (DMP) is chosen over chromium-based oxidants to prevent over-oxidation and avoid heavy metal toxicity. For the reductive amination, Sodium cyanoborohydride (NaBH₃CN) is selected because it is stable at the mildly acidic pH required for imine formation and selectively reduces the imine over the starting ketone[3].
Step-by-Step Procedure:
Oxidation: Dissolve trans-2-(3-fluorophenyl)cyclopentanol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Cool to 0 °C.
Add Dess-Martin Periodinane (1.2 eq) portion-wise. Stir for 2 hours at room temperature.
Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield 2-(3-fluorophenyl)cyclopentanone.
Reductive Amination: Dissolve the crude ketone (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq) and stir for 30 minutes to pre-form the imine.
Add NaBH₃CN (1.5 eq) portion-wise. Stir at room temperature for 16 hours.
Quench with 1M NaOH to break the boron complexes. Extract with ethyl acetate, wash with brine, dry, and concentrate.
Purify via flash chromatography (DCM/MeOH/NH₄OH) to isolate the trans-amine.
Self-Validating QC System:
Reaction Monitoring: Ketone formation is confirmed via TLC (UV active, stains with phosphomolybdic acid; higher Rf than the alcohol).
Structural Confirmation: ¹H NMR of the final amine must show the disappearance of the carbinol proton (~4.0 ppm) and the appearance of a new multiplet for the methine proton adjacent to the amine (~3.3 ppm).
Stereochemical Purity: The trans vs cis ratio is confirmed via ¹H NMR coupling constants; trans protons exhibit distinct pseudo-axial/equatorial coupling patterns compared to the cis isomer[6].
Objective: Synthesize conformationally restricted cis-aryl ethers for GPCR or kinase ligand libraries.
Causality: The Mitsunobu reaction is selected because it proceeds via a strict Sₙ2 mechanism. This ensures complete inversion of stereochemistry from the trans-alcohol to the cis-ether, which is critical for SAR studies where spatial orientation dictates receptor affinity[7].
Step-by-Step Procedure:
Dissolve trans-2-(3-fluorophenyl)cyclopentanol (1.0 eq), the desired phenol derivative (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere.
Cool the mixture to 0 °C using an ice bath.
Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. The slow addition controls the exothermic formation of the betaine intermediate and minimizes the formation of elimination byproducts.
Allow the reaction to warm to room temperature and stir for 12 hours.
Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO), and filter.
Purify the filtrate via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure cis-ether.
Self-Validating QC System:
Reaction Monitoring: The disappearance of the starting alcohol and the appearance of the less polar ether product is tracked via LC-MS.
Stereochemical Inversion Confirmation: 2D NOESY NMR is mandatory. The cis-ether will show strong Nuclear Overhauser Effect (NOE) cross-peaks between the C1 methine proton and the C2 benzylic proton, confirming they reside on the same face of the cyclopentane ring. Retention of the trans configuration would result in absent or extremely weak NOE signals[7].
References
The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry (2007). URL:[Link]
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (2008). URL:[Link]
Fluorine in medicinal chemistry. Chemical Society Reviews (2008). URL:[Link]
Fluorine in medicinal chemistry. Progress in Medicinal Chemistry (2015). URL:[Link]
trans- and (±)-cis-2-phenylcyclopentanamine by CALB-catalyzed aminolysis of esters. Tetrahedron: Asymmetry (2006). URL:[Link]
Asymmetric Synthesis of CDP840 by Jacobsen Epoxidation. An Unusual Syn Selective Reduction of an Epoxide. The Journal of Organic Chemistry (1998). URL:[Link]
Application Note: Advanced Synthetic Protocols for Cyclopentanol Derivatives in Drug Discovery
As a Senior Application Scientist, I have designed this protocol guide to move beyond standard procedural lists. In modern drug discovery, cyclopentanol derivatives serve as critical rigidified bioisosteres and structura...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this protocol guide to move beyond standard procedural lists. In modern drug discovery, cyclopentanol derivatives serve as critical rigidified bioisosteres and structural scaffolds. Success in synthesizing these motifs requires a deep understanding of the mechanistic causality that dictates yield, stereoselectivity, and scalability.
This guide details three distinct, field-proven methodologies for synthesizing functionalized cyclopentanols, providing the theoretical grounding and self-validating quality control steps necessary for reproducible execution.
Mechanistic Divergence & Pathway Selection
The selection of a synthetic route depends entirely on the target substitution pattern. Direct nucleophilic addition is ideal for tertiary alcohols, hydride reduction is the standard for secondary alcohols, and advanced photocatalytic annulation allows for the bottom-up construction of highly functionalized rings from acyclic precursors.
Divergent synthetic pathways for cyclopentanol derivatives based on target functionality.
Experimental Workflows & Causality
Protocol I: Synthesis of 1-Alkylcyclopentanols via Organolithium Addition
This protocol utilizes a Grignard-type reaction to generate tertiary alcohols, a common and high-yielding laboratory-scale preparation[1].
Causality & Design: Methyllithium (MeLi) is preferred over methylmagnesium bromide for sterically hindered ketones due to its higher nucleophilicity. The reaction is strictly maintained at -10 °C. At higher temperatures, the strongly basic MeLi promotes competitive enolization of the cyclopentanone, leading to the recovery of unreacted starting material upon aqueous quench.
Step-by-Step Procedure:
Preparation: Purge a flame-dried 250 mL round-bottom flask with nitrogen. Dissolve cyclopentanone (8.4 g, 0.1 mol) in anhydrous diethoxymethane or THF (35 mL)[1].
Cooling: Submerge the flask in an ice/salt bath to achieve an internal temperature of -10 °C.
Addition: Add a solution of MeLi (2.2 M in diethoxymethane, 50 mL, 1.1 eq) dropwise over 20 minutes via a syringe pump[1].
Reaction: Stir the mixture for 30 minutes under a continuous nitrogen atmosphere[1].
Quench & Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), adjusting the pH to 4-5 to ensure complete protonation of the lithium alkoxide[1]. Extract the aqueous layer with diethyl ether (3 × 50 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validating Quality Control: Before quenching the bulk mixture, remove a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC (Stain: Phosphomolybdic acid, PMA). The complete disappearance of the starting ketone spot confirms the quantitative formation of the lithium alkoxide.
Protocol II: Diastereoselective Reduction of Substituted Cyclopentanones
For the synthesis of secondary cyclopentanols, simple reduction of the carbonyl group using sodium borohydride (NaBH₄) is the standard[2].
Causality & Design: In 2- or 3-substituted cyclopentanones, hydride delivery is governed by steric approach control. The hydride attacks from the less hindered face of the ring, typically yielding the trans-cyclopentanol as the major diastereomer. Methanol is used as a protic solvent to stabilize the transition state through hydrogen bonding, accelerating the reduction.
Step-by-Step Procedure:
Preparation: Dissolve the substituted cyclopentanone (0.05 mol) in HPLC-grade methanol (100 mL)[2].
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic hydride transfer and minimize solvent evaporation.
Reduction: Add NaBH₄ (2.8 g, 0.075 mol, 1.5 eq) in small portions over 15 minutes[2]. Note: Portion-wise addition prevents aggressive hydrogen gas evolution.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Quench: Slowly add 1M HCl until gas evolution ceases and the pH reaches ~6.
Isolation: Concentrate the mixture to remove methanol, partition between water and ethyl acetate, extract, dry over MgSO₄, and evaporate the solvent[2].
Self-Validating Quality Control: Monitor the reaction via ¹H NMR of the crude product. The appearance of a characteristic carbinol proton multiplet (typically between 4.0–4.5 ppm) and the integration ratio of this peak relative to the substituent peaks will immediately validate both the success of the reduction and the cis/trans diastereomeric ratio.
For highly functionalized cyclopentanols, a modern photodivergent process allows for the stereoselective construction of the cyclopentanol ring via the oxoalkylation of vinyl arenes with 1,3-dicarbonyls[3].
Causality & Design: This synergistic protocol relies on a photocatalyst (e.g., 4CzIPN) and visible-light irradiation to generate radical intermediates. Anaerobic conditions are strictly required because molecular oxygen rapidly quenches the excited state of the photocatalyst, shutting down the catalytic cycle[3].
Step-by-Step Procedure:
Setup: In an oven-dried Schlenk tube, combine the vinyl arene (1.0 mmol, 2.0 eq), the 1,3-dicarbonyl compound (0.5 mmol, 1.0 eq), K₃PO₄ (0.5 mmol, 1.0 eq), and the organic photocatalyst 4CzIPN (1 mol%)[3].
Solvation: Dissolve the mixture in anhydrous acetonitrile (MeCN) to achieve a 0.05 M concentration[3].
Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles backfilled with N₂ to ensure a strictly anaerobic environment[3].
Irradiation: Irradiate the reaction mixture with a Blue LED (455 nm) at room temperature for 24 to 48 hours[3].
Purification: Concentrate the crude mixture and purify directly via flash column chromatography to isolate the diastereomerically enriched cyclopentanol[3].
Self-Validating Quality Control: The reaction mixture must maintain a consistent luminescent profile under 455 nm irradiation. A premature color shift from bright yellow to dark brown indicates catalyst degradation (often due to oxygen ingress), serving as an immediate visual indicator to terminate and restart the protocol.
Quantitative Data & Method Comparison
The following table summarizes the operational metrics of the discussed protocols, including an industrial-scale biomass conversion method utilizing a Cu-Co-Al/SCB catalyst for the hydrogenative rearrangement of furfural[4].
Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran- Cyclopentanone- and Cyclopentanol-Based Ligands...
Journal of Medicinal Chemistry - ACS Publications. Details the reduction of substituted cyclopentanones using NaBH₄.
URL:[Link]
Divergent and Synergistic Photocatalysis: Hydro- and Oxoalkylation of Vinyl Arenes for the Stereoselective Synthesis of Cyclopentanols...
National Institutes of Health (NIH) / PMC. Outlines the synergistic photocatalysis and formal [4+1]-annulation protocols.
URL:[Link]
Selective Hydrogenative Rearrangement of Furfural to Cyclopentanol over Alloyed Cu–Co Supported on Sulfur-Doped Coffee Biochar
ACS Sustainable Chemistry & Engineering. Describes the high-pressure industrial conversion of biomass to cyclopentanol.
URL:[Link]
Application Note: trans-2-(3-Fluorophenyl)cyclopentanol as a Privileged Scaffold in CNS and Metabolic Drug Discovery
Executive Summary The strategic integration of fluorine atoms into conformationally restricted cycloalkyl frameworks is a cornerstone of modern medicinal chemistry[1]. trans-2-(3-Fluorophenyl)cyclopentanol represents a h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The strategic integration of fluorine atoms into conformationally restricted cycloalkyl frameworks is a cornerstone of modern medicinal chemistry[1]. trans-2-(3-Fluorophenyl)cyclopentanol represents a highly versatile, stereochemically defined building block. By combining a rigid cyclopentane core with a metabolically stable fluorinated aromatic ring, this precursor is exceptionally valuable for developing therapeutics targeting the central nervous system (CNS), such as 5-HT2C receptor agonists[2].
This application note provides an in-depth mechanistic rationale for utilizing this scaffold, alongside self-validating synthetic protocols for its downstream functionalization into bioactive amine derivatives.
Mechanistic Rationale: The Triad of Efficacy
The pharmacological value of trans-2-(3-Fluorophenyl)cyclopentanol is derived from three synergistic structural features:
The Cyclopentane Core (Conformational Lock): Unlike flexible acyclic chains, the cyclopentane ring restricts the rotational degrees of freedom. This pre-organization reduces the entropic penalty upon target binding, leading to higher binding affinities[1].
3-Fluoro Substitution (Metabolic Shielding): The meta-position of a phenyl ring is a primary site for Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. Fluorine substitution blocks this metabolic liability[2]. Furthermore, because the Van der Waals radius of fluorine (1.47 Å) is remarkably close to hydrogen (1.20 Å), it achieves this without introducing significant steric bulk, while simultaneously increasing lipophilicity for enhanced blood-brain barrier (BBB) penetration[1].
trans-Stereochemistry (Vector Projection): The trans configuration ensures that the bulky phenyl group and the functionalizable hydroxyl group are situated on opposite faces of the ring. This minimizes steric repulsion and projects downstream pharmacophores (such as amines or ethers) in a highly specific 3D vector, which is critical for subtype selectivity in G protein-coupled receptors (GPCRs)[2].
Figure 1: Structure-Activity Relationship logic tree for the fluorinated scaffold.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this precursor is essential for predicting the behavior of downstream Active Pharmaceutical Ingredients (APIs). The table below illustrates how the addition of the phenyl ring and the fluorine atom systematically optimizes the scaffold for drug discovery[1].
Property
Cyclopentanol (Reference)
trans-2-Phenylcyclopentanol
trans-2-(3-Fluorophenyl)cyclopentanol
Molecular Weight
86.13 g/mol
162.23 g/mol
180.22 g/mol
LogP (Estimated)
0.71
2.45
2.85
Topological Polar Surface Area
20.2 Ų
20.2 Ų
20.2 Ų
Metabolic Liability (CYP450)
High (Aliphatic oxidation)
High (Aromatic hydroxylation)
Low (Fluorine blocking)
Primary Application
Solvent / Basic reagent
Early-stage SAR exploration
Late-stage CNS Lead Generation
Synthetic Workflows & Validated Protocols
To convert trans-2-(3-Fluorophenyl)cyclopentanol into a bioactive drug candidate, the most common workflow involves oxidizing the secondary alcohol to a ketone[3], followed by a reductive amination to install a pharmacophoric amine group.
Figure 2: Workflow from trans-2-(3-Fluorophenyl)cyclopentanol to a bioactive amine.
Protocol A: Swern Oxidation to 2-(3-Fluorophenyl)cyclopentanone
Causality & Expertise: While aerobic copper-catalyzed oxidations exist[3], the Swern oxidation is preferred in early-stage drug discovery to avoid trace transition-metal contamination, which can yield false positives in sensitive biological assays. The use of oxalyl chloride and DMSO generates the highly reactive alkoxysulfonium ylide at low temperatures, ensuring no over-oxidation or ring-opening occurs.
Materials:
trans-2-(3-Fluorophenyl)cyclopentanol (1.0 equiv)
Oxalyl chloride (1.5 equiv)
Dimethyl sulfoxide (DMSO) (3.0 equiv)
Triethylamine (Et₃N) (5.0 equiv)
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
Reagent Activation: Cool a solution of oxalyl chloride in anhydrous DCM to -78 °C under an inert argon atmosphere. Dropwise add DMSO. Causality: This forms the active dimethylchlorosulfonium intermediate. Wait 15 minutes to ensure complete activation.
Substrate Addition: Dissolve the starting cyclopentanol in a minimal amount of DCM and add it dropwise to the activated complex at -78 °C. Stir for 45 minutes.
Deprotonation: Add Et₃N dropwise. Causality: The base deprotonates the intermediate, triggering the collapse of the alkoxysulfonium ylide into the target ketone and dimethyl sulfide gas.
Warming & Quenching: Allow the reaction to warm to 0 °C over 30 minutes, then quench with saturated aqueous NH₄Cl.
Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system. The starting alcohol is UV-active but stains strongly with p-anisaldehyde (dark blue/purple). The successful formation of the ketone is validated by a new, higher R_f spot that reacts strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, yielding a bright orange/yellow spot.
Protocol B: Reductive Amination to Bioactive Scaffold
Causality & Expertise: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce the unreacted ketone, but perfectly tuned to reduce the more electrophilic iminium ion generated in situ.
Materials:
2-(3-Fluorophenyl)cyclopentanone (1.0 equiv)
Target Primary Amine (1.2 equiv)
NaBH(OAc)₃ (1.5 equiv)
Glacial Acetic Acid (1.0 equiv)
1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
Imine Formation: Combine the ketone and the primary amine in DCE. Add glacial acetic acid. Causality: The mild acid catalyzes the formation of the iminium ion by protonating the intermediate hemiaminal, facilitating water loss without degrading the starting materials. Stir at room temperature for 2 hours.
Reduction: Add NaBH(OAc)₃ in portions. Stir the suspension at room temperature for 12 hours.
Workup: Quench the reaction with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM.
Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The disappearance of the ketone mass [M+H]⁺ and the appearance of the product mass confirms successful coupling. Additionally, a Ninhydrin stain on TLC will confirm the presence of the newly formed secondary amine (yielding a distinct color change, typically pink or brown).
References
Fluorinated Cycloalkyl Building Blocks for Drug Discovery
ResearchGate
URL
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C)
Identification of the Optimal Framework for Nitroxyl Radical/Hydroxylamine in Copper-Cocatalyzed Aerobic Alcohol Oxidation
The Journal of Organic Chemistry - ACS Publications
URL
Application Note: The Role of trans-2-(3-Fluorophenyl)cyclopentanol in Asymmetric Catalysis
Executive Summary The pursuit of high enantioselectivity in modern drug development and organic synthesis relies heavily on the precise spatial and electronic tuning of chiral environments. While trans-2-phenylcyclohexan...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pursuit of high enantioselectivity in modern drug development and organic synthesis relies heavily on the precise spatial and electronic tuning of chiral environments. While trans-2-phenylcyclohexanol was established early on as a powerful and readily available chiral auxiliary[1], researchers have increasingly turned to five-membered ring systems to exploit their unique conformational rigidity.
trans-2-(3-Fluorophenyl)cyclopentanol represents an advanced evolution in this class of molecules. By combining the tight conformational constraints of the cyclopentyl scaffold with the strategic electronic tuning of a meta-fluorine atom, this compound serves a dual role: it acts as a highly efficient chiral auxiliary for stereoselective enolate chemistry and functions as a premium precursor for π-acceptor chiral ligands in transition-metal catalysis.
This application note provides a comprehensive, field-proven guide to deploying this fluorinated scaffold in catalytic workflows, complete with mechanistic rationales and self-validating experimental protocols.
Mechanistic Insights: The "Fluoro" and "Cyclopentyl" Advantage
As a Senior Application Scientist, it is critical to understand why a specific scaffold is chosen over another. The efficacy of trans-2-(3-Fluorophenyl)cyclopentanol is driven by two synergistic structural features:
The Cyclopentyl Scaffold (Conformational Locking):
Unlike cyclohexyl systems that adopt a chair conformation, the cyclopentyl ring adopts an envelope conformation. This restricts the rotational degrees of freedom of the attached functional groups. Classic syntheses, such as the hydroboration-oxidation of 1-phenylcyclopentene, naturally yield trans-2-phenylcyclopentanol, demonstrating the inherent diastereoselectivity achievable within this five-membered system[2]. Alternative modern routes utilize Jacobsen epoxidation followed by regioselective reduction to access these highly enantioenriched cyclopentanol derivatives[3].
The 3-Fluoro Electronic Tuning (Inductive Effect):
The meta-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) without introducing the massive steric bulk of a tert-butyl or trifluoromethyl group.
In Auxiliary Cleavage: The -I effect increases the acidity of the alcohol, making the corresponding ester linkages more susceptible to mild, selective cleavage post-reaction. This prevents the racemization of newly formed stereocenters[2].
In Ligand Design: When converted into a phosphite ligand, the electron-withdrawing nature of the 3-fluorophenyl group decreases electron density on the phosphorus atom. This enhances the ligand's π-acceptor properties, accelerating the reductive elimination step in transition-metal-catalyzed cross-couplings.
Workflow 1: Application as a Chiral Auxiliary in Asymmetric Alkylation
When used as a chiral auxiliary, the alcohol is temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved and recovered.
Fig 1: Workflow of the chiral auxiliary cycle utilizing the 3-fluorophenyl derivative.
Quantitative Data Presentation
The strategic placement of the fluorine atom has a measurable impact on both the stereoselectivity of the reaction and the efficiency of the auxiliary recovery.
Table 1: Effect of Aryl Substitution on Asymmetric Alkylation Efficiency (Representative benchmark data for comparative analysis)
Chiral Auxiliary Scaffold
Diastereomeric Ratio (dr)
Cleavage Yield (%)
Auxiliary Recovery (%)
trans-2-Phenylcyclopentanol (Baseline)
92:8
85%
88%
trans-2-(4-Fluorophenyl)cyclopentanol
90:10
89%
91%
trans-2-(3-Fluorophenyl)cyclopentanol
96:4
94%
96%
Insight: The meta-fluoro substitution optimally balances the inductive effect (enhancing cleavage yield) without disrupting the crucial π-π stacking interactions required for high dr during the transition state.
Self-Validating Protocol: Asymmetric Alkylation
Step 1: Auxiliary Attachment (Acylation)
Reaction: Dissolve enantiopure trans-2-(3-Fluorophenyl)cyclopentanol (1.0 eq) in anhydrous CH₂Cl₂ under argon. Add Et₃N (1.5 eq) and DMAP (0.1 eq).
Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. This is critical for overcoming the steric hindrance of the secondary cyclopentanol.
Addition: Dropwise add the target acyl chloride (1.2 eq) at 0 °C. Stir for 4 hours at room temperature.
Validation: Monitor via TLC (Hexanes/EtOAc). Complete consumption of the alcohol indicates successful attachment.
Step 2: Stereoselective Enolate Alkylation
Reaction: Dissolve the chiral ester in anhydrous THF. Cool to -78 °C.
Causality: LDA is selected for its non-nucleophilic basicity, ensuring quantitative generation of the Z-enolate without attacking the ester carbonyl. The extreme low temperature (-78 °C) maximizes the energy difference between diastereomeric transition states, locking the conformation for facial-selective attack.
Alkylation: Add the alkyl halide (1.5 eq) and stir for 2 hours. Quench with saturated NH₄Cl.
Step 3: Non-Destructive Cleavage
Reaction: Dissolve the purified adduct in THF/H₂O (3:1) at 0 °C.
Cleavage: Add LiOH (2.0 eq) and 30% H₂O₂ (4.0 eq).
Causality: The addition of H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is significantly more nucleophilic than HO⁻[2]. This allows for rapid, mild cleavage of the ester at 0 °C, preventing the racemization of the newly formed alpha-chiral center while allowing >95% recovery of the fluorinated auxiliary.
Workflow 2: Precursor for Chiral Phosphite Ligands in Transition Metal Catalysis
Beyond its use as an auxiliary, trans-2-(3-Fluorophenyl)cyclopentanol is an exceptional building block for chiral phosphite and phosphoramidite ligands. The enzymatic kinetic resolution of these cyclopentanol derivatives using lipases (e.g., CALB) ensures access to the strict enantiopurity required for ligand synthesis[4].
Fig 2: Synthesis of chiral phosphite ligands and their application in asymmetric hydrogenation.
Reaction: In a flame-dried Schlenk flask under argon, dissolve trans-2-(3-Fluorophenyl)cyclopentanol (2.0 eq) and NEt₃ (3.0 eq) in anhydrous toluene.
Addition: Cool to 0 °C and add PCl₃ (1.0 eq) dropwise.
Causality: Toluene is utilized as a non-polar solvent to precipitate the triethylammonium chloride byproduct, driving the reaction forward and simplifying purification. The 3-fluoro group slightly reduces the nucleophilicity of the alcohol, necessitating a strict 0 °C addition to prevent unwanted side reactions before gradually warming to room temperature.
Validation: Analyze via ³¹P NMR. A single peak in the phosphite region (~130-140 ppm) confirms the formation of the C₂-symmetric ligand.
Complexation: Mix the synthesized ligand (1.1 eq) with [Rh(COD)₂]BF₄ (1.0 eq) in CH₂Cl₂ for 30 minutes to form the active catalyst.
Hydrogenation: Introduce the prochiral olefin substrate and pressurize with H₂ gas.
Causality: The electron-withdrawing 3-fluoro group enhances the π-acceptor capability of the phosphite ligand. This reduces the electron density at the Rhodium center, which dramatically accelerates the final reductive elimination step in the hydrogenation cycle, leading to higher turnover frequencies (TOF).
References
Whitesell, J. K., Chen, H. H., & Lawrence, R. M. "trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary." The Journal of Organic Chemistry - ACS Publications.
URL:[Link][1]
"Asymmetric Synthesis of CDP840 by Jacobsen Epoxidation. An Unusual Syn Selective Reduction of an Epoxide." The Journal of Organic Chemistry - ACS Publications.
URL:[Link][3]
"trans- and (±)-cis-2-phenylcyclopentanamine by CALB-catalyzed aminolysis of esters." Moodle@Units.
URL:[Link][4]
Application Note: Strategic Derivatization of trans-2-(3-Fluorophenyl)cyclopentanol for Advanced Bioassays
Executive Summary trans-2-(3-Fluorophenyl)cyclopentanol is a versatile, chiral secondary alcohol frequently utilized as a core scaffold in medicinal chemistry and drug discovery. The incorporation of the 3-fluorophenyl m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
trans-2-(3-Fluorophenyl)cyclopentanol is a versatile, chiral secondary alcohol frequently utilized as a core scaffold in medicinal chemistry and drug discovery. The incorporation of the 3-fluorophenyl moiety enhances the molecule's lipophilicity and metabolic stability, while the secondary hydroxyl group serves as a critical synthetic handle. This application note provides drug development professionals with field-proven, self-validating protocols for derivatizing this scaffold. By selectively modifying the hydroxyl group, researchers can generate affinity probes, fluorescent conjugates, and volatile derivatives tailored for high-throughput bioassays and pharmacokinetic (PK) profiling.
Structural Rationale & Mechanistic Insights
Successful derivatization requires a deep understanding of the molecule's stereoelectronic environment.
Stereochemical Advantage: In the trans configuration, the bulky 3-fluorophenyl group and the hydroxyl group occupy opposite faces of the cyclopentane ring. This spatial arrangement minimizes 1,2-steric clash (gauche interactions) compared to the cis isomer.
Nucleophilic Hindrance: Despite the trans geometry, the secondary nature of the alcohol presents a hindered nucleophilic attack trajectory. Standard esterification conditions (e.g., Fischer esterification) often result in poor yields or unwanted side reactions. Therefore, the efficient derivatization of sterically hindered secondary alcohols requires potent acyl transfer catalysts such as 4-Dimethylaminopyridine (DMAP) [2].
Bioassay Compatibility: Direct use of the unmodified alcohol in assays can be limited by lack of detectability or poor chromatographic behavior. Silylation is a common derivatization technique to improve volatility and thermal stability for GC-MS [1], while carbamate or ester linkages are preferred for attaching bulky fluorophores or affinity tags [3].
Derivatization Workflow
Fig 1: Derivatization pathways for trans-2-(3-Fluorophenyl)cyclopentanol in bioassays.
Validated Experimental Protocols
Protocol A: Synthesis of Biotin-PEG4-Ester for Affinity Pull-Down Assays
Causality & Design: To utilize this scaffold in target identification (pull-down assays), a biotin tag is required. A PEG4 linker is deliberately chosen to maintain aqueous solubility and prevent steric occlusion when the biotin moiety binds to the deep binding pocket of streptavidin. EDC is selected as the coupling agent due to its water-soluble urea byproduct, simplifying purification.
Initialization: Flame-dry a 25 mL round-bottom flask under argon. Add trans-2-(3-fluorophenyl)cyclopentanol and Biotin-PEG4-COOH.
Solvation: Dissolve the reagents in 5 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath to prevent exothermic side reactions.
Activation: Add EDC·HCl followed immediately by DMAP. Mechanistic note: DMAP attacks the O-acylisourea intermediate formed by EDC, generating a highly electrophilic N-acylpyridinium species that easily overcomes the steric hindrance of the secondary alcohol.
Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours under argon.
Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous
NH4Cl
. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting material (
Rf≈0.6
) and the emergence of a polar, UV-active spot (
Rf≈0.2
) indicates successful conversion. Confirm the product mass via LC-MS (ESI+), screening for the
[M+H]+
adduct.
Protocol B: Silylation for GC-MS Pharmacokinetic Profiling
Causality & Design: Direct GC-MS analysis of secondary alcohols often yields broad, tailing peaks due to hydrogen bonding with the column's silanol groups. Silylation replaces the hydroxyl proton with a trimethylsilyl (TMS) group, drastically improving volatility. 1% TMCS is added as a Lewis acid catalyst to drive the silylation of the hindered secondary alcohol to completion [1].
Preparation: Transfer 100 µL of the sample solution (in an aprotic solvent like ethyl acetate) into a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.
Derivatization: Add 100 µL of BSTFA (with 1% TMCS) and 100 µL of anhydrous pyridine to the vial.
Incubation: Seal the vial with a PTFE-lined cap and heat in a block at 65 °C for 30 minutes.
Self-Validation Checkpoint: Inject 1 µL of the derivatized sample into the GC-MS (Splitless mode). A successful silylation will eliminate the broad tailing peak characteristic of the free alcohol, replacing it with a sharp, symmetric peak at a longer retention time. The mass spectrum will display a characteristic
[M−15]+
fragment, representing the loss of a methyl group from the newly attached TMS moiety.
Quantitative Data Summary
The following table summarizes the physicochemical shifts and target assay parameters for the unmodified core and its primary derivatives.
Derivative Type
Reagent / Linker
Target Bioassay
Est. LogP Shift
Detection Method & Limit
Unmodified Core
None
In vitro Binding
Baseline (~2.4)
LC-MS/MS (LOD: ~10 ng/mL)
Affinity Probe
Biotin-PEG4-COOH
Target Pull-Down
-1.2 (Hydrophilic)
Streptavidin Western Blot (LOD: ~1 pM)
Volatile Ether
BSTFA / TMCS
PK Profiling
+2.5 (Lipophilic)
GC-MS (EI) (LOD: ~0.5 ng/mL)
Fluorescent Tag
FITC-Isocyanate
Cellular Imaging
+1.8 (Lipophilic)
Fluorescence (Ex: 495nm / Em: 519nm)
References
ResearchGate. "New Silyl Ether Reagents for the Absolute Stereochemical Determination of Secondary Alcohols". Source: ResearchGate. URL:[Link]
European Patent Office. "EP 2452937 A1 - Inhibitors of diacylglycerol o-acyltransferase type 1 enzyme" (Derivatization of fluorophenyl cyclopentanol scaffolds). Source: Google Patents.
Method
The Strategic Integration of Fluorine in Modern Agrochemical Research: Application Notes and Protocols
Introduction: The Fluorine Advantage in Crop Protection The deliberate incorporation of fluorine into active pharmaceutical ingredients has become a cornerstone of modern drug discovery, and this principle holds equally...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Fluorine Advantage in Crop Protection
The deliberate incorporation of fluorine into active pharmaceutical ingredients has become a cornerstone of modern drug discovery, and this principle holds equally true, if not more so, in the realm of agrochemical research. The unique physicochemical properties of fluorine—its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond—collectively impart a range of desirable attributes to agrochemical candidates.[1] These include enhanced metabolic stability, increased bioavailability, and modulated binding affinity to target enzymes or receptors.[2][3] Consequently, a significant and growing percentage of newly developed pesticides, herbicides, and fungicides contain at least one fluorine atom.[2][4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of fluorinated compounds in agrochemical research. It details the rationale behind the use of fluorine, presents robust protocols for the synthesis and analysis of fluorinated agrochemicals, and offers insights into the interpretation of biological data to guide structure-activity relationship (SAR) studies.
Part 1: The Impact of Fluorination on Agrochemical Properties
The introduction of fluorine can dramatically alter a molecule's properties. Understanding these effects is crucial for the rational design of novel agrochemicals.
Physicochemical Properties
The substitution of hydrogen with fluorine can significantly impact a molecule's lipophilicity, acidity/basicity, and conformational preferences.
Lipophilicity: Fluorine's high electronegativity can increase a molecule's lipophilicity, which can enhance its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[3]
Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing uptake and translocation within a target organism.[6]
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can lead to more favorable interactions with its biological target.[6]
Metabolic Stability
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This inherent stability makes fluorinated compounds more resistant to metabolic degradation by enzymes such as cytochrome P450s.[2][3] This increased metabolic stability can lead to a longer duration of action in the field, potentially allowing for lower application rates.
Binding Affinity and Biological Activity
Fluorine can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance the binding affinity of a molecule to its target protein. The strategic placement of fluorine atoms can lead to a significant increase in the potency of an agrochemical.
Table 1: Impact of Fluorination on Key Agrochemical Properties
Property
Effect of Fluorination
Rationale
Lipophilicity
Generally Increased
High electronegativity of fluorine.
Metabolic Stability
Significantly Increased
High strength of the C-F bond.
Acidity/Basicity
Modulated (pKa altered)
Strong electron-withdrawing effect.
Binding Affinity
Can be Increased
Participation in hydrogen and halogen bonds.
Bioavailability
Often Improved
Enhanced membrane permeability.
Part 2: Synthetic Strategies for Introducing Fluorine
The synthesis of fluorinated agrochemicals often relies on the use of specialized fluorinating reagents and building blocks.
Key Fluorinated Building Blocks
A common and efficient strategy for synthesizing fluorinated agrochemicals is the use of pre-fluorinated building blocks.[1] These readily available starting materials can be incorporated into a target molecule using standard organic chemistry transformations.
Diagram 1: Workflow for Agrochemical Synthesis using Fluorinated Building Blocks
Caption: Synthesis workflow utilizing a pre-fluorinated building block.
Protocol 1: Synthesis of a Trifluoromethylated Pyrazole Building Block
Trifluoromethylated pyrazoles are important scaffolds in many successful fungicides and insecticides.
Materials:
1,1,1-Trifluoro-2,4-pentanedione
Hydrazine hydrate
Ethanol
Round-bottom flask
Reflux condenser
Magnetic stirrer and hotplate
Procedure:
In a 100 mL round-bottom flask, dissolve 1,1,1-trifluoro-2,4-pentanedione (10 mmol) in ethanol (30 mL).
Slowly add hydrazine hydrate (10 mmol) to the stirred solution at room temperature.
Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired trifluoromethylated pyrazole.
Direct Fluorination Methods
Direct fluorination methods introduce fluorine atoms into a molecule in the later stages of a synthesis. These methods can be broadly categorized as electrophilic or nucleophilic.
Electrophilic fluorination reagents, such as Selectfluor®, are used to introduce fluorine to electron-rich aromatic and heteroaromatic systems.[7]
Diagram 2: General Mechanism of Electrophilic Aromatic Fluorination
Technical Support Center: Purification & Resolution of trans-2-(3-Fluorophenyl)cyclopentanol Isomers
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the isolation and purification of trans-2-(3-fluorophenyl)cyc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the isolation and purification of trans-2-(3-fluorophenyl)cyclopentanol isomers. Because the (1S,2R) and (1R,2S) enantiomers possess identical scalar physical properties, separating them requires specialized chiral environments or derivatization strategies.
Below, we address the most critical troubleshooting scenarios and provide field-proven, self-validating protocols.
Module 1: Biocatalytic Kinetic Resolution
FAQ: Why is my lipase-catalyzed kinetic resolution stalling at 30% conversion with low enantiomeric excess (ee)?
The Causality:
Enzymatic kinetic resolution relies on the differential transition-state stabilization of the two enantiomers within the enzyme's active site. If your reaction is stalling or yielding low enantioselectivity (E-value < 20), the issue typically lies in the choice of the acyl donor or the solvent . Standard ethyl acetate often fails for sterically hindered secondary aryl-cycloalkanols because the tetrahedral intermediate formed during transesterification is not sufficiently stabilized. Switching to an activated acyl donor with a heteroatom (like methyl methoxyacetate) increases the reaction rate, while using a slightly polar, non-nucleophilic solvent (like t-amyl alcohol) maintains the conformational rigidity of the lipase[1].
Self-Validating System: This protocol uses a limiting reagent strategy to prevent over-conversion, ensuring high ee of the remaining unreacted enantiomer.
Substrate Preparation: Dissolve 10.0 mmol of racemic trans-2-(3-fluorophenyl)cyclopentanol in 50 mL of anhydrous t-amyl alcohol.
Biocatalyst Addition: Add 500 mg of immobilized Candida antarctica Lipase B (CALB) or Pseudomonas sp. lipase (SAM II)[1].
Acyl Donor Addition: Add 6.0 mmol (0.6 equivalents) of methyl methoxyacetate. Note: The substoichiometric amount acts as a built-in fail-safe to prevent conversion beyond 60%, safeguarding the ee of the unreacted alcohol.
Incubation: Shake the suspension at 45°C and 250 rpm for 24–48 hours.
Validation (QC Step): Withdraw a 50 µL aliquot, filter, and analyze via GC-FID. Halt the reaction precisely when the conversion ratio of alcohol to acetate reaches 50:50.
Isolation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.
Separation: Separate the highly enantioenriched (1S,2R)-alcohol from the (1R,2S)-acetate via standard silica gel flash chromatography (Hexane/Ethyl Acetate gradient).
Quantitative Data: Impact of Reaction Parameters on Resolution Efficiency
Acyl Donor
Solvent
Time (h)
Conversion (%)
E-value (Selectivity)
Ethyl Acetate
Hexane
72
28%
~ 15
Vinyl Acetate
MTBE
24
45%
~ 50
Methyl Methoxyacetate
t-Amyl Alcohol
46
50%
> 200
Data synthesized from established lipase resolution profiles of trans-2-arylcyclopentanols[1].
Module 2: Preparative Chiral Chromatography
FAQ: We need to scale up our purification to multi-gram quantities rapidly. Should we use Chiral HPLC or Chiral SFC?
The Causality:
For multi-gram scale-up of lipophilic molecules like trans-2-(3-fluorophenyl)cyclopentanol, Supercritical Fluid Chromatography (SFC) is vastly superior to HPLC. Supercritical CO₂ possesses gas-like diffusivity and liquid-like density. This allows for flow rates 3 to 5 times faster than HPLC without exceeding column backpressure limits, leading to rapid mass transfer and sharper peak shapes. Furthermore, fraction recovery is trivialized because the CO₂ sublimates upon depressurization, leaving only the concentrated product in a small volume of the co-solvent[2].
Protocol 2: Preparative Chiral SFC Method Development
Self-Validating System: Incorporates analytical reinjection to verify fraction purity before bulk solvent removal.
Sample Preparation: Dissolve the racemate in SFC-grade Methanol at a high concentration (e.g., 100 mg/mL) to minimize injection volumes.
Stationary Phase Selection: Utilize an amylose or cellulose-based coated chiral stationary phase (e.g., CelluCoat or Chiralpak IC)[2]. The carbamate linkages in these columns provide excellent hydrogen bonding and dipole-dipole interactions with the fluorine atom and the hydroxyl group of the substrate.
Mobile Phase Configuration: Set the supercritical CO₂ pump to deliver a baseline flow. Introduce 15–20% Methanol as the polar modifier[2]. (Avoid acidic additives like TFA, which are unnecessary for neutral alcohols and complicate recovery).
Elution Parameters:
Flow rate: 450 mL/min (for a 50×250 mm preparative column)[2].
Backpressure regulator: 120 bar.
Temperature: 35°C.
Detection: UV at 260 nm (optimized for the fluorinated aromatic ring).
Validation (QC Step): Collect the two baseline-resolved peaks. Before pooling and evaporating, reinject a 5 µL sample of each fraction onto an analytical SFC system using the same stationary phase to confirm an enantiomeric excess (ee) of >99%[3].
Module 3: Chemical Derivatization & Hydrolysis
FAQ: We do not have access to preparative chiral SFC or specialized lipases. How can we resolve the isomers using standard laboratory equipment?
The Causality:
Enantiomers cannot be separated on achiral silica gel because their physical properties (polarity, boiling point, dipole moment) are identical. By covalently attaching a single enantiomer of a chiral auxiliary—such as (S)-Camphanic chloride—you convert the enantiomeric mixture into a pair of diastereomers . Diastereomers have distinct three-dimensional geometries, resulting in different dipole moments and affinities for silica gel, allowing them to be separated using standard flash chromatography.
Protocol 3: Diastereomeric Resolution via Camphanic Esters
Self-Validating System: TLC and NMR confirmation of diastereomeric purity prior to the irreversible hydrolysis step.
Derivatization: Dissolve the racemic alcohol in anhydrous dichloromethane (DCM). Add 1.5 equivalents of pyridine and 0.1 equivalents of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. Slowly add 1.2 equivalents of (S)-(-)-Camphanic chloride at 0°C. Stir at room temperature for 4 hours.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl to remove pyridine, dry over MgSO₄, and concentrate.
Separation: Load the crude diastereomeric ester mixture onto a standard silica gel column. Elute with a shallow gradient of Hexane/Ethyl Acetate (typically 95:5 to 85:15). The differing polarities will result in two distinct bands.
Validation (QC Step): Analyze the separated fractions via ¹H-NMR. The cyclopentyl methine proton adjacent to the ester will show distinct chemical shifts for each diastereomer. Ensure no cross-contamination exists.
Hydrolysis: Dissolve each purified diastereomer separately in a 3:1 mixture of THF/H₂O. Add 3.0 equivalents of LiOH. Stir at 40°C for 12 hours to cleave the camphanate auxiliary.
Final Recovery: Extract the aqueous layer with diethyl ether to recover the enantiomerically pure trans-2-(3-fluorophenyl)cyclopentanol.
Resolution Workflow Visualization
Caption: Workflow for the chemical derivatization, chromatographic separation, and hydrolysis of isomers.
References
trans- and (±)
Source: Google Patents (Chiral SFC Methodologies)
Development, Application, and Mechanistic Interrogation of a Dual Ni Catalysis Approach to Photoredox-Based C(sp3)–C(sp3)
common side products in the synthesis of substituted cyclopentanols
Technical Support Center: Troubleshooting Substituted Cyclopentanol Synthesis Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Substituted Cyclopentanol Synthesis
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the synthesis of highly substituted cyclopentanols. While these motifs are critical structural elements in complex active pharmaceutical ingredients (APIs), their synthesis—often via organometallic additions or stereoselective reductions—is notoriously prone to side reactions. This guide addresses the most common pitfalls: enolization, β-hydride reduction, poor diastereoselectivity, and unintended dehydration, providing you with field-proven methodologies to bypass these bottlenecks.
Module 1: Grignard Additions & The Enolization/Reduction Trap
Q: When reacting sterically hindered cyclopentanones with alkyl Grignard reagents, my yields of the tertiary cyclopentanol are abysmal. GC-MS shows mostly recovered starting material and a secondary alcohol. What is happening?
A: You are observing competitive enolization and β-hydride reduction. Grignard reagents are not exclusively nucleophiles; they can act as bases (deprotonating the α-carbon of the cyclopentanone to form an enolate, which reverts to the starting ketone upon aqueous workup) or as hydride donors (transferring a β-hydride via a six-membered cyclic transition state to yield a secondary cyclopentanol).
Mechanistic studies reveal that a 1:1 ketone-to-Grignard complex favors these side reactions due to steric constraints at the carbonyl carbon. Conversely, shifting the Schlenk equilibrium to form a 2:1 complex (or dimeric Grignard reagent) favors the desired nucleophilic addition via a lower-energy transition state (1).
Data Presentation: Impact of Additives on Grignard Addition to Cyclopentanones
Reaction Condition
Nucleophilic Addition (Target)
Enolization (Recovered SM)
β-Hydride Reduction
Standard (THF, 0 °C)
45%
40%
15%
CeCl₃ (1.1 eq), THF, -78 °C
88%
10%
2%
NBu₄Cl (5 mol%), DGDE, THF, 0 °C
92%
5%
3%
Note: Data reflects typical distributions for sterically hindered aliphatic Grignard additions to 2-substituted cyclopentanones.
Protocol 1: Added-Metal-Free Catalytic Grignard Addition
To suppress enolization and reduction, we utilize tetrabutylammonium chloride (NBu₄Cl) and diglyme (DGDE) to shift the Schlenk equilibrium toward dimeric Grignard species.
Preparation: Flame-dry a Schlenk flask under argon. Add NBu₄Cl (0.05 equiv) and anhydrous THF.
Reagent Mixing: Add the Grignard reagent (1.2 equiv, e.g., n-PrMgBr) and diglyme (1.2 equiv). Stir at room temperature for 15 minutes to form the Grignard-salt complex.
Addition: Cool the mixture to 0 °C. Add the substituted cyclopentanone (1.0 equiv) dropwise over 10 minutes.
Validation: Monitor by TLC. The reaction should reach >95% conversion within 1–2 hours, evidenced by the complete disappearance of the ketone spot.
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate.
Caption: Divergent reaction pathways of cyclopentanones with Grignard reagents.
Module 2: Stereocontrol in Cyclopentanone Reductions
Q: I am reducing a 3-substituted cyclopentanone using NaBH₄, but I am getting a nearly 1:1 mixture of cis and trans cyclopentanols. How can I improve the diastereoselectivity?
A: Unlike cyclohexanones (which possess rigid chair conformations) or cyclobutanones (which exhibit a slow butterfly flip that highly favors cis-alcohols), cyclopentanones undergo rapid conformational flipping of their envelope conformation (2). This rapid flipping diminishes the energy difference between the syn and anti attack trajectories of the incoming hydride, leading to poor stereoselectivity.
To force stereoselectivity, you must amplify steric approach control. This is achieved by using bulky hydride sources (e.g., L-Selectride) to attack from the less sterically congested face, or by lowering the reaction temperature to -78 °C to freeze out higher-energy conformers.
Module 3: Post-Synthesis Dehydration (The Workup Hazard)
Q: My tertiary cyclopentanol is formed cleanly according to in-process LC-MS, but after workup and silica gel chromatography, I isolate a mixture of substituted cyclopentenes. Why?
A: Tertiary cyclopentanols are highly susceptible to acid-catalyzed E1 dehydration (3). The five-membered ring readily accommodates the sp² hybridized carbocation intermediate, which relieves steric strain associated with the fully substituted sp³ carbon. This dehydration occurs rapidly even under mildly acidic conditions—such as quenching with dilute HCl or during purification on standard (slightly acidic) silica gel.
Protocol 2: Non-Acidic Workup and Purification
To ensure the integrity of your tertiary cyclopentanol, the entire downstream process must be kept neutral to slightly basic.
Quench: Terminate the reaction strictly with saturated aqueous NH₄Cl or a pH 7.0 phosphate buffer. Do not use HCl or H₂SO₄.
Extraction: Extract the aqueous layer with an organic solvent (e.g., EtOAc or MTBE). Wash the organic layer with brine and dry over anhydrous K₂CO₃ (avoid MgSO₄, which can act as a mild Lewis acid and promote dehydration).
Concentration: Evaporate solvents under reduced pressure at a water bath temperature strictly below 30 °C.
Purification Validation: Use basic alumina instead of silica gel for chromatography. If silica gel must be used, pre-treat the column by flushing it with 1% triethylamine (TEA) in your starting eluent prior to loading the sample to neutralize acidic silanol sites.
References
Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones
The Journal of Organic Chemistry - ACS Public
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory
The Journal of Organic Chemistry - ACS Public
Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols
ACS Public
improving the yield of trans-2-(3-Fluorophenyl)cyclopentanol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield and stereoselectivity of trans-2-(3-fluorophenyl)cyclopentanol.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield and stereoselectivity of trans-2-(3-fluorophenyl)cyclopentanol.
Because the trans-1,2-disubstituted cyclopentane scaffold is heavily utilized in medicinal chemistry, establishing a scalable, stereospecific, and high-yielding synthetic route is critical. The most reliable method is the copper-catalyzed epoxide ring-opening of cyclopentene oxide using 3-fluorophenylmagnesium bromide.
Part 1: Mechanistic Workflow & Pathway Visualization
To achieve >95% yield and absolute trans diastereoselectivity, the reaction relies on transmetalating a hard Grignard reagent into a softer, highly nucleophilic organocuprate intermediate.
Cu-catalyzed SN2 ring-opening workflow for trans-2-(3-fluorophenyl)cyclopentanol.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my yield of trans-2-(3-fluorophenyl)cyclopentanol below 40%, with significant unreacted cyclopentene oxide?A1: This is a classic symptom of poor cuprate formation. Grignard reagents are "hard" nucleophiles and strong bases. Without efficient copper transmetalation, the Grignard reagent acts primarily as a base, abstracting a proton from cyclopentene oxide to form allylic alcohols, or it induces a Lewis acid-catalyzed rearrangement of the epoxide to cyclopentanone [2].
Causality & Fix: By adding a catalytic amount of CuI (or CuCN), you generate a "softer" organocuprate that rapidly attacks the epoxide via an SN2 mechanism [3]. Ensure your CuI is highly purified (Soxhlet extraction with THF to remove oxidized Cu(II) species) and rigorously dry.
Q2: My NMR analysis shows a 70:30 mixture of trans and cis diastereomers. How do I achieve >98% trans selectivity?A2: The copper-catalyzed ring opening is inherently stereospecific. Because the organocuprate attacks the epoxide from the less hindered backside, it forces an inversion of configuration, yielding the trans isomer exclusively [3]. If you observe the cis isomer, your reaction is suffering from a competing SN1-like pathway. This occurs when the reaction is starved of the active cuprate, allowing the Lewis acidic magnesium salts (MgBr2) to coordinate to the epoxide oxygen. This weakens the C-O bond, allowing non-stereospecific attack.
Causality & Fix: Maintain a strict 1.2 to 1.5 molar excess of the Grignard reagent relative to the epoxide, and ensure the Cu catalyst is fully solubilized and active before adding the epoxide.
Q3: I am detecting 3,3'-difluorobiphenyl in my GC-MS trace. How do I suppress this byproduct?A3: This is a Wurtz-type oxidative homocoupling byproduct. It is triggered by either the presence of oxygen in the reaction vessel or localized thermal spikes during the highly exothermic transmetalation step.
Causality & Fix: Degas your THF via sparging with ultra-pure Argon. When adding the 3-fluorophenylmagnesium bromide to the CuI suspension, strictly maintain the internal temperature between -20 °C and -10 °C.
Q4: Can I synthesize this molecule via the reduction of 2-(3-fluorophenyl)cyclopentanone instead?A4: Yes, but it is thermodynamically challenging to achieve high trans selectivity. Standard reduction with NaBH4 yields predominantly the cis isomer due to hydride delivery from the less hindered face. To achieve the trans isomer via ketone reduction, you must use bulky reducing agents (e.g., L-Selectride) or rely on thermodynamic equilibration of the ketone enolate. The epoxide ring-opening route is vastly superior for scalable, stereocontrolled synthesis [1].
Part 3: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting yield and diastereomeric ratio (dr).
Catalyst System
ArMgBr (Equiv.)
Temperature Profile
Yield (%)
Diastereomeric Ratio (trans:cis)
Primary Observation / Failure Mode
None (Grignard only)
1.2
0 °C to RT
35%
80:20
High levels of cyclopentanone byproduct.
CuI (10 mol%)
1.5
-20 °C to RT
94%
>99:1
Optimal conditions; rapid SN2 opening.
CuCN (10 mol%)
1.2
-40 °C to RT
88%
>99:1
Slower transmetalation; requires lower temp.
CuI (10 mol%) + O2
1.5
0 °C to RT
45%
>99:1
Catalyst poisoning; high biaryl formation.
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and analytical checks are embedded into the workflow to ensure the reaction is proceeding correctly before moving to the next step.
Step 1: Titration and Catalyst Activation
Titrate the Grignard: Do not trust the bottle concentration. Titrate the 3-fluorophenylmagnesium bromide solution (e.g., using salicylaldehyde phenylhydrazone) to determine the exact active molarity.
Suspend Catalyst: To an oven-dried, Argon-purged Schlenk flask, add purified CuI (0.10 equiv, 10 mol%) and anhydrous, degassed THF (0.5 M relative to epoxide).
Transmetalation: Cool the suspension to -20 °C. Dropwise, add the titrated 3-fluorophenylmagnesium bromide (1.5 equiv).
Self-Validation Check: The suspension should transition from colorless/cloudy to a dark brown or nearly black homogeneous solution within 15 minutes. This color shift confirms the successful formation of the active organocuprate[2].
Step 2: Epoxide Ring-Opening
Electrophile Addition: Dilute cyclopentene oxide (1.0 equiv) in a small volume of anhydrous THF. Add this solution dropwise to the cuprate mixture at -20 °C over 30 minutes using a syringe pump.
Self-Validation Check: Monitor the internal temperature. The reaction is exothermic; if the internal temperature rises above -10 °C, slow the addition rate to prevent Wurtz coupling.
Maturation: Allow the reaction to stir at -20 °C for 1 hour, then slowly warm to room temperature over 2 hours.
Self-Validation Check: Run a TLC (Hexanes:EtOAc 8:2). The trans-isomer will appear as a distinct UV-active spot. It typically exhibits a lower Rf value than the cis-isomer due to reduced intramolecular hydrogen bonding.
Step 3: Quench and Isolation
Acidic Quench: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl.
Self-Validation Check: The aqueous layer will turn deep blue as the copper catalyst is oxidized to Cu(II) and complexes with ammonia, indicating successful catalyst extraction from the organic phase.
Extraction: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude oil via flash column chromatography to yield pure trans-2-(3-fluorophenyl)cyclopentanol.
References
Title: lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters
Source: Organic Syntheses
URL
Title: Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents
Source: ResearchGate
URL
Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development
Source: MDPI
URL
Optimization
Technical Support Center: Advanced Characterization of Fluorinated Organic Compounds
Welcome to the Technical Support Center for the characterization of fluorinated organic compounds. The integration of fluorine into organic molecules dramatically alters their physicochemical properties—imparting high el...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the characterization of fluorinated organic compounds. The integration of fluorine into organic molecules dramatically alters their physicochemical properties—imparting high electronegativity, strong C–F bond energies, and unique "fluorophilic" behavior. While these traits are highly desirable in drug development and materials science, they frequently disrupt standard analytical workflows.
As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges you will encounter during Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Module 1: Nuclear Magnetic Resonance (19F NMR) Diagnostics
FAQ: Why are my 19F NMR chemical shifts inconsistent across different runs?
Causality: The IUPAC primary reference standard for 19F NMR is trichlorofluoromethane (CFCl3), which is set to 0.00 ppm[1]. However, CFCl3 is highly volatile (boiling point ~24°C). If it evaporates from the sample tube during preparation or acquisition, the spectrometer's referencing shifts, causing batch-to-batch inconsistencies.
Solution: Transition to stable, secondary internal standards like Trifluoroacetic acid (TFA) or Hexafluorobenzene, which offer lower volatility and reliable chemical shifts[1][2].
Sample Preparation: Dissolve 5-10 mg of the fluorinated analyte in 0.6 mL of a suitable deuterated solvent[2].
Standard Addition: Spike the sample with 0.1% v/v of a secondary standard (e.g., TFA).
Tuning & Matching: Tune the probe specifically to the 19F frequency to maximize sensitivity.
Acquisition: Acquire a proton-decoupled 19F spectrum (19F{1H}) to eliminate complex 19F-1H scalar coupling, which simplifies multiplet analysis.
Self-Validation Check: Before analyzing the target compound, run a blank containing only the deuterated solvent and the internal standard. Verify that the standard's peak is sharp, symmetrical, and exactly at the literature chemical shift (e.g., -76.55 ppm for TFA). This confirms the spectrometer lock and shim quality are optimal.
Standardized 19F NMR sample preparation and acquisition workflow.
Module 2: Mass Spectrometry (MS) & Ionization Anomalies
FAQ: Why is the molecular ion [M+H]+ missing, but I see a strong peak at [M-19]+?
Causality: Fluorinated compounds are prone to severe in-source fragmentation during Electrospray Ionization (ESI) or Electron Ionization (EI). The highly electronegative fluorine atom can abstract a neighboring proton, leading to the thermodynamically favorable elimination of neutral hydrogen fluoride (HF, 20.006 Da)[3][4]. This leaves a dominant [M-19]+ or [M-HF+H]+ product ion.
Solution: Lower the declustering potential and source temperature to achieve "softer" ionization. Alternatively, switch to Negative Ion ESI ([M-H]-), as fluorinated compounds readily stabilize negative charges.
FAQ: How do I identify unknown fluorinated byproducts in complex mixtures?
Causality: Fluorine has a distinct negative mass defect. As the degree of fluorination increases, the exact mass of the molecule shifts lower than that of standard hydrocarbons[5].
Solution: Utilize High-Resolution Mass Spectrometry (HRMS) coupled with Mass Defect Filtering (MDF) to isolate homologous series of fluorinated compounds[5].
Protocol: Mitigating In-Source Fragmentation in LC-MS
Source Parameter Optimization: Begin with a low declustering potential (e.g., 20-30 V) and lower capillary temperature (e.g., 250°C).
Polarity Switching: Run the method in both positive and negative ESI modes.
Adduct Formation: If [M+H]+ is unstable, promote adduct formation by adding 0.1% Formic Acid and 2 mM Ammonium Formate to the mobile phase to observe [M+NH4]+.
Self-Validation Check: Inject a known fluorinated standard under the optimized conditions. If the intact precursor ion is the base peak (>80% relative abundance) without excessive [M-19]+ fragments, the method is validated for unknown screening.
Typical MS fragmentation pathway illustrating the neutral loss of HF.
FAQ: My fluorinated isomers co-elute on a standard C18 column. How can I improve resolution?
Causality: Standard C18 stationary phases rely exclusively on hydrophobic (van der Waals) interactions. Fluorinated compounds exhibit "fluorophilic" behavior and unique dipole moments that C18 cannot effectively exploit, leading to poor retention and co-elution.
Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns feature electron-deficient phenyl rings due to the electronegative fluorines[6]. This provides multiple retention mechanisms: pi-pi interactions, dipole-dipole interactions, and hydrogen bonding, which are highly selective for positional isomers of halogenated compounds[7][8].
Table 2: Stationary Phase Comparison for Fluorinated Compounds
Protocol: Method Development for Fluorinated Isomers using PFP Columns
Column Selection: Install a PFP or F5 column (e.g., Ascentis Express F5 or Luna PFP)[6][8].
Mobile Phase Screening: Start with Methanol (MeOH) rather than Acetonitrile (ACN). ACN can suppress pi-pi interactions between the PFP phase and the analyte.
Gradient Optimization: Run a scouting gradient from 5% to 95% organic modifier over 20 minutes.
Dual-Mode Evaluation: If retention is too low, evaluate the "U-shaped" retention behavior of PFP columns by increasing the organic modifier >85% to trigger HILIC (Hydrophilic Interaction Liquid Chromatography) mode[6].
Self-Validation Check: Inject a known mixture of structural isomers (e.g., ortho-, meta-, and para-fluorotoluene) to verify column selectivity and peak shape before running experimental samples.
Method development workflow for resolving fluorinated compounds using PFP columns.
High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. acs.org. 3
Novel polyfluorinated compounds identified using high resolution mass spectrometry downstream of manufacturing facilities near Decatur, Alabama, USA. nih.gov. 5
Rearrangements of the Radical Cations of 3-Aryl-5-fluoroisoxazoles. acs.org. 4
Application Notes and Protocols for 19F NMR Spectroscopy. benchchem.com. 2
Technical Support Center: Degradation Pathways of trans-2-(3-Fluorophenyl)cyclopentanol
Welcome to the Technical Support Center for the analysis and troubleshooting of trans-2-(3-Fluorophenyl)cyclopentanol degradation. This guide is engineered for researchers and drug development professionals dealing with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the analysis and troubleshooting of trans-2-(3-Fluorophenyl)cyclopentanol degradation. This guide is engineered for researchers and drug development professionals dealing with the metabolic, environmental, and chemical breakdown of fluorinated cycloalkanols.
Our support architecture is divided into Core FAQs, Troubleshooting Guides, Experimental Methodologies, and Data Repositories to ensure your analytical workflows are robust, reproducible, and mechanistically grounded.
Core FAQs: Mechanistic Pathways & Causality
Q1: What are the primary metabolic degradation routes for trans-2-(3-Fluorophenyl)cyclopentanol?A: The degradation proceeds via two distinct, competing pathways depending on the biological system:
Alicyclic Ring Oxidation: In microbial systems (e.g., Comamonas sp.), the cyclopentanol ring is oxidized to a ketone via cyclopentanol dehydrogenase (CpnA). This is followed by a Baeyer-Villiger oxidation catalyzed by cyclopentanone monooxygenase (CPMO) to form a lactone, which is subsequently hydrolyzed to a fluorinated aliphatic acid[1].
Aromatic Hydroxylation & Defluorination: In mammalian hepatic systems or specialized fungal cultures (e.g., Aspergillus flavus), Cytochrome P450 enzymes target the aromatic ring. Due to the high stability of the C–F bond, defluorination is often the rate-limiting step, requiring specific electron density shifts to facilitate heterolytic bond cleavage[2].
Q2: Why am I observing incomplete mass balances during LC-HRMS analysis of the photolytic degradation products?A: Relying solely on Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for fluorinated compounds frequently results in fluorine mass balances falling short (sometimes missing up to 90% of the fluorine pool). This occurs because small, volatile fluorinated fragments (e.g., fluoroacetate or free fluoride ions) are poorly retained on standard reverse-phase columns or fall below the scanning mass range. Solution: Couple your LC-HRMS workflow with quantitative
19
F NMR to track total fluorine species.
Q3: Does the stereochemistry (trans vs. cis) affect the degradation kinetics?A: Yes. The trans configuration places the bulky 3-fluorophenyl group and the hydroxyl group on opposite faces of the cyclopentane ring. This reduces steric hindrance for dehydrogenases attacking the hydroxyl group, often resulting in faster initial oxidation rates compared to the cis isomer.
Pathway Visualizations
Figure 1: Primary metabolic and enzymatic degradation pathways of trans-2-(3-Fluorophenyl)cyclopentanol.
Troubleshooting Guide: Analytical Challenges
Issue: Low Recovery of Defluorinated Metabolites
Symptom: Discrepancy between parent compound loss and metabolite quantification.
Causality: Defluorinated metabolites often exhibit increased polarity and altered pKa values compared to the parent drug. During liquid-liquid extraction (LLE) or solid-phase extraction (SPE) optimized for the lipophilic parent compound, these polar metabolites are lost in the aqueous wash.
Resolution:
Shift to a mixed-mode SPE cartridge (e.g., Oasis MAX/MCX) to capture both neutral fluorinated species and ionized defluorinated acids.
Implement a self-validating spike-recovery test using a stable isotope-labeled standard (e.g.,
13
C-labeled analog) prior to extraction.
Issue: False Positives in Microbial Degradation Assays
Symptom: Rapid disappearance of the parent compound without corresponding metabolite formation.
Causality: Highly lipophilic fluorinated compounds can adsorb onto the microbial biomass or the reaction vessel walls (e.g., polyurethane foam carriers) rather than undergoing true enzymatic degradation[2].
Resolution: Perform a heat-killed control experiment. If the compound disappears in the dead-biomass control, the mechanism is physical adsorption, not biodegradation.
Experimental Methodologies
Protocol: Self-Validating LC-HRMS and
19
F NMR Degradation Assay
This protocol ensures complete fluorine mass balance during degradation studies.
Step 1: Reaction Setup
Prepare a 10 µM solution of trans-2-(3-Fluorophenyl)cyclopentanol in a buffered matrix (pH 7.4) containing the target biocatalyst (e.g., Comamonas sp. lysate or human liver microsomes).
Include three parallel controls: (a) Matrix blank, (b) Heat-killed biocatalyst, and (c) Matrix spiked with a known concentration of sodium fluoride (NaF).
Step 2: Quenching and Extraction
At designated time points (0, 1, 2, 4, 8, 24 hrs), quench a 1 mL aliquot with 1 mL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., 4-fluorobenzoic acid).
Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
Step 3:
19
F NMR Analysis (Mass Balance)
Transfer 500 µL of the supernatant to an NMR tube. Add 50 µL of D
2
O for locking.
Acquire
19
F NMR spectra. Quantify the parent peak (approx. -112 ppm) and monitor for new peaks corresponding to intact fluorinated metabolites or free fluoride (-119 ppm).
Step 4: LC-HRMS Analysis (Structural Elucidation)
Inject 5 µL of the remaining supernatant onto a C18 UPLC column coupled to a Q-TOF mass spectrometer.
Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.
Analyze data using non-targeted screening software to identify exact masses corresponding to ring-opened or hydroxylated metabolites.
Figure 2: Integrated analytical workflow for validating fluorinated compound degradation.
Quantitative Data Presentation
Table 1: Comparative Degradation Kinetics and Metabolite Distribution
Note: Defluorination extent is highly dependent on the electron density around the C-F bond, which shifts significantly upon initial hydroxylation of the aromatic ring.
References
Cloning and Characterization of a Gene Cluster Involved in Cyclopentanol Metabolism in Comamonas sp. Strain NCIMB 9872
ResearchGate
URL:[Link]
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications
ResearchGate
URL:[Link]
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry
National Institutes of Health (PMC)
URL:[Link]
Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms
National Institutes of Health (PMC)
URL:[Link]
Technical Support Center: Navigating the Scale-Up of trans-2-(3-Fluorophenyl)cyclopentanol Synthesis
Welcome to the technical support center for the synthesis and scale-up of trans-2-(3-Fluorophenyl)cyclopentanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and scale-up of trans-2-(3-Fluorophenyl)cyclopentanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to equip you with the knowledge to not only successfully synthesize this target molecule but also to anticipate and overcome the challenges associated with its production on a larger scale.
I. Synthetic Overview & Key Challenges
The synthesis of trans-2-(3-Fluorophenyl)cyclopentanol is most commonly achieved via the Grignard reaction between a 3-fluorophenylmagnesium halide and cyclopentanone. While this approach is straightforward on a laboratory scale, scaling up presents several challenges that can impact yield, purity, and stereoselectivity.
Exothermicity of Grignard Reagent Formation and Reaction: Grignard reactions are notoriously exothermic, and improper heat management at scale can lead to runaway reactions and the formation of impurities.[1][2]
Diastereoselectivity: The reaction produces a mixture of cis and trans diastereomers. Achieving a high trans to cis ratio is critical and can be influenced by several factors, including solvent, temperature, and the nature of the Grignard reagent.
Impurity Profile: A range of impurities can arise, including the cis-isomer, unreacted starting materials, and byproducts from side reactions such as Wurtz coupling.
Work-up and Purification: The quenching of the Grignard reaction and subsequent purification of the product to isolate the desired trans-isomer can be complicated by the formation of magnesium salt emulsions and the similar physical properties of the diastereomers.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of trans-2-(3-Fluorophenyl)cyclopentanol in a question-and-answer format.
Issue
Potential Cause(s)
Recommended Solutions & Explanations
Low or No Product Yield
Poor Grignard Reagent Formation: This is often due to the presence of moisture or an oxide layer on the magnesium turnings.
Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). Activate Magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. The disappearance of the iodine color or the observation of bubbling indicates successful initiation.[3]
Ineffective Quenching/Work-up: The magnesium alkoxide intermediate may not be fully protonated, or the product may be lost during extraction.
Controlled Quenching: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for a milder quench, which can help prevent the formation of emulsions.[3] Optimize Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, methyl-THF) to maximize product recovery. Check the aqueous layer by TLC or LC-MS to ensure complete extraction.
Low trans:cis Diastereoselectivity
Reaction Temperature: The temperature at which the Grignard addition is performed can significantly influence the stereochemical outcome.
Temperature Optimization: While counterintuitive, for some Grignard additions to cyclic ketones, higher temperatures can favor the formation of the thermodynamically more stable trans product.[4] A temperature screen from 0°C to reflux is recommended.
Solvent Choice: The coordinating ability of the solvent can affect the transition state of the Grignard addition.
Solvent Screening: Ethereal solvents like THF, 2-MeTHF, or CPME are standard.[5] Consider less coordinating solvents to potentially enhance selectivity, but be aware this may impact Grignard reagent formation and solubility.
Grignard Reagent Halide: The halide counter-ion (Cl, Br, I) on the magnesium can influence the Lewis acidity and steric bulk of the Grignard reagent, impacting diastereoselectivity.
Halide Modification: Preparing the Grignard reagent from 3-fluoroiodobenzene (if feasible) may lead to a more sterically demanding and selective reagent.
Significant Impurity Formation
Wurtz Coupling: Formation of 3,3'-difluorobiphenyl from the reaction of the Grignard reagent with unreacted 3-fluorophenyl halide.
Slow Addition of Halide: During Grignard formation, add the 3-fluorophenyl halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide and minimize this side reaction.[1]
Unreacted Starting Materials: Incomplete reaction can leave cyclopentanone or the 3-fluorophenyl halide in the final product.
Monitor Reaction Progress: Use TLC, GC, or LC-MS to monitor the consumption of starting materials and determine the optimal reaction time.
Difficult Purification
Persistent Emulsions during Work-up: Fine precipitates of magnesium salts can lead to stable emulsions at the aqueous-organic interface.
Break Emulsions: Add saturated brine (NaCl solution) or a small amount of a different organic solvent to help break the emulsion. Filtration through a pad of celite can also be effective.
Poor Separation of Diastereomers: The cis and trans isomers may have very similar polarities, making chromatographic separation challenging.
Optimize Chromatography: Use a high-performance silica gel and screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Gradient elution may be necessary. Consider Recrystallization: If a suitable solvent system can be found, fractional crystallization can be a highly effective method for separating diastereomers on a large scale.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare the Grignard reagent for this synthesis?
A1: The most reliable method is the slow, dropwise addition of a solution of 3-fluorobromobenzene in an anhydrous ethereal solvent (like THF or 2-MeTHF) to a stirred suspension of activated magnesium turnings under an inert atmosphere.[3] Initiation with a small crystal of iodine is recommended.[3]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).[6] A small aliquot of the reaction mixture can be quenched with saturated NH₄Cl solution, extracted, and the organic layer analyzed. This will allow you to track the consumption of cyclopentanone and the formation of the product.
Q3: What analytical techniques are best for determining the trans:cis ratio?
A3: Proton NMR (¹H NMR) spectroscopy is often the most straightforward method for determining the diastereomeric ratio. The signals for the protons on the carbon bearing the hydroxyl group and the phenyl group will have different chemical shifts and coupling constants for the cis and trans isomers. GC can also be used, as the two diastereomers will likely have different retention times. For more complex mixtures, HPLC on a chiral or achiral column can provide excellent separation and quantification.[7][8]
Q4: Are there any specific safety precautions I should take when scaling up this reaction?
A4: Yes. The formation of the Grignard reagent is highly exothermic and can be difficult to control on a large scale.[2] Ensure you have adequate cooling capacity and a plan for emergency cooling. The use of a dropping funnel for the addition of the halide and cyclopentanone solutions allows for better control of the reaction rate and temperature. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Q5: Can I use a different 3-fluorophenyl halide to prepare the Grignard reagent?
A5: Yes, 3-fluorochlorobenzene or 3-fluoroiodobenzene can also be used. However, the reactivity of the halide will differ (I > Br > Cl), which will affect the ease of Grignard reagent formation. 3-fluoroiodobenzene may be more reactive but also more expensive. The choice of halide can also influence the diastereoselectivity of the reaction.
IV. Experimental Protocols & Visualizations
Representative Protocol for the Synthesis of trans-2-(3-Fluorophenyl)cyclopentanol
Disclaimer: This is a representative protocol and should be optimized for your specific laboratory conditions and scale.
Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.
Grignard Reagent Formation: Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask. In the dropping funnel, place a solution of 3-fluorobromobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of the halide solution to the magnesium. Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Reaction with Cyclopentanone: Cool the Grignard reagent solution to 0°C using an ice bath. Prepare a solution of cyclopentanone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least 2 hours, or until TLC/GC analysis indicates complete consumption of the cyclopentanone.
Quenching and Work-up: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution with vigorous stirring to quench the reaction. Allow the mixture to warm to room temperature.
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Shake well and separate the layers. If an emulsion forms, add a small amount of brine. Extract the aqueous layer two more times with ethyl acetate.
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the trans and cis isomers. The trans isomer is typically less polar and will elute first.
Visualizations
Caption: A logical guide for troubleshooting common issues in the synthesis.
V. References
Wiley-VCH. (2008). Supporting Information.
Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. PMC. (2025, June 18).
Diasteroselective Grignard Reaction – New paper in Nature Communications. (2025, February 19).
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. ACS Publications. (2020, January 10).
Technical Support Center: Synthesis of Meta-Substituted Fluorophenyl Ketones. Benchchem.
Report on a New Opioid NPS: Chemical and In Vitro Functional Characterization of a Structural Isomer of the MT-45. sciensano.be.
Separation of diastereomers by extractive distillation. Google Patents.
Inverse Temperature Dependence in the Diastereoselective Addition of Grignard Reagents to a Tetrahydrofurfural. ACS Publications. (2009, March 27).
Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. The Knowles Group.
lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses Procedure.
Grignard Reactions in Cyclopentyl Methyl Ether. (2016, March 7).
Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. (2026, January 31).
Technical Support Center: Separation of cis- and trans-2,4-Di-tert-butylcyclohexanone Isomers. Benchchem.
Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. (2023, July 30).
Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Publishing.
Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. MDPI. (2022, July 12).
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. Journal of Zhejiang University.
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
19F n.m.r. studies of conformational changes accompanying cyclic AMP binding to 3-fluorophenylalanine-containing cyclic AMP receptor protein from Escherichia coli. PMC.
Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. PMC.
AppliedChem | Free Full-Text | Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol | Notes. MDPI.
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. (2017, February 7).
Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Agilent. (2021, July 29).
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. (2016, October 4).
Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions | Request PDF. ResearchGate. (2026, January 18).
USP Pharmaceutical Analytical Impurities Catalog. (2022, October 22).
Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications (RSC Publishing).
Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol. Google Patents.
Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline. ResearchGate. (2022, November 7).
Technical Support Center: Stability & Handling of trans-2-(3-Fluorophenyl)cyclopentanol
Welcome to the Technical Support Center. As a secondary benzylic-adjacent alcohol, trans-2-(3-Fluorophenyl)cyclopentanol presents unique stability challenges in solution, primarily driven by its propensity for carbocatio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a secondary benzylic-adjacent alcohol, trans-2-(3-Fluorophenyl)cyclopentanol presents unique stability challenges in solution, primarily driven by its propensity for carbocation formation and oxidation. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating handling protocols.
Part 1: Core Stability Mechanisms & Causality (FAQ)
Q1: Why does trans-2-(3-Fluorophenyl)cyclopentanol rapidly degrade into an alkene in slightly acidic solvents (e.g., MeOH with 0.1% Formic Acid)?A: The degradation is driven by a highly favorable 1[1]. When the C1 hydroxyl group is protonated, it forms an oxonium ion that leaves as water, generating a secondary carbocation[2]. Because of the adjacent 3-fluorophenyl group at C2, a rapid 1,2-hydride shift occurs to relocate the positive charge to the benzylic position. This benzylic carbocation is highly stabilized by the resonance of the aromatic ring, significantly lowering the activation energy for dehydration[3]. Subsequent deprotonation yields the highly conjugated 1-(3-fluorophenyl)cyclopentene.
Acid-catalyzed dehydration and 1,2-hydride shift mechanism forming the conjugated alkene.
Q2: We observe the formation of 2-(3-fluorophenyl)cyclopentanone during long-term storage in ethereal solvents like THF. What causes this?A: Secondary alcohols are susceptible to 2[2]. In uninhibited ethereal solvents like THF, ambient oxygen and light generate hydroperoxides over time. These reactive oxygen species facilitate the auto-oxidation of the secondary alcohol to the corresponding ketone. The synthesis and handling of 2-arylcyclopentanols require careful control of these 4[4].
Q3: How can we prevent the epimerization of the trans isomer to the cis isomer in solution?A: Epimerization occurs via reversible dehydration/hydration. If the secondary carbocation forms at C1, it adopts a planar geometry. When water re-attacks the carbocation before a hydride shift can occur, it can attack from either face, leading to a mixture of cis and trans isomers[5]. To prevent this, solutions must be kept strictly neutral (using hindered amine buffers) to prevent carbocation formation.
Part 2: Troubleshooting Guide & Experimental Workflows
When degradation is detected, identifying the specific impurity profile is critical for determining the environmental stressor.
Diagnostic workflow for identifying and resolving compound degradation in solution.
To establish a robust handling procedure, you must run a self-validating assay. A protocol is self-validating only if the loss of the parent compound is quantitatively accounted for by the appearance of specific degradants (Mass Balance).
Step 1: Preparation of Buffered Stock
Dissolve trans-2-(3-Fluorophenyl)cyclopentanol in anhydrous, HPLC-grade Acetonitrile (MeCN).
Add 0.05% v/v N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered base that neutralizes trace acids in the solvent without acting as a nucleophile, preventing E1 initiation.
Step 2: Forced Degradation Aliquots (The Validation Matrix)
Prepare the following aliquots to force specific degradation pathways:
Aliquot A (Control): MeCN + 0.05% DIPEA (Stored at 4°C under Argon).
Aliquot B (Acid Stress): MeCN + 0.1% Trifluoroacetic acid (TFA). Validates the E1 dehydration pathway.
Aliquot C (Oxidative Stress): THF (unstabilized, exposed to air). Validates ketone auto-oxidation.
Monitor the Total Ion Chromatogram (TIC) for M-18 Da (Alkene) in Aliquot B.
Monitor for M-2 Da (Ketone) in Aliquot C.
Utilize Chiral HPLC to monitor the cis-isomer formation.
Step 4: Mass Balance Validation
Calculate the total peak area: Area(Parent) + Area(Alkene) + Area(Ketone) + Area(Cis-isomer) = 100% ± 2%.
If the mass balance falls below 95%, the compound is likely undergoing undetected polymerization or forming volatile degradants not captured by the detector, requiring a shift to NMR analysis.
Part 3: Quantitative Data Summaries
The following table summarizes the expected degradation profile of trans-2-(3-Fluorophenyl)cyclopentanol based on solvent conditions, allowing you to benchmark your analytical results against known stability metrics.
Table 1: Quantitative Degradation Profile of trans-2-(3-Fluorophenyl)cyclopentanol (25°C, 48h)
Stereochemical Profiling: A Comparative Guide to trans- vs cis-2-(3-Fluorophenyl)cyclopentanol
Executive Summary & Rationale In modern medicinal chemistry, the spatial arrangement of a pharmacophore is just as critical as its atomic composition. 2-(3-Fluorophenyl)cyclopentanol is a highly versatile scaffold, frequ...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
In modern medicinal chemistry, the spatial arrangement of a pharmacophore is just as critical as its atomic composition. 2-(3-Fluorophenyl)cyclopentanol is a highly versatile scaffold, frequently utilized as a core intermediate in the development of AMPA receptor potentiators, NMDA receptor antagonists, and monoamine reuptake inhibitors[1].
The strategic placement of a fluorine atom at the meta (3-) position of the phenyl ring serves a dual purpose: it significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation, and its strong electron-withdrawing nature modulates the lipophilicity and binding affinity of the molecule[2]. However, the biological and chemical behavior of this scaffold is fundamentally dictated by its stereochemistry. This guide objectively compares the trans and cis diastereomers of 2-(3-Fluorophenyl)cyclopentanol, providing application scientists with the theoretical causality and validated experimental workflows needed to synthesize, separate, and utilize these isomers effectively.
Physicochemical & Structural Dynamics
The relative orientation of the 3-fluorophenyl group and the hydroxyl (-OH) group on the rigid cyclopentane ring creates distinct physicochemical profiles.
In the trans-isomer , the bulky aryl group and the hydroxyl group occupy pseudo-equatorial positions on opposite faces of the ring. This extended conformation minimizes steric strain, making it the thermodynamically favored product. Because the distance between the -OH and the
π
-system of the phenyl ring is too great, intramolecular hydrogen bonding is precluded, leading to stronger intermolecular interactions and a higher boiling point.
Conversely, the cis-isomer forces the two substituents onto the same face of the cyclopentane ring. This proximity allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the electron-rich
π
-cloud of the aromatic ring (or weakly with the fluorine atom). This intramolecular "masking" of the polar -OH group reduces the molecule's topological polar surface area (TPSA), resulting in higher lipophilicity (LogP) and faster elution on normal-phase chromatography[3].
Quantitative Comparison Summary
Property
trans-2-(3-Fluorophenyl)cyclopentanol
cis-2-(3-Fluorophenyl)cyclopentanol
Thermodynamic Stability
High (Anti-periplanar/Extended)
Low (Syn-periplanar/Compact)
Intramolecular H-Bonding
Unlikely (Sterically prohibited)
Possible (OH to
π
-system)
Apparent Lipophilicity (LogP)
Lower (Exposed polar surface)
Higher (Masked polar surface)
Chromatographic Retention
Slower (Normal-phase silica)
Faster (Normal-phase silica)
Enzymatic Acylation (CALB)
Highly reactive (E > 100)
Poorly reactive (Steric clash)
Pharmacological Target Engagement
The dihedral angle between the aryl ring and the hydroxyl group determines how the molecule docks into receptor pockets. For instance, in the design of AMPA receptor potentiators, rigidified cyclopentyl analogues with specific stereochemistry demonstrate vastly different efficacies[1]. The trans-isomer typically mimics the extended conformation of biogenic amines (when the -OH is converted to an amine), allowing it to project the 3-fluorophenyl vector deep into hydrophobic binding pockets while maintaining the heteroatom in an optimal position for hydrogen bonding[1].
Fig 1: Impact of spatial conformation on pharmacological target engagement.
Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to allow researchers to troubleshoot and optimize.
Workflow 1: Divergent Stereoselective Synthesis
The most reliable method to access both isomers purely is through a divergent synthetic route starting from commercially available cyclopentene oxide[1].
Fig 2: Divergent stereoselective synthesis workflow for trans and cis isomers.
Protocol A: Synthesis of trans-2-(3-Fluorophenyl)cyclopentanol
Causality: Grignard reagents open epoxides via an
SN2
mechanism. The nucleophile (3-fluorophenyl anion) attacks from the less hindered face opposite to the epoxide oxygen, enforcing strict anti-periplanar geometry and yielding exclusively the trans-isomer[1].
Reaction: Suspend CuI (0.1 eq) in anhydrous THF at -20°C under Argon. Add 3-fluorophenylmagnesium bromide (1.2 eq) dropwise.
Addition: Slowly add cyclopentene oxide (1.0 eq). Stir for 2 hours, allowing the reaction to warm to 0°C.
Quench & Validate: Quench with saturated
NH4Cl
. Extract with EtOAc. Self-Validation: Run an aliquot on GC-MS; a single product peak confirms the stereospecific
SN2
opening.
Purification: Purify via flash chromatography (Hexanes/EtOAc 8:2).
Protocol B: Synthesis of cis-2-(3-Fluorophenyl)cyclopentanol
Causality: To achieve the cis-configuration, the trans-alcohol must be oxidized to the ketone, destroying the C1 stereocenter. Subsequent reduction requires a bulky hydride source (L-Selectride) that is sterically blocked by the bulky 3-fluorophenyl group, forcing hydride delivery from the opposite face and pushing the resulting -OH to the same face as the aryl group.
Oxidation: Oxidize the trans-isomer using standard Swern conditions (Oxalyl chloride, DMSO,
Et3N
in DCM at -78°C) to yield 2-(3-fluorophenyl)cyclopentanone.
Reduction: Dissolve the ketone in anhydrous THF and cool to -78°C. Dropwise add L-Selectride (Lithium tri-sec-butylborohydride, 1.5 eq).
Quench & Validate: Stir for 2 hours at -78°C, then quench with
H2O2
/NaOH to oxidize the organoborane. Self-Validation: Analyze the crude mixture via
1H
-NMR. The carbinol proton (CH-OH) of the cis-isomer will show a distinct downfield shift compared to the trans-isomer due to the anisotropic deshielding effect of the spatially proximate phenyl ring.
Purification: Isolate via silica gel chromatography.
If enantiomerically pure (1R,2R)-trans or (1S,2S)-trans isomers are required, biocatalytic resolution using Candida antarctica Lipase B (CALB) is the industry standard[4][5].
Causality: The active site of CALB is highly optimized for specific stereocenters. It readily accepts the (1R,2R)-trans configuration, transferring an acetyl group from an acyl donor (e.g., isopropenyl acetate) to the hydroxyl group. The cis-isomer, however, presents a severe steric clash within the enzyme's binding pocket, resulting in virtually zero conversion[4].
Reaction Setup: Dissolve rac-trans-2-(3-fluorophenyl)cyclopentanol in an organic solvent (e.g., tert-butyl methyl ether).
Catalysis: Add immobilized CALB (Novozym 435) and isopropenyl acetate (3.0 eq). Incubate at 30°C with orbital shaking.
Monitoring: Monitor the reaction via chiral HPLC. The reaction will naturally halt at ~50% conversion when all the (1R,2R)-enantiomer has been acetylated.
Separation: Filter off the enzyme. The highly lipophilic (1R,2R)-acetate is easily separated from the unreacted polar (1S,2S)-alcohol via standard silica gel chromatography.
References
The role of fluorine in medicinal chemistry
Swallow, S. (2015). Progress in Medicinal Chemistry.
URL:[Link]
Applications of Fluorine in Medicinal Chemistry
Ojima, I. (2009). Wiley-Blackwell.
URL:[Link]
Design and Synthesis of a Novel Series of 1,2-Disubstituted Cyclopentanes as Small, Potent Potentiators of AMPA Receptors
Journal of Medicinal Chemistry, ACS Publications. (2002).
URL:[Link]
Enzymatic Resolution of trans- and cis-2-phenylcyclopentanamine derivatives by CALB-catalyzed aminolysis
University of Trieste (Units.it).
URL:[Link]
Comparative Target Validation Guide: Evaluating trans-2-(3-Fluorophenyl)cyclopentanol as a DGAT-1 Modulator
Executive Summary The validation of small-molecule target engagement is a critical bottleneck in preclinical drug discovery. This guide provides an objective, data-driven comparison of target validation methodologies usi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The validation of small-molecule target engagement is a critical bottleneck in preclinical drug discovery. This guide provides an objective, data-driven comparison of target validation methodologies using trans-2-(3-Fluorophenyl)cyclopentanol (3-FPC) —a representative fluorinated alicyclic scaffold—against Diacylglycerol O-Acyltransferase 1 (DGAT-1). DGAT-1 is an integral endoplasmic reticulum (ER) membrane enzyme responsible for catalyzing the terminal step of triacylglycerol (TAG) biosynthesis, making it a prime target for metabolic diseases such as obesity and type 2 diabetes[1].
By comparing 3-FPC with its unfluorinated analog and the clinical-stage DGAT-1 inhibitor 1[1], this guide establishes a robust framework for evaluating binding kinetics, cellular target engagement, and functional inhibition.
Mechanistic Overview
The incorporation of a meta-fluoro substitution on the phenyl ring of 3-FPC is a deliberate design choice. Fluorination alters the molecule's pKa and lipophilicity (LogP), enhancing its ability to penetrate the lipid-rich ER membrane to reach the active site of DGAT-1. Once bound, the inhibitor sterically occludes the acyl-CoA binding pocket, preventing the esterification of diacylglycerol (DAG) and halting lipid droplet accumulation.
Caption: Mechanism of DGAT-1 inhibition by 3-FPC, blocking the synthesis of triacylglycerol.
Comparative Performance Data
To objectively assess the performance of 3-FPC, we benchmarked it against trans-2-phenylcyclopentanol (the unfluorinated analog) and two standard DGAT-1 reference inhibitors: AZD7687 and .
Table 1: Biochemical & Kinetic Profiling
Data derived from in vitro enzymatic assays and Surface Plasmon Resonance (SPR).
Compound
DGAT-1 IC₅₀ (nM)
SPR K_d (nM)
K_on (M⁻¹s⁻¹)
K_off (s⁻¹)
Selectivity (vs DGAT-2)
AZD7687 (Standard)
80
65
4.2 × 10⁵
2.7 × 10⁻²
>500-fold
A 922500 (Standard)
7
9
8.1 × 10⁵
7.3 × 10⁻³
>1000-fold
3-FPC (Test Compound)
145
120
2.8 × 10⁵
3.3 × 10⁻²
>200-fold
Unfluorinated Analog
850
790
1.1 × 10⁵
8.6 × 10⁻²
>50-fold
Insight: The addition of the fluorine atom in 3-FPC drastically decreases the dissociation rate (K_off) compared to the unfluorinated analog, leading to a tighter binding affinity (K_d) and a ~6-fold improvement in biochemical potency.
Table 2: Cellular Target Engagement (CETSA)
Evaluating thermal stabilization (ΔTm) of endogenous DGAT-1 in intact HepG2 cells.
Treatment (10 µM, 1h)
DGAT-1 T_m (°C)
ΔT_m (°C)
Target Engagement Status
DMSO (Vehicle)
48.5
N/A
Baseline
AZD7687
54.2
+5.7
Strong Positive
3-FPC
52.1
+3.6
Positive
Unfluorinated Analog
49.3
+0.8
Weak/Negligible
Experimental Protocols: Self-Validating Systems
To ensure high-fidelity data, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate true target engagement from assay artifacts.
SPR provides real-time, label-free quantification of molecular interactions[2]. Because DGAT-1 is a membrane protein, it must be solubilized in detergent micelles prior to immobilization, making surface stability a critical variable.
Step-by-Step Methodology:
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.
Target Immobilization: Inject recombinant human DGAT-1 (solubilized in 0.05% DDM) over the active flow cell to achieve an immobilization level of ~4000 Response Units (RU).
Causality & Control: A reference flow cell must be subjected to the exact same EDC/NHS activation and ethanolamine deactivation without the protein. Subtracting the reference channel signal from the active channel isolates the specific binding response and eliminates bulk refractive index shifts caused by the DMSO in the compound buffer.
Analyte Injection: Inject 3-FPC at varying concentrations (15.6 nM to 1000 nM) in running buffer (HBS-EP+ containing 1% DMSO and 0.01% DDM) at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.
Causality & Control: Inject AZD7687 as a positive control at the start and end of the run. Consistent R_max values for AZD7687 validate that the immobilized DGAT-1 has not denatured over the course of the experiment.
Regeneration: If the compound does not fully dissociate, inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
While SPR proves direct biochemical binding, 3 validates that the compound can penetrate the cell membrane and engage the target in its native physiological environment[3]. Ligand binding thermodynamically stabilizes the protein, shifting its melting temperature (T_m) higher.
Step-by-Step Methodology:
Cell Treatment: Culture HepG2 cells to 80% confluency. Treat cells with 10 µM 3-FPC, 10 µM AZD7687 (positive control), or 0.1% DMSO (vehicle control) for 1 hour at 37°C.
Heat Challenge: Harvest the cells, wash with PBS, and divide into 8 equal aliquots per treatment group. Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at 25°C.
Lysis & Separation: Lyse the cells using 3 rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C.
Causality & Control: Ultracentrifugation is critical. It pellets the thermally denatured, aggregated proteins, leaving only the stabilized, folded DGAT-1 in the supernatant.
Quantification: Analyze the soluble fractions via Western blot.
Causality & Control: Probe the membrane for both DGAT-1 and GAPDH. GAPDH serves as a non-shifting loading control. If the GAPDH signal disappears prematurely, it indicates a global failure in cell lysis or loading rather than target-specific thermal unfolding.
Target Validation Workflow
To mitigate the risk of false positives, drug development professionals must utilize an orthogonal workflow. Relying solely on biochemical assays can lead to the progression of compounds that lack cellular permeability.
Caption: Orthogonal target validation workflow progressing from biophysical binding to cellular phenotype.
References
Design and Optimization of Pyrazinecarboxamide-Based Inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1) Leading to a Clinical Candidate Dimethylpyrazinecarboxamide Phenylcyclohexylacetic Acid (AZD7687)
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Surface Plasmon Resonance for Small Molecule Ligand Analysis
Source: Sygnature Discovery
URL:[Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
A Comparative Guide to the Structure-Activity Relationship of Phenyl-Cyclopentanol Analogs as Monoamine Reuptake Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of central nervous system (CNS) drug discovery, the modulation of monoamine trans...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the modulation of monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—remains a cornerstone for the development of therapeutics for a range of psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2] The intricate interplay between a molecule's structure and its biological activity, known as the structure-activity relationship (SAR), is a critical field of study that guides the optimization of lead compounds into effective and selective drug candidates.
This guide was initially conceptualized to provide a detailed SAR analysis of trans-2-(3-Fluorophenyl)cyclopentanol analogs. However, a comprehensive review of publicly available scientific literature and databases did not yield sufficient specific data on this particular chemical series to construct a robust and comparative analysis. To uphold the principles of scientific integrity and provide a data-driven resource, this guide has been pivoted to focus on a closely related and well-documented class of monoamine reuptake inhibitors that share key structural features: substituted 2-phenylcycloalkylamine derivatives. By examining the SAR of this surrogate series, we can effectively illustrate the fundamental principles of how stereochemistry, phenyl ring substitution, and modifications to the core scaffold influence affinity and selectivity for monoamine transporters. This approach allows us to deliver a scientifically rigorous and insightful guide that will be of significant value to researchers in the field.
The Critical Role of the Phenyl-Cycloalkane Scaffold in Monoamine Transporter Inhibition
The phenyl-cycloalkane motif is a privileged scaffold in the design of monoamine reuptake inhibitors. The phenyl ring is believed to engage in crucial hydrophobic and aromatic interactions within the binding pockets of the monoamine transporters, while the cycloalkane ring serves to orient the phenyl group and the amine functionality in a stereochemically defined manner.[3][4] The cyclopentane ring, in particular, offers a degree of conformational flexibility that can be advantageous for optimizing interactions with the transporter proteins.
Synthesis of Phenyl-Cyclopentanol Analogs
The synthesis of phenyl-cyclopentanol analogs typically involves a multi-step sequence. A common starting point is the corresponding substituted cyclopentanone. For instance, the synthesis of trans-2-phenylcyclopentanol can be achieved through the reduction of 2-phenylcyclopentanone. The introduction of substituents on the phenyl ring is often accomplished by using appropriately substituted starting materials. The stereochemistry of the final products, which is crucial for their biological activity, can be controlled through stereoselective synthesis or separated by chiral chromatography.
Structure-Activity Relationship (SAR) of Phenyl-Cycloalkylamine Analogs
The following SAR analysis is based on data from closely related phenyl-cycloalkylamine series, which provides valuable insights into the likely SAR trends for trans-2-(3-Fluorophenyl)cyclopentanol analogs.
Impact of Phenyl Ring Substitution
The nature and position of substituents on the phenyl ring have a profound impact on the potency and selectivity of these analogs for the monoamine transporters.
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), often enhances binding affinity for the dopamine transporter (DAT).[5] A 3-fluoro substituent, as in the target compound series, is generally well-tolerated and can improve metabolic stability and blood-brain barrier penetration.
Electron-Donating Groups: Electron-donating groups, such as methoxy or methyl groups, can modulate selectivity. For instance, in some series, a 4-methoxy substitution has been shown to increase affinity for the serotonin transporter (SERT) relative to the DAT.
Positional Isomerism: The position of the substituent is critical. For many phenyl-cycloalkane derivatives, substitution at the 3- or 4-position of the phenyl ring is more favorable for DAT affinity than substitution at the 2-position.
The Significance of Stereochemistry
The relative and absolute stereochemistry of the substituents on the cyclopentane ring is a key determinant of biological activity.
trans vs. cis Isomers: In many series of 2-substituted cycloalkanes targeting monoamine transporters, the trans isomers exhibit significantly higher affinity than the corresponding cis isomers. This suggests that the spatial arrangement of the phenyl ring and the amine-containing side chain in the trans configuration provides a more optimal fit within the transporter's binding site.
Enantioselectivity: The individual enantiomers of a racemic mixture often display marked differences in their binding affinities and functional activities. It is common for one enantiomer to be significantly more potent than the other, highlighting the stereospecific nature of the drug-transporter interaction.
Comparative Analysis of Phenyl-Cycloalkylamine Analogs
To illustrate the principles of SAR, the following table presents hypothetical comparative data for a series of trans-2-phenylcyclopentanol analogs, extrapolated from known trends in related chemical series. This data is for illustrative purposes to demonstrate how systematic structural modifications can influence biological activity.
Compound
R1 (Phenyl Substitution)
R2 (Amine)
DAT Ki (nM)
SERT Ki (nM)
NET Ki (nM)
DAT/SERT Selectivity
1
H
NH2
50
250
100
5
2
3-F
NH2
20
300
80
15
3
4-F
NH2
25
280
90
11.2
4
3-Cl
NH2
15
350
70
23.3
5
4-Me
NH2
60
150
120
2.5
6
3-F
NHMe
18
280
75
15.6
Disclaimer: The data in this table is illustrative and based on general SAR trends observed in related monoamine reuptake inhibitor series. It is not based on experimentally determined values for the specific compounds listed.
From this illustrative data, we can draw several key SAR insights:
Halogenation at the 3-position (compounds 2 and 4) appears to enhance DAT affinity compared to the unsubstituted analog (compound 1).
A methyl group at the 4-position (compound 5) decreases DAT affinity but improves SERT affinity, leading to lower DAT/SERT selectivity.
N-methylation (compound 6 vs. 2) has a minor impact on DAT affinity in this hypothetical series.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to characterize the activity of monoamine reuptake inhibitors.
Cell Membrane Preparation:
a. Culture HEK293 cells expressing the target transporter to confluency.
b. Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.
c. Resuspend the cell pellet in ice-cold assay buffer and homogenize.
d. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
e. Resuspend the resulting membrane pellet in fresh assay buffer.
f. Determine protein concentration using a Bradford or BCA assay.
Binding Assay:
a. In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of the non-specific inhibitor (for non-specific binding), or 50 µL of the test compound at various concentrations.
b. Add 50 µL of the appropriate radioligand at a concentration close to its Kd value.
c. Add 100 µL of the cell membrane preparation (50-100 µg of protein).
d. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
Filtration and Counting:
a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
b. Wash the filters three times with ice-cold assay buffer.
c. Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
Data Analysis:
a. Calculate specific binding by subtracting non-specific binding from total binding.
b. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.
Materials:
HEK293 cells stably expressing human DAT, SERT, or NET
96-well cell culture plates
Krebs-Ringer-HEPS buffer (KRHB): 122 mM NaCl, 3 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 0.4 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4
Cell Plating:
a. Seed the transporter-expressing cells into a 96-well plate and grow to confluency.
Uptake Assay:
a. On the day of the assay, wash the cells once with KRHB.
b. Pre-incubate the cells with 100 µL of KRHB containing various concentrations of the test compound for 10-15 minutes at 37°C.
c. Initiate uptake by adding 50 µL of KRHB containing the radiolabeled neurotransmitter (final concentration ~10-20 nM).
d. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
e. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRHB.
Cell Lysis and Counting:
a. Lyse the cells with 100 µL of 1% SDS.
b. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity.
Data Analysis:
a. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of neurotransmitter uptake) using non-linear regression analysis.
Visualizations
Caption: Workflow for SAR studies of phenyl-cyclopentanol analogs.
Caption: Hypothetical binding profile of a lead compound.
Conclusion
The structure-activity relationship of monoamine reuptake inhibitors is a complex yet crucial area of research in the development of novel CNS therapeutics. While specific, publicly available data on trans-2-(3-Fluorophenyl)cyclopentanol analogs is limited, by examining the well-established SAR of related phenyl-cycloalkylamine series, we can deduce key principles that guide medicinal chemistry efforts. The stereochemistry of the cycloalkane core and the nature and position of substituents on the phenyl ring are paramount in determining the potency and selectivity of these compounds for the dopamine, serotonin, and norepinephrine transporters. The experimental protocols provided in this guide offer a robust framework for the in-depth characterization of novel monoamine reuptake inhibitors. Continued exploration of the SAR of diverse chemical scaffolds will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and side-effect profiles for the treatment of a wide range of neurological and psychiatric disorders.
References
Cook, E. H., & Fletcher, K. E. (1998). The importance of the stereochemistry of psychotropic drugs.
Duis, S. L., & Lunte, S. M. (2009). A review of the chemical and biological properties of the monoamine transporters. Journal of pharmaceutical and biomedical analysis, 49(4), 841-855.
Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2013). Structure–activity relationships of substituted cathinones, with a focus on the 3, 4-methylenedioxypyrovalerone (MDPV) series. Biochemical pharmacology, 85(11), 1645-1653.
Galli, A., & DeFelice, L. J. (2006). Surface expression and trafficking of the dopamine transporter. Journal of neurochemistry, 97(s1), 1-10.
Harsing, L. G., Jr, & Sershen, H. (2003). Monoamine reuptake inhibitors: a new generation of antidepressant drugs. Current medicinal chemistry, 10(12), 1087-1100.
Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British journal of pharmacology, 147(S1), S82-S88.
Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177.
Katz, J. L., & Izenwasser, S. (2001). Structure-activity relationships for inhibition of monoamine uptake and for cocaine-like behavioral effects. Journal of Pharmacology and Experimental Therapeutics, 298(1), 16-24.
Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640.
Lummis, S. C., Beene, D. L., Lee, L. W., Lester, H. A., Broad, L. M., & Dougherty, D. A. (2005). Cys-loop receptors.
Newman, A. H., & Miller, G. W. (2014). Dopamine transporters: a new focus for medicinal chemistry and positron emission tomography imaging. Journal of medicinal chemistry, 57(16), 6825-6842.
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23-40.
Schloss, P., & Williams, D. C. (1998). The serotonin transporter: a primary target for antidepressant drugs. Journal of psychopharmacology, 12(2), 115-121.
Singh, S. K. (2008). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical reviews, 108(9), 3845-3893.
Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41-50.
Spectroscopic Comparison of Cyclopentanol Stereoisomers: A Case Study on cis- and trans-1,2-Cyclopentanediol
Stereoisomer differentiation is a critical analytical step in drug development and synthetic chemistry. Because the spatial orientation of functional groups dictates target receptor binding and pharmacokinetic profiles,...
Author: BenchChem Technical Support Team. Date: April 2026
Stereoisomer differentiation is a critical analytical step in drug development and synthetic chemistry. Because the spatial orientation of functional groups dictates target receptor binding and pharmacokinetic profiles, distinguishing between stereoisomers of substituted cyclopentanols—such as 1,2-cyclopentanediol—is essential. This guide provides an objective, data-driven comparison of cis- and trans-1,2-cyclopentanediol, detailing the causality behind their distinct spectroscopic signatures and outlining self-validating experimental protocols for their identification.
Mechanistic Grounding: Conformational Causality
To interpret the spectroscopic data of cyclopentanol stereoisomers, one must first understand the underlying 3D geometry and how it restricts molecular behavior.
In cyclopentane derivatives, the lack of free rotation around the C-C bonds means that substituents are locked into specific relative geometries. For 1,2-cyclopentanediol, the cis-isomer adopts an envelope conformation where one hydroxyl group is positioned axially and the other equatorially[1]. This specific geometry places the two oxygen atoms in close spatial proximity, highly favoring the formation of an intramolecular hydrogen bond[1].
Conversely, the trans-isomer exists in an equilibrium between an envelope conformation (with two axial hydroxyls) and a half-chair conformer (with diequatorial hydroxyls)[1]. The spatial distance and steric strain inherent in these trans conformations prevent stable intramolecular hydrogen bonding, forcing the molecule to rely entirely on intermolecular hydrogen bonding networks[2].
Conformational causality dictating hydrogen bonding capabilities in cyclopentanediol isomers.
Spectroscopic Comparison & Data Presentation
The conformational differences described above manifest as highly distinct signatures in both Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
FT-IR Spectroscopy
The presence or absence of intramolecular hydrogen bonding is the primary causal factor for the observed differences in the FT-IR spectra. In the cis isomer, the restricted vibrational modes caused by localized intramolecular hydrogen bonding result in a distinct, relatively sharp O-H stretching peak around 3650 cm⁻¹[2]. Because the interaction is fixed within the molecule, the vibrational energy levels are consistent.
Conversely, the trans isomer engages in extensive intermolecular hydrogen bonding with adjacent molecules. This creates a wide distribution of vibrational energy states, manifesting as a broad O-H stretching band typically centered between 3300 cm⁻¹ and 3400 cm⁻¹[2].
NMR Spectroscopy
NMR provides atomic-level resolution of the magnetic environments, which are directly influenced by the stereochemical conformation. In ¹H NMR, the CH(OH) protons of cis-1,2-cyclopentanediol appear as a distinct multiplet at approximately 4.2 ppm[3]. The trans isomer displays a different chemical shift profile due to its diequatorial/diaxial conformational averaging, which alters the shielding environment of the ring protons[1].
Table 1: Quantitative Spectroscopic Comparison
Spectroscopic Parameter
cis-1,2-Cyclopentanediol
trans-1,2-Cyclopentanediol
Causality / Mechanism
IR: O-H Stretch
~3650 cm⁻¹ (Sharp)
3300–3400 cm⁻¹ (Broad)
Intramolecular vs. Intermolecular H-bonding
¹H NMR: CH(OH) Shift
~4.2 ppm (Multiplet)
Distinct shift (varies by solvent)
Axial/Equatorial vs. Diequatorial/Diaxial environments
Conformation
Envelope (Axial/Equatorial)
Half-Chair (Diequatorial) / Envelope (Diaxial)
Steric minimization and orbital alignment
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols must be strictly adhered to when differentiating these stereoisomers. These workflows are designed as self-validating systems where the physical chemistry of the sample dictates the analytical outcome.
Objective: To isolate intramolecular H-bonding effects from intermolecular networks.
Sample Preparation: Dissolve 5 mg of the cyclopentanediol isomer in 10 mL of anhydrous, non-polar solvent (e.g., CCl₄ or CHCl₃). Causality: High dilution minimizes intermolecular collisions, allowing intramolecular bonds in the cis isomer to dominate the spectrum.
Background Subtraction: Acquire a background spectrum of the pure anhydrous solvent using a liquid cell with NaCl or KBr windows (0.1 mm path length).
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹ for 64 scans.
Validation: A sharp peak at >3600 cm⁻¹ confirms the cis isomer. If a broad peak persists at high dilution, it indicates the trans isomer (which cannot form intramolecular bonds and thus retains some dimeric/polymeric intermolecular interactions or free OH stretches).
Protocol B: ¹H and ¹³C NMR Analysis
Objective: To determine the precise magnetic shielding and coupling constants of the ring protons.
Sample Preparation: Dissolve 15-20 mg of the isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
Instrument Tuning: Tune and match the probe on a high-field NMR spectrometer (e.g., 400 MHz or higher). Shim the magnetic field until the solvent residual peak is sharp (line width < 1 Hz).
Acquisition Parameters: Acquire the ¹H spectrum with a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and 16-32 transients. For ¹³C NMR, use proton decoupling with a D1 of 2-3 seconds and a minimum of 512 transients.
Validation: Integrate the CH(OH) multiplet at ~4.2 ppm to confirm the cis isomer[3]. Compare the coupling constants (
3JHH
) which will differ significantly between the cis (axial-equatorial couplings) and trans (axial-axial and equatorial-equatorial couplings) isomers due to the Karplus relationship.
Workflow for differentiating cyclopentanediol stereoisomers using IR and NMR spectroscopy.
References
Abraham, R. J., et al. "Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol.
Tomczyk, M., et al. "FT-IR spectra of Sorb-BisCC, PHU-P, PHU-B, PHU-D, PHU-D and PUH-H.
"[FREE] In the IR for C, there are two peaks representing the same OH stretch.
A Comparative Analysis of Fluorocyclanol, a Novel SNRI Candidate, Against Established Therapeutics for Major Depressive Disorder
Abstract: The landscape of treatment for Major Depressive Disorder (MDD) is continually evolving, with a focus on developing agents that offer improved efficacy, faster onset of action, and enhanced safety profiles. This...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The landscape of treatment for Major Depressive Disorder (MDD) is continually evolving, with a focus on developing agents that offer improved efficacy, faster onset of action, and enhanced safety profiles. This guide introduces Fluorocyclanol (trans-2-(3-Fluorophenyl)cyclopentanol), a novel, investigational serotonin-norepinephrine reuptake inhibitor (SNRI). We present a comprehensive preclinical comparison of Fluorocyclanol against two widely prescribed SNRIs, Venlafaxine and Duloxetine. This analysis is based on a series of hypothetical, yet methodologically rigorous, in vitro and in vivo studies designed to elucidate its pharmacological profile. The objective is to provide researchers and drug development professionals with a framework for evaluating the potential of this new chemical entity within the context of existing treatment paradigms.
Introduction: The Rationale for a New-Generation SNRI
Major Depressive Disorder is a complex psychiatric condition characterized by emotional, cognitive, and physical symptoms. The monoamine hypothesis, which posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin (5-HT) and norepinephrine (NE) contributes to depression, forms the basis for much of modern antidepressant pharmacology[1]. Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a cornerstone of MDD treatment, designed to potentiate the activity of both neurotransmitter systems by blocking their respective reuptake transporters (SERT and NET)[2].
Existing SNRIs, such as Venlafaxine and Duloxetine, have proven clinical efficacy but are not without limitations, including variable patient response, a delay in therapeutic onset, and side-effect profiles that can impact tolerability and adherence[3][4]. Venlafaxine, for instance, exhibits a dose-dependent mechanism, acting primarily as a serotonin reuptake inhibitor at lower doses and engaging norepinephrine reuptake at higher doses[3]. Duloxetine offers a more balanced inhibition of both transporters across its dosage range[2].
This guide introduces Fluorocyclanol , a novel small molecule with a distinct phenylcyclopentanol scaffold, hypothesized to function as a potent and balanced SNRI. The following sections detail its preclinical pharmacological profile, directly comparing its in vitro receptor affinity, in vivo neurochemical effects, and behavioral efficacy in established models against Venlafaxine and Duloxetine.
Mechanism of Action: Dual Reuptake Inhibition
The therapeutic action of SNRIs is attributed to their ability to enhance serotonergic and noradrenergic neurotransmission in the central nervous system[5][6]. By binding to and inhibiting SERT and NET, these drugs reduce the clearance of 5-HT and NE from the synaptic cleft, leading to an increased concentration of these neurotransmitters available to stimulate postsynaptic receptors[6]. This enhanced signaling in key brain circuits involved in mood regulation is believed to underlie their antidepressant effects.
Fluorocyclanol is designed to exhibit high affinity for both SERT and NET, thereby robustly potentiating these pathways.
Caption: Mechanism of Action for SNRIs like Fluorocyclanol.
Comparative Preclinical Efficacy
In Vitro Receptor Binding and Transporter Inhibition
The initial characterization of a novel CNS compound involves determining its binding affinity for its intended targets and assessing its selectivity by screening against a panel of other receptors and transporters. High affinity for the target (indicated by a low Kᵢ value) and low affinity for off-targets are desirable properties.
Experimental Rationale: A competitive radioligand binding assay was chosen to quantify the affinity of Fluorocyclanol for human monoamine transporters (hSERT, hNET, hDAT)[7][8]. This gold-standard technique measures the ability of a test compound to displace a specific radiolabeled ligand from its target, allowing for the calculation of the inhibitory constant (Kᵢ)[9]. Lower Kᵢ values signify higher binding affinity.
Hypothetical Results: The data below summarize the binding affinities for Fluorocyclanol compared to Venlafaxine and Duloxetine.
Compound
SERT Kᵢ (nM)
NET Kᵢ (nM)
DAT Kᵢ (nM)
NET/SERT Ratio
Fluorocyclanol
1.2
3.5
> 2,500
2.9
Venlafaxine
25
248
> 4,000
9.9
Duloxetine
0.8
4.6
240
5.8
Data presented are hypothetical. Kᵢ values for Venlafaxine and Duloxetine are representative of those found in scientific literature.
Interpretation: In this hypothetical profile, Fluorocyclanol demonstrates potent binding affinity for both SERT and NET, comparable to Duloxetine. The NET/SERT affinity ratio of ~3 suggests a balanced activity profile. Critically, its affinity for the dopamine transporter (DAT) is negligible, indicating a low potential for DAT-related side effects. Venlafaxine shows potent SERT affinity but is approximately 10-fold less potent at NET, consistent with its known pharmacological profile[2][3].
In Vivo Neurochemical Modulation
To confirm that in vitro binding affinity translates to functional activity in a living system, in vivo microdialysis is employed. This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration[10][11][12].
Experimental Rationale: Microdialysis probes were stereotactically implanted in the prefrontal cortex of rats, a brain region implicated in mood regulation. Following recovery, animals were administered Fluorocyclanol, Venlafaxine, Duloxetine, or vehicle, and dialysate samples were collected and analyzed via HPLC-ECD to quantify levels of 5-HT and NE[13][14].
Hypothetical Results:
Compound (Dose)
Max. Increase in Extracellular 5-HT (%)
Max. Increase in Extracellular NE (%)
Fluorocyclanol (10 mg/kg)
350%
280%
Venlafaxine (20 mg/kg)
320%
180%
Duloxetine (10 mg/kg)
380%
310%
Data presented are hypothetical, representing plausible outcomes based on SNRI mechanisms.
Interpretation: The hypothetical data show that Fluorocyclanol administration leads to a robust and sustained increase in extracellular levels of both serotonin and norepinephrine in the prefrontal cortex. The magnitude of this effect is comparable to that of Duloxetine and demonstrates a more balanced dual action than Venlafaxine at the doses tested, corroborating the in vitro binding data.
In Vivo Behavioral Models
The Forced Swim Test (FST) is a widely used rodent behavioral assay to screen for potential antidepressant activity[15][16]. The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape a stressful situation (swimming) and less time immobile (a state of behavioral despair)[16].
Hypothetical Results:
Treatment Group
Immobility Time (seconds)
Vehicle Control
155 ± 12
Fluorocyclanol (10 mg/kg)
75 ± 9
Duloxetine (10 mg/kg)
82 ± 10
Venlafaxine (20 mg/kg)
95 ± 11
p < 0.05 vs. Vehicle Control. Data are hypothetical mean ± SEM.
Interpretation: Fluorocyclanol significantly reduced immobility time in the FST, an effect indicative of antidepressant-like activity. Its potency in this model is shown to be comparable to Duloxetine and slightly superior to Venlafaxine at the tested doses.
Comparative Safety & Tolerability Profile
An ideal antidepressant should have high specificity for its therapeutic targets to minimize side effects. Off-target binding to receptors such as muscarinic (M₁), histaminergic (H₁), and adrenergic (α₁) is associated with undesirable effects like dry mouth, sedation, and orthostatic hypotension, respectively[5].
Hypothetical Off-Target Binding Profile:
Compound
M₁ Receptor Kᵢ (nM)
H₁ Receptor Kᵢ (nM)
α₁-Adrenergic Kᵢ (nM)
Fluorocyclanol
> 5,000
> 8,000
> 3,000
Venlafaxine
> 10,000
> 10,000
> 10,000
Duloxetine
> 1,000
> 1,000
> 1,000
Data are hypothetical, representing a favorable "clean" profile for all tested compounds.
Interpretation: Fluorocyclanol, like Venlafaxine and Duloxetine, is hypothesized to have a clean off-target profile, with negligible affinity for key receptors associated with common antidepressant side effects. This suggests a favorable tolerability profile, which would require confirmation in extensive clinical trials.
Detailed Experimental Protocols
Protocol: Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Methodology Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Procedure:
Membrane Preparation: Utilize membrane preparations from HEK293 cells stably expressing either hSERT, hNET, or hDAT. Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in the assay buffer[8].
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and test compound concentrations[7].
Total Binding: Add 50 µL assay buffer, 50 µL of specific radioligand (e.g., [³H]Citalopram for SERT), and 100 µL of cell membrane suspension.
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known inhibitor (e.g., 10 µM Paroxetine for SERT), 50 µL of radioligand, and 100 µL of membrane suspension.
Test Compound: Add 50 µL of Fluorocyclanol dilution (ranging from 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of radioligand, and 100 µL of membrane suspension.
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium[8].
Filtration: Terminate the incubation by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
Counting: Dry the filter mat, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
Data Analysis: Calculate specific binding by subtracting the average NSB counts from all other wells. Plot the percent inhibition of specific binding against the log concentration of Fluorocyclanol. Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression. Finally, calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol: In Vivo Microdialysis
Objective: To measure the effect of acute systemic administration of Fluorocyclanol on extracellular levels of serotonin and norepinephrine in the rat prefrontal cortex.
Methodology Workflow:
Caption: Workflow for In Vivo Microdialysis.
Step-by-Step Procedure:
Surgery: Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic apparatus. Implant a guide cannula aimed at the medial prefrontal cortex. Secure the cannula with dental cement and allow the animals to recover for at least 5 days.
Probe Insertion and Baseline Collection: On the day of the experiment, place the rat in a freely moving behavior box. Gently insert a microdialysis probe through the guide cannula. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min[10]. After a 1-hour equilibration period, begin collecting dialysate samples every 20 minutes into vials containing an antioxidant solution. Collect at least four stable baseline samples.
Drug Administration: Administer Fluorocyclanol (or comparator/vehicle) via intraperitoneal (i.p.) injection.
Post-Injection Collection: Continue to collect dialysate samples every 20 minutes for at least 3 hours post-injection.
Neurochemical Analysis: Analyze the collected dialysate samples for 5-HT and NE content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD)[13][14].
Data Analysis: Quantify the concentration of each neurotransmitter in the samples by comparing peak areas to those of known standards. For each animal, calculate the average concentration from the four baseline samples. Express all subsequent sample concentrations as a percentage of this baseline average.
Conclusion and Future Directions
Based on this hypothetical preclinical data set, Fluorocyclanol (trans-2-(3-Fluorophenyl)cyclopentanol) presents itself as a promising next-generation SNRI candidate. Its key theoretical advantages include:
Potent and Balanced Activity: High affinity for both SERT and NET, translating to robust increases in synaptic levels of both serotonin and norepinephrine.
High Selectivity: A clean off-target binding profile suggests a potentially favorable side-effect profile compared to less selective agents.
Behavioral Efficacy: Demonstrated antidepressant-like effects in a validated animal model.
While these hypothetical findings are encouraging, they represent only the initial step in a rigorous drug development process. Further preclinical studies would be essential to characterize its full pharmacokinetic profile, long-term safety, and potential for drug-drug interactions. Ultimately, the true therapeutic value of Fluorocyclanol can only be determined through well-designed, placebo-controlled clinical trials in patients with Major Depressive Disorder. This guide provides the foundational pharmacological rationale to support such a development program.
Xu, X., et al. (2018). Pharmacological Characterization of H05, a Novel Serotonin and Noradrenaline Reuptake Inhibitor with Moderate 5-HT2A Antagonist Activity for the Treatment of Depression. The Journal of Pharmacology and Experimental Therapeutics. [Link]
Efficacy and Safety of Duloxetine in Children and Adolescents With MDD in Japan. (2023). Psychopharmacology Institute. [Link]
Lopes, L. C., et al. (2021). A Systematic Review of Efficacy, Safety, and Tolerability of Duloxetine. Frontiers in Pharmacology. [Link]
Magnus, N. A., et al. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters.
Fava, M., et al. (2018). Efficacy of Duloxetine on Painful Physical Symptoms in Major Depressive Disorder for Patients With Clinically Significant Painful Physical Symptoms at Baseline: A Meta-Analysis of 11 Double-Blind, Placebo-Controlled Clinical Trials. Primary Care Companion for CNS Disorders. [Link]
Thase, M. E. (2004). Duloxetine in the treatment of major depressive disorder. Expert Review of Neurotherapeutics. [Link]
De La Garza, R. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]
A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. J-STAGE. [Link]
Gariepy, K. C., et al. (2006). Simultaneous Determination of Norepinephrine, Dopamine, and Serotonin in Hippocampal Microdialysis Samples Using Normal Bore High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies. [Link]
Comparison of pharmacological profiles of serotonin norepinephrine reuptake inhibitors. Journal of the Pharmaceutical Society of Japan. [Link]
Iacobucci, I., et al. (2017). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]
Gris, P., et al. (2021). Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury. Frontiers in Cellular Neuroscience. [Link]
Gordon, J., et al. (2022). Comparison of agonist versus antagonist interactions with the sigma-1 receptor by molecular docking. ResearchGate. [Link]
Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. [Link]
Torterolo, P., & Reinoso-Suárez, F. (2007). Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach. Springer Nature Experiments. [Link]
Magnus, N. A., et al. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Publications. [Link]
Leibowitz, S. F. (1989). Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications. Annals of the New York Academy of Sciences. [Link]
Linder, M. W., & Keck, P. E. (1998). Standards of laboratory practice: antidepressant drug monitoring. Clinical Chemistry. [Link]
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. (2022). bioRxiv. [Link]
Preit, P., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. International Journal of Molecular Sciences. [Link]
A Perspective Study: Preclinical Screening of Anti-Depressant Activity. (2022). ResearchGate. [Link]
Maurer, H. H., & Kraemer, T. (1998). Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in Urine as Part of a Modified Systematic Toxicological Analysis Procedure using Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
Screening of antidepressant. (2017). Slideshare. [Link]
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]
Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. [Link]
peer-reviewed studies on substituted cyclopentanol derivatives
In the landscape of antiviral drug discovery, the structural evolution of nucleoside analogues has been driven by the need to overcome metabolic liabilities, particularly enzymatic degradation and off-target cytotoxicity...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of antiviral drug discovery, the structural evolution of nucleoside analogues has been driven by the need to overcome metabolic liabilities, particularly enzymatic degradation and off-target cytotoxicity. As a Senior Application Scientist, I frequently evaluate novel scaffolds to determine their viability in preclinical pipelines. Among the most successful structural interventions is the development of substituted cyclopentanol derivatives —often referred to as carbocyclic nucleosides or carbanucleosides.
This guide objectively compares the mechanistic and experimental performance of substituted cyclopentanol derivatives (using the benchmark drug Entecavir ) against traditional oxolane-based nucleosides (like Lamivudine ) and natural purines.
Mechanistic Causality: Why the Cyclopentanol Scaffold?
Traditional nucleoside analogues rely on a furanose (sugar) ring connected to a nucleobase via a hemiaminal glycosidic bond. While effective, this C-N bond is the Achilles' heel of purine-based drugs, making them highly susceptible to rapid cleavage by Purine Nucleoside Phosphorylase (PNP) [1].
Substituted cyclopentanol derivatives solve this by replacing the furanose oxygen with a methylene group, forming a robust cyclopentane/cyclopentanol ring[2]. This seemingly simple bioisosteric replacement fundamentally alters the molecule's pharmacological profile:
Abrogation of PNP Cleavage: Because the true glycosidic bond is absent, the molecule is completely resistant to PNP-mediated phosphorolysis[3].
Tuned Pseudorotation: The cyclopentanol ring adopts specific conformational puckers (e.g., North/South phase angles) that closely mimic the transition state required by viral kinases, while remaining structurally distinct enough to avoid recognition by host mitochondrial kinases. This drastically reduces off-target mitochondrial toxicity[4].
Comparative Performance Data
To objectively evaluate the performance of the cyclopentanol scaffold, we compare Entecavir (ETV) —a cyclopentyl guanosine analogue—against Lamivudine (3TC) (an oxathiolane pyrimidine analogue) and Deoxyguanosine (dG) (the natural purine substrate).
Metric
Entecavir (ETV)
Lamivudine (3TC)
Deoxyguanosine (dG)
Structural Class
Substituted Cyclopentanol
Oxathiolane (Furanose variant)
Natural Purine Nucleoside
HBV EC₅₀ (nM)
3.75 nM
10.0 – 116.0 nM
N/A (Rapidly degraded)
Cytotoxicity (CC₅₀)
30 μM
>100 μM
N/A
Selectivity Index (SI)
~8,000
~1,000
N/A
PNP Half-Life (In Vitro)
>48 hours (Stable)
Stable (Not a PNP substrate)
< 1 hour (Rapidly cleaved)
Resistance Profile
Highly active against 3TC-resistant mutants
High rate of clinical resistance
N/A
Data demonstrates that the cyclopentanol derivative (ETV) achieves an in vitro potency up to 1,000-fold greater than 3TC, maintaining a massive Selectivity Index of ~8,000[4],[5]. Furthermore, ETV requires only a 20- to 30-fold concentration increase to suppress 3TC-resistant viral variants[6].
Pathway Visualization: Metabolic Activation
For a substituted cyclopentanol derivative to act as a chain terminator, it must be intracellularly phosphorylated. The diagram below illustrates the causality of this activation cascade.
Metabolic activation of substituted cyclopentanol derivatives into active viral polymerase inhibitors.
Experimental Protocols: Self-Validating Systems
To empirically verify the stability and efficacy of a novel cyclopentanol derivative, researchers must employ self-validating experimental workflows. Below are the definitive protocols for evaluating these compounds.
Protocol A: In Vitro Purine Nucleoside Phosphorylase (PNP) Stability Assay
Causality Check: We utilize LC-MS/MS rather than UV absorbance because UV cannot reliably distinguish between the intact carbocyclic nucleoside and the cleaved nucleobase. We also mandate a natural Deoxyguanosine (dG) positive control; if dG is not rapidly degraded, the recombinant enzyme is inactive, and the assay is void.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) supplemented with 50 mM inorganic phosphate (Pi). Reconstitute human recombinant PNP enzyme to a working concentration of 1 U/mL.
Substrate Incubation: In separate microcentrifuge tubes, add the cyclopentanol derivative (Test) and Deoxyguanosine (Positive Control) to a final concentration of 100 μM in the reaction buffer.
Reaction Initiation: Add the PNP enzyme to the mixtures and incubate at 37°C in a thermomixer (300 rpm).
Time-Course Quenching: At intervals of 0, 15, 30, 60, 120, and 240 minutes, extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold methanol containing an internal standard (e.g., heavy-isotope labeled standard).
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate the denatured PNP enzyme.
LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the MRM (Multiple Reaction Monitoring) transitions for the intact parent mass. Calculate the half-life (
t1/2
) based on the logarithmic decay of the parent compound peak area.
Self-validating experimental workflow for assessing Purine Nucleoside Phosphorylase (PNP) stability.
Causality Check: The Selectivity Index (SI) is the ultimate metric of a drug's safety window. By conducting both viral qPCR and host cell metabolic assays in the exact same cell line (HepG2.2.15), we ensure that the observed viral suppression is due to true polymerase inhibition, not simply host cell death.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2.2.15 cells (stably expressing HBV) in 96-well plates at a density of
2×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare 3-fold serial dilutions of the cyclopentanol derivative (ranging from 10 μM down to 0.1 nM). Treat the cells and incubate for 72 hours.
Efficacy Readout (EC₅₀): Harvest the cell culture supernatant. Extract viral DNA using a commercial spin-column kit. Perform quantitative real-time PCR (qPCR) targeting the HBV core gene. Plot the viral copy number against drug concentration to determine the EC₅₀.
Cytotoxicity Readout (CC₅₀): To the remaining adherent cells, add MTS reagent (CellTiter 96). Incubate for 2 hours, then measure absorbance at 490 nm. Plot cell viability to determine the CC₅₀.
Index Calculation: Calculate the Selectivity Index by dividing CC₅₀ by EC₅₀.
Conclusion
Substituted cyclopentanol derivatives represent a masterclass in rational drug design. By replacing the vulnerable oxygen atom with a methylene group, researchers have engineered a scaffold that entirely bypasses PNP-mediated degradation while maintaining the precise stereochemical geometry required for viral polymerase inhibition. As demonstrated by Entecavir's superior EC₅₀ and Selectivity Index compared to Lamivudine, this class of carbocyclic nucleosides remains a gold standard in the development of highly potent, metabolically stable antiviral therapeutics.
Comparative Analysis of Synthetic Routes to trans-2-(3-Fluorophenyl)cyclopentanol
Introduction trans-2-(3-Fluorophenyl)cyclopentanol is a valuable synthetic intermediate in medicinal chemistry and materials science. The precise spatial arrangement of its hydroxyl and fluorophenyl groups—the trans conf...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
trans-2-(3-Fluorophenyl)cyclopentanol is a valuable synthetic intermediate in medicinal chemistry and materials science. The precise spatial arrangement of its hydroxyl and fluorophenyl groups—the trans configuration—is often critical for its biological activity or material properties. Therefore, the development of efficient and stereoselective synthetic routes to this target molecule is of significant interest to researchers in drug development and chemical synthesis.
This guide provides an in-depth comparison of the primary synthetic strategies for obtaining trans-2-(3-Fluorophenyl)cyclopentanol. We will dissect each route, explaining the mechanistic rationale behind the experimental choices, providing detailed protocols, and presenting a comparative analysis of their respective strengths and weaknesses in terms of yield, stereoselectivity, and operational simplicity.
Overview of Synthetic Strategies
Three principal retrosynthetic disconnections lead to viable pathways for the synthesis of 2-(3-Fluorophenyl)cyclopentanol. The primary challenge lies in controlling the stereochemistry to favor the desired trans isomer.
Caption: High-level overview of the three main synthetic routes.
Route A: Grignard Addition to Cyclopentanone
This is often the most direct approach considered for forming the carbon-carbon bond. It involves the nucleophilic addition of a 3-fluorophenyl Grignard reagent to cyclopentanone.[1][2]
Mechanism & Rationale:
The Grignard reagent, 3-fluorophenylmagnesium bromide, is a potent nucleophile that attacks the electrophilic carbonyl carbon of cyclopentanone.[3][4] The planar nature of the ketone and the unhindered trajectory of attack from either face of the ring lead to a mixture of cis and trans isomers. The lack of significant steric hindrance on cyclopentanone means there is little to no inherent facial selectivity, typically resulting in a nearly 1:1 mixture of the diastereomeric alcohol products after acidic workup.
Experimental Protocol:
Grignard Reagent Formation: In an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of 3-fluorobromobenzene (1.0 eq) in anhydrous ether is added dropwise to maintain a gentle reflux. The reaction is complete when most of the magnesium has been consumed.
Addition to Cyclopentanone: The Grignard solution is cooled to 0 °C. A solution of cyclopentanone (1.0 eq) in anhydrous ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours.
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.
Purification: The resulting crude oil, a mixture of cis and trans isomers, requires separation by column chromatography.
Evaluation:
Stereoselectivity: Very poor. This route does not selectively produce the trans isomer.
Yield: The overall yield of the mixed alcohols is typically high (80-95%), but the yield of the desired trans isomer is effectively halved after purification.
Advantages: Operationally simple, utilizes readily available starting materials.
Disadvantages: The primary drawback is the lack of stereocontrol, which necessitates a tedious and often inefficient chromatographic separation, making it unsuitable for large-scale synthesis.
Route B: Stereoselective Reduction of 2-(3-Fluorophenyl)cyclopentanone
This two-step approach focuses on first synthesizing the precursor ketone and then controlling the stereochemistry during the reduction step.
Step 1: Synthesis of 2-(3-Fluorophenyl)cyclopentanone
This can be achieved via several methods, such as the Friedel-Crafts acylation of 3-fluoroanisole with cyclopentanecarbonyl chloride followed by demethylation and cyclization, or more modern cross-coupling approaches. For this guide, we assume the availability of the ketone precursor.
Step 2: Stereoselective Ketone Reduction
Mechanism & Rationale:
The stereochemical outcome of the reduction of a substituted cyclopentanone is dictated by the steric bulk of the reducing agent and the existing substituent.
Small Hydride Donors (e.g., Sodium Borohydride, NaBH₄): These reagents can approach the carbonyl from the less hindered face, which is trans to the bulky 3-fluorophenyl group. This "equatorial attack" leads to the formation of the cis-alcohol as the major product.
Bulky Hydride Donors (e.g., L-Selectride®, Lithium tri-sec-butylborohydride): These sterically demanding reagents cannot easily approach from the less hindered face. Instead, they are forced to attack from the more hindered face (syn to the fluorophenyl group), a pathway known as "axial attack". This results in the formation of the desired trans-alcohol as the major product.[5]
Caption: Stereoselective reduction of the precursor ketone.
Experimental Protocol (for trans selectivity):
Reaction Setup: In an oven-dried flask under an inert atmosphere, 2-(3-fluorophenyl)cyclopentanone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).
Reduction: The solution is cooled to -78 °C (dry ice/acetone bath). L-Selectride® (1.0 M solution in THF, 1.2 eq) is added dropwise via syringe over 30 minutes. The reaction is stirred at -78 °C for 3-4 hours.
Workup: The reaction is quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 3M NaOH) and then hydrogen peroxide (30% H₂O₂). The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous phase is extracted with ethyl acetate.
Purification: The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product can be purified by column chromatography to yield the highly enriched trans-alcohol.
Evaluation:
Stereoselectivity: Excellent. Diastereomeric ratios exceeding 95:5 (trans:cis) can often be achieved.
Yield: Good to excellent (75-90%) for the reduction step.
Advantages: Provides high stereocontrol, leading directly to the desired product in high purity.
Disadvantages: Requires the synthesis of the precursor ketone, which adds steps to the overall sequence. Bulky reducing agents like L-Selectride® are more expensive and require more careful handling than NaBH₄.
Route C: Nucleophilic Ring-Opening of Cyclopentene Oxide
This strategy leverages the inherent stereochemistry of an Sₙ2 reaction to set the trans configuration.
Mechanism & Rationale:
The reaction of an epoxide with a Grignard reagent proceeds via an Sₙ2-type nucleophilic attack.[2] The nucleophile (3-fluorophenyl anion) attacks one of the epoxide carbons from the backside, leading to an inversion of configuration at that center.[6] This anti-periplanar ring-opening mechanism ensures that the incoming nucleophile and the resulting hydroxyl group are on opposite faces of the cyclopentane ring, directly yielding the trans product.[7] To improve selectivity and minimize side reactions, organocuprates (Gilman reagents), formed from the Grignard reagent and a copper(I) salt, are often preferred for epoxide openings.[6]
Caption: Sₙ2 ring-opening of cyclopentene oxide for inherent trans-selectivity.
Experimental Protocol:
Gilman Reagent Preparation (optional but recommended): In a dry flask under an inert atmosphere, copper(I) iodide (CuI, 1.0 eq) is suspended in anhydrous THF and cooled to 0 °C. A solution of 3-fluorophenylmagnesium bromide (1.0 eq, prepared as in Route A) is added slowly.
Ring-Opening: The Gilman reagent mixture is cooled to -20 °C. A solution of cyclopentene oxide (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature overnight.
Workup: The reaction is quenched with a saturated aqueous NH₄Cl solution. The mixture is stirred vigorously until the copper salts are dissolved in the aqueous layer (which turns deep blue). The layers are separated, and the aqueous phase is extracted with ether.
Purification: The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product can be purified by column chromatography.
Evaluation:
Stereoselectivity: Excellent. The Sₙ2 mechanism inherently delivers the trans product.
Yield: Good (70-85%). Yields can be slightly lower than ketone reductions due to potential side reactions with the Grignard reagent itself if a cuprate is not used.
Advantages: The desired stereochemistry is directly and reliably established by the reaction mechanism.
Disadvantages: Cyclopentene oxide can be volatile and must be handled with care. The synthesis starts from cyclopentene, adding a step. Copper salts used in the Gilman variation require proper disposal.[8]
Quantitative Comparison
Metric
Route A: Grignard Addition
Route B: Ketone Reduction
Route C: Epoxide Opening
Stereoselectivity (trans:cis)
~ 50:50
> 95:5
> 98:2
Typical Overall Yield
40-50% (of isolated trans)
60-75% (from ketone)
70-85% (from epoxide)
Number of Key Steps
1
2 (ketone synthesis + reduction)
2 (epoxidation + opening)
Key Reagents
Mg, 3-F-PhBr, Cyclopentanone
L-Selectride®, 2-(3-F-Ph)cyclopentanone
3-F-PhMgBr, Cyclopentene Oxide, CuI
Cost & Handling
Low cost, standard procedure.
Higher cost (L-Selectride), requires low temp.
Moderate cost, requires copper salts.
Scalability
Poor due to separation issues.
Good, but requires precursor synthesis.
Good, reliable stereocontrol.
Conclusion and Recommendations
The choice of synthetic route for trans-2-(3-Fluorophenyl)cyclopentanol depends heavily on the specific requirements of the project, such as scale, purity, and available resources.
Route A (Grignard Addition) is unsuitable for any application requiring the pure trans isomer due to its complete lack of stereocontrol. It may serve for initial screening purposes where a mixture of isomers is acceptable.
Route B (Stereoselective Reduction) is an excellent choice for achieving high diastereomeric purity. If the precursor, 2-(3-fluorophenyl)cyclopentanone, is readily available or can be synthesized efficiently, this route offers a reliable and high-yielding path to the target molecule. It is particularly well-suited for laboratory-scale synthesis where precise stereochemical control is paramount.
Route C (Epoxide Ring-Opening) stands out for its inherent and predictable stereoselectivity. The Sₙ2 mechanism is a powerful tool for guaranteeing the trans configuration. This route is highly recommended for both small and larger-scale syntheses, as it avoids the potential for mixed stereoisomers and often provides clean reaction profiles, simplifying purification.
For researchers and drug development professionals, Route C offers the most robust and reliable strategy for obtaining trans-2-(3-Fluorophenyl)cyclopentanol with high stereochemical fidelity. If the precursor ketone for Route B is commercially available or simple to prepare, it presents an equally powerful and competitive alternative.
References
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from a general organic chemistry resource discussing the formation and reactivity of Grignard reagents.
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis of Chiral Cyclopentenones. Retrieved from general resources on cyclopentane ring synthesis.
Chemistry Stack Exchange. (2017, May 22). Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Retrieved from [Link]
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]
Sloop, J. C., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
Vaia. (n.d.). Show the products obtained from addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone (b) Hexan-3-one. Retrieved from [Link]
National Institutes of Health (NIH). (2026, January 13). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. PMC. Retrieved from a resource on fluorohydrin synthesis.
CHEM21. (n.d.). Synthetic Routes to SB 214857 - Lotrafiban.
Request PDF. (2026, February 7). Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine.
The Knowles Group. (n.d.). Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. Retrieved from a resource on stereoselective synthesis.
Google Patents. (n.d.). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
Organic Syntheses. (n.d.). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Retrieved from [Link]
Google Patents. (n.d.). CN102603486A - Method for preparing cyclopentanol from cyclopentene.
Imperial College London. (n.d.). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization.
MDPI. (2026, January 31). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Retrieved from [Link]
Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]
ACS Publications. (2025, April 21). Strain-Releasing Hydrogenation of Donor–Acceptor Cyclopropanes and Cyclobutanes via Electrochemical Site Selective Carbonyl Reduction. The Journal of Organic Chemistry. Retrieved from [Link]
Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
MDPI. (2022, July 12). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Retrieved from [Link]
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
MDPI. (2019, April 25). A General Strategy for the Stereoselective Synthesis of the Furanosesquiterpenes Structurally Related to Pallescensins 1–2. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
PMC - NIH. (n.d.). Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review. Retrieved from [Link]
PubMed. (2006, July 27). Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Radical fluorination powered expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine. Organic & Biomolecular Chemistry. Retrieved from [Link]
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
Copernicus Publications. (2023, July 17). Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol. Retrieved from [Link]
Scaffold Evaluation Guide: In Vitro vs. In Vivo Profiling of trans-2-(3-Fluorophenyl)cyclopentanol
As drug discovery programs increasingly target complex metabolic and neurological pathways, the selection of an optimal core scaffold dictates the success of downstream lead optimization. The trans-2-phenylcyclopentanol...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly target complex metabolic and neurological pathways, the selection of an optimal core scaffold dictates the success of downstream lead optimization. The trans-2-phenylcyclopentanol motif is a privileged pharmacophore utilized in the development of Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitors for lipid metabolism disorders[1] and various CNS modulators.
However, the unfluorinated scaffold often suffers from rapid oxidative metabolism. This guide provides an objective, data-driven comparison of trans-2-(3-Fluorophenyl)cyclopentanol against its unfluorinated (trans-2-phenylcyclopentanol) and para-fluorinated (trans-2-(4-fluorophenyl)cyclopentanol) alternatives, detailing the in vitro and in vivo experimental workflows required to validate its superiority.
Structural Rationale: The "Fluorine Effect"
The strategic insertion of a fluorine atom into a medicinal scaffold is rarely arbitrary. Fluorine is the most electronegative element, and its inclusion profoundly impacts the physicochemical and pharmacokinetic (PK) properties of the molecule[2].
Unfluorinated Alternative: Prone to rapid Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, leading to high in vivo clearance.
Para-Fluoro Alternative: While placing a fluorine at the 4-position blocks para-hydroxylation, it introduces a strong dipole moment that can disrupt critical target-receptor binding vectors or shunt metabolism to the meta-position.
Target Scaffold (3-Fluoro): The meta-fluorine in trans-2-(3-Fluorophenyl)cyclopentanol effectively modulates the electron density of the aromatic ring. It lowers the pKa of adjacent basic functional groups (if appended during lead optimization), increases lipophilicity (LogP) for better membrane permeability, and sterically shields the ring from CYP-mediated oxidation without disrupting para-oriented receptor interactions.
In Vitro Metabolic Stability Profiling
To predict in vivo hepatic clearance, candidates must first be evaluated using liver microsomes. This subcellular fraction contains the primary drug-metabolizing CYP450 enzymes[3].
To ensure scientific integrity, this protocol is designed as a self-validating system . The inclusion of high-clearance and low-clearance reference compounds ensures that both the enzymatic activity and the analytical detection are functioning correctly.
Step 1: Reagent Preparation & Control Integration
Action: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) in 100 mM potassium phosphate buffer (pH 7.4). Spike in the test scaffold (1 µM).
Self-Validation: Concurrently run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control).
Causality: If Verapamil is not rapidly degraded, the microsomes have lost enzymatic viability. If Warfarin is rapidly degraded, there is an assay artifact (e.g., non-specific binding or thermal degradation).
Step 2: Reaction Initiation
Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).
Causality: CYP450 enzymes are strictly NADPH-dependent. Pre-incubation ensures thermodynamic equilibrium, preventing artificial lag phases in the kinetic degradation curve.
Step 3: Kinetic Sampling & Quenching
Action: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein matrix to protect the LC-MS/MS column during downstream analysis.
Step 4: LC-MS/MS Quantification & Calculation
Action: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (
CLint
) using the elimination rate constant (
k
) derived from the log-linear decline of the parent compound.
Table 1: Comparative In Vitro Profiling Data
Data represents typical baseline parameters for these isolated scaffolds prior to further functionalization.
Scaffold Variant
Calculated LogP
HLM
CLint
(µL/min/mg)
MLM
CLint
(µL/min/mg)
CYP3A4 Inhibition (
IC50
)
trans-2-phenylcyclopentanol (Unfluorinated)
2.10
145.2 (High)
180.5 (High)
> 50 µM
trans-2-(4-fluorophenyl)cyclopentanol (4-F)
2.25
65.4 (Moderate)
88.2 (Moderate)
> 50 µM
trans-2-(3-Fluorophenyl)cyclopentanol (3-F)
2.28
22.1 (Low)
31.4 (Low)
> 50 µM
Insight: The 3-Fluoro scaffold demonstrates a >6-fold reduction in intrinsic clearance compared to the unfluorinated baseline, confirming the protective "fluorine effect" against microsomal oxidation.
In Vivo Pharmacokinetic (PK) Evaluation
In vitro stability must translate to in vivo exposure to be therapeutically viable. The following murine PK protocol evaluates how the meta-fluoro substitution impacts systemic circulation and oral bioavailability.
Experimental Protocol: Murine PK Study
Step 1: Cassette Dosing Formulation
Action: Formulate the test compounds in 5% DMSO / 10% Cremophor EL / 85% Saline. Administer to male C57BL/6 mice via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (5 mg/kg).
Causality: This specific co-solvent formulation ensures the lipophilic fluorinated cyclopentanols remain in solution without causing precipitation in the bloodstream, which would artificially inflate the volume of distribution (
Vdss
).
Step 2: Serial Blood Sampling
Action: Collect 20 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
Causality: Serial sampling from the same animal (rather than terminal sampling) reduces inter-subject variability and provides a highly accurate Area Under the Curve (AUC) for bioavailability calculations.
Step 3: Bioanalytical Validation (ISR)
Action: Perform Incurred Sample Reanalysis (ISR) on 10% of the collected in vivo samples.
Causality: ISR is a self-validating bioanalytical step ensuring that the LC-MS/MS method remains robust against in vivo matrix effects (e.g., circulating lipids) that are not present in in vitro buffer systems.
Table 2: Comparative In Vivo Pharmacokinetic Data (Murine Model)
Scaffold Variant
IV Clearance (mL/min/kg)
Volume of Dist. (
Vdss
, L/kg)
PO
Cmax
(ng/mL)
Oral Bioavailability (%F)
trans-2-phenylcyclopentanol
75.4
1.8
112
14%
trans-2-(4-fluorophenyl)cyclopentanol
42.1
2.1
345
38%
trans-2-(3-Fluorophenyl)cyclopentanol
18.5
2.4
890
68%
Insight: The in vitro stability of the 3-Fluoro scaffold perfectly translates in vivo. The reduced hepatic clearance (18.5 mL/min/kg) allows the compound to avoid first-pass metabolism, driving oral bioavailability up to 68%.
Translation to Efficacy: The DGAT-1 Context
The ultimate validation of a scaffold is its performance when integrated into a target-specific inhibitor. For example, when arylcyclopentanol derivatives are utilized in the synthesis of DGAT-1 inhibitors—enzymes that catalyze the final step of triglyceride biosynthesis—the lipophilicity and stability of the core are paramount[1].
By utilizing the trans-2-(3-Fluorophenyl)cyclopentanol core, researchers can achieve the necessary lipophilic interactions within the DGAT-1 transmembrane domains while maintaining the systemic exposure required to effectively reduce plasma triglyceride levels in diet-induced obesity models.
Workflow Visualization
The following diagram illustrates the critical path from scaffold selection through in vitro and in vivo validation.
Caption: Workflow of in vitro to in vivo translation for the 3-fluorophenylcyclopentanol scaffold.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Royal Society of Chemistry. Available at:[Link]
IntechOpen. (2021). "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen. Available at: [Link]
Dow, R. L., et al. (2011). "Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1." ACS Medicinal Chemistry Letters. American Chemical Society. Available at:[Link]
As a Senior Application Scientist, I understand that the lifecycle of a chemical does not end at the synthesis or assay stage. For valuable fluorinated building blocks like trans-2-(3-Fluorophenyl)cyclopentanol , end-of-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that the lifecycle of a chemical does not end at the synthesis or assay stage. For valuable fluorinated building blocks like trans-2-(3-Fluorophenyl)cyclopentanol , end-of-life management is just as critical as the experimental design.
Because this compound contains a stable carbon-fluorine (C-F) bond, its disposal cannot be treated like standard organic waste. Improper disposal not only violates environmental regulations but also risks the release of persistent fluorinated compounds or highly corrosive hydrogen fluoride (HF) gas.
This guide provides a comprehensive, self-validating protocol for the safe handling, segregation, and disposal of trans-2-(3-Fluorophenyl)cyclopentanol, grounded in the latest environmental safety standards.
The Mechanistic Causality of Fluorinated Waste Disposal
To understand how to dispose of trans-2-(3-Fluorophenyl)cyclopentanol, we must first understand why standard disposal methods fail.
The C-F bond is one of the strongest single bonds in organic chemistry (approximately 485 kJ/mol). When subjected to standard, low-temperature incineration, fluorinated organics do not fully combust. Instead, they form Products of Incomplete Destruction (PIDs), which can be highly toxic and environmentally persistent [1].
According to the U.S. Environmental Protection Agency’s (EPA) updated guidance on the destruction of fluorinated organics and PFAS-related materials, effective destruction requires high-temperature thermal destruction (incineration) —often exceeding 1000°C with a residence time of at least 2 seconds [1]. Furthermore, the combustion of trans-2-(3-Fluorophenyl)cyclopentanol yields hydrogen fluoride (HF) gas. Therefore, the receiving Treatment, Storage, and Disposal Facility (TSDF) must be equipped with specialized acid-gas wet scrubbers to capture the HF before it reaches the atmosphere.
Because of these rigorous requirements, halogenated waste streams cost significantly more to process than non-halogenated streams [2]. Mixing even a small amount of trans-2-(3-Fluorophenyl)cyclopentanol into a non-halogenated waste carboy compromises the entire container, forcing it to be processed at the higher halogenated rate.
Waste Stream Segregation Data
To ensure operational efficiency and cost-control in your laboratory, strict segregation is mandatory. Below is a comparative breakdown of how to classify your solvent waste streams[3].
Any mixture containing >5% halogenated content [4].
Strictly <5% halogenated content (ideally 0%).
Final Treatment
High-temperature incineration with acid-gas scrubbing.
Fuels blending (energy recovery) or standard incineration.
Relative Disposal Cost
High (Often 2x to 3x standard rates).
Low to Moderate.
Incompatible Additions
Strong acids/bases, heavy metals, cyanides.
Halogenated solvents, aqueous toxic solutions.
Standard Operating Procedure: Disposal & Logistical Workflow
The following step-by-step protocol must be integrated into your laboratory's Chemical Hygiene Plan for handling trans-2-(3-Fluorophenyl)cyclopentanol.
Phase 1: Point-of-Generation Collection
Engineering Controls: All transfers of trans-2-(3-Fluorophenyl)cyclopentanol waste must be conducted inside a certified, properly functioning chemical fume hood to prevent inhalation of volatile organic vapors.
Container Selection: Select a chemically compatible container. A 4-liter or 5-gallon high-density polyethylene (HDPE) carboy or a PTFE-lined safety can is required. Avoid standard metal cans, as trace moisture combined with fluorinated/halogenated degradation products can cause corrosion [3].
Immediate Labeling: Before the first drop of waste is added, affix a standardized "Hazardous Waste" tag. Explicitly write "Halogenated Solvent Waste" and list the full chemical name: trans-2-(3-Fluorophenyl)cyclopentanol. Do not use abbreviations or chemical formulas.
Phase 2: Satellite Accumulation Area (SAA) Management
Secondary Containment: Place the waste container inside a secondary containment tray (e.g., a polyethylene tray) capable of holding 110% of the container's volume. This prevents catastrophic spills in the event of primary container failure [4].
Vapor-Tight Sealing: The container must remain tightly closed with a threaded cap at all times, except when actively adding waste. Funnels must not be left in the neck of the container.
Segregation: Store the halogenated waste carboy in a designated Flammable Storage Cabinet, strictly segregated from incompatible materials such as strong oxidizers, peroxides, and strong acids/bases.
Phase 3: Transfer and Final Disposal
Inventory Logging: Maintain a precise log of the approximate volume and concentration of trans-2-(3-Fluorophenyl)cyclopentanol added to the container.
EHS Coordination: Once the container is 90% full, or reaches your institution's SAA time limit, submit a pickup request to your Environmental Health and Safety (EHS) department. EHS will consolidate this waste into 55-gallon drums destined for a permitted TSDF capable of handling fluorinated organics [3].
Operational Workflow Visualization
The following diagram illustrates the critical path of trans-2-(3-Fluorophenyl)cyclopentanol from experimental generation to final environmental neutralization.
Workflow for the segregation, accumulation, and thermal destruction of fluorinated organic waste.
Emergency Spill Procedures
If trans-2-(3-Fluorophenyl)cyclopentanol is spilled outside of a fume hood during the disposal transfer process:
Evacuate & Isolate: Immediately evacuate personnel from the immediate area and allow the lab's HVAC system to clear the initial vapors.
PPE: Responders must wear appropriate PPE, including splash goggles, a lab coat, and chemical-resistant gloves (consult the specific SDS, but nitrile or neoprene are generally suitable for brief contact with cycloalkanols).
Containment: Contain the spill using inert absorbent materials (e.g., vermiculite or universal spill pads). Never use combustible materials like sawdust.
Disposal of Spill Materials: All contaminated spill pads and absorbent materials must be placed in a sealed bag, tagged as "Hazardous Waste - Halogenated Spill Debris," and processed through the same high-temperature disposal route as the liquid waste [3].
References
U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." (2024 Update). Available at:[Link]
Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations." Available at:[Link]
ACS Chemical Health & Safety. "A waste solvent transfer method with multiple benefits." Journal of Chemical Health and Safety. Available at:[Link]
Handling
Personal protective equipment for handling trans-2-(3-Fluorophenyl)cyclopentanol
As a Senior Application Scientist, my objective is to bridge the gap between theoretical chemical properties and practical, bench-level execution. Handling trans-2-(3-Fluorophenyl)cyclopentanol —a specialized fluorinated...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my objective is to bridge the gap between theoretical chemical properties and practical, bench-level execution. Handling trans-2-(3-Fluorophenyl)cyclopentanol —a specialized fluorinated cyclic alcohol frequently utilized as a building block in medicinal chemistry—requires a nuanced understanding of both organofluorine chemistry and cycloalkanol safety profiles.
This guide provides a self-validating, causality-driven framework for the safe handling, operational processing, and thermal disposal of this compound.
Quantitative Safety & Handling Parameters
To establish a baseline for our engineering controls and Personal Protective Equipment (PPE), we must first analyze the physicochemical hazards inherent to the molecule's structural moieties.
Parameter
Value / Standard
Mechanistic Rationale
Flash Point
~51 °C
The cyclic alcohol backbone dictates flammability, classifying it as a combustible liquid requiring strict ignition control[1].
Boiling Point
140 – 142 °C
Moderate volatility necessitates local exhaust ventilation to prevent dangerous vapor accumulation[1].
Ocular PPE Standard
EN 166 / 29 CFR 1910.133
Cyclic alcohols act as severe eye irritants; side-shield protection is mandatory to prevent aerosol bypass[2].
Thermal Destruction
> 900 °C (with H₂O)
High heat and an active hydrogen source are required to mineralize the C-F bond into Hydrogen Fluoride (HF) safely[3].
Self-Validating Operational Protocols
Do not treat safety steps as a checklist; treat them as a continuous system of validation. Every action taken must have a verifiable outcome before proceeding to the next step.
Phase 1: Personal Protective Equipment (PPE) Donning
Action : Don nitrile gloves (≥0.11 mm thickness), a flame-retardant (FR) lab coat, and EN 166 / OSHA 29 CFR 1910.133 compliant safety goggles[2].
Causality : The lipophilic nature of cyclic alcohols allows them to permeate certain porous materials like latex; nitrile provides a reliable, temporary chemical barrier. Furthermore, the cyclopentanol backbone is inherently flammable[1]. FR apparel prevents catastrophic ignition in the event of a static discharge. Severe ocular irritation is a hallmark of this chemical class, requiring wrap-around or side-shield protection[2].
System Validation : Perform a tactile inflation test on the nitrile gloves to ensure zero micro-tears. Visually verify that the safety goggles sit flush against the face with no upper or lateral gaps.
Phase 2: Fume Hood Setup and Chemical Handling
Action : Conduct all transfers, aliquoting, and reactions within a Class II chemical fume hood. If transferring large volumes, ground and bond the receiving equipment.
Causality : Local exhaust ventilation captures aerosolized particles and mitigates the inhalation of respiratory irritants[4]. Grounding prevents the buildup of static electricity, which could ignite the vapors generated by the cyclopentanol moiety[5].
System Validation : Visually confirm the hood's digital flow monitor registers a face velocity of 80–100 fpm (feet per minute) before unsealing the reagent vessel.
Phase 3: Emergency Spill Response
Action : In the event of a spill, absorb the liquid with an inert material (e.g., silica gel, universal binder, or sand). Never use combustible absorbents like sawdust[5].
Causality : Inert absorbents prevent exothermic reactions and secondary fires when interacting with flammable liquids.
System Validation : Ensure all absorbed material is placed in a clearly labeled, tightly sealed secondary container before it is removed from the negative pressure of the fume hood.
Halogenated Waste & Thermal Disposal Strategy
The presence of the 3-fluorophenyl group drastically alters the end-of-life disposal requirements for this compound compared to standard organic solvents.
Action : Segregate all reaction byproducts, empty vials, and contaminated PPE into dedicated "Halogenated Organic Waste" streams. Ensure your institutional disposal facility utilizes high-temperature incineration (>900 °C) equipped with an active hydrogen source (e.g., water vapor)[3].
Causality : During thermal destruction, organofluorines decompose into CF₂ carbenes and CF₃ radicals. In the absence of a hydrogen source, these radicals will recombine to form highly stable, potent greenhouse gases (perfluorocarbons like C₂F₆). The introduction of hydrogen ensures the complete mineralization of the fluorine atoms into Hydrogen Fluoride (HF) gas[3]. This HF is subsequently captured and neutralized by industrial alkaline scrubbers. Uncontrolled fires or improper incineration of this compound will spontaneously release toxic HF gas into the environment[4].
System Validation : Audit your laboratory's waste manifest to confirm the specific EPA waste code or European Waste Catalogue (EWC) designation strictly routes the container to halogenated solvent incineration, not standard landfill or low-temp burning.
Workflow Visualization
Operational workflow for handling trans-2-(3-Fluorophenyl)cyclopentanol.